What are the physical and chemical properties of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate?
An In-Depth Technical Guide to the Physical and Chemical Properties of Aromatic Nitro Compounds: A Case Study on Methyl 3-hydroxy-4-nitrobenzoate Introduction: Initial inquiries into the specific physical and chemical pr...
Author: BenchChem Technical Support Team. Date: March 2026
An In-Depth Technical Guide to the Physical and Chemical Properties of Aromatic Nitro Compounds: A Case Study on Methyl 3-hydroxy-4-nitrobenzoate
Introduction:
Initial inquiries into the specific physical and chemical properties of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate have revealed a significant gap in the currently available scientific literature. This suggests that the compound may be novel, not extensively characterized, or referred to under a different nomenclature. However, the structural motifs present in this query—a substituted nitroaromatic ring and an ester linkage—are of significant interest to researchers in medicinal chemistry, materials science, and organic synthesis.
To provide a valuable and technically robust resource, this guide will pivot to a comprehensive analysis of a closely related and well-documented analog: Methyl 3-hydroxy-4-nitrobenzoate . This compound serves as a key synthetic intermediate and a foundational model for understanding the interplay of electronic and steric effects in substituted nitroaromatic systems.[1][2][3] By examining its properties, we can extrapolate key principles applicable to the broader class of 3-hydroxy-4-nitrobenzoate esters.
This guide will delve into the experimentally determined and computationally predicted properties of Methyl 3-hydroxy-4-nitrobenzoate, offering a detailed look at its synthesis, spectral characteristics, and reactivity. The methodologies and data presented herein are designed to be directly applicable to the work of researchers, scientists, and drug development professionals.
Molecular Structure and Physicochemical Properties
The foundational characteristics of Methyl 3-hydroxy-4-nitrobenzoate are summarized below. These properties are critical for its handling, purification, and application in synthetic protocols.
While extensive experimental data on all physical properties is not always available, computational models provide reliable estimates that are invaluable for experimental design.
Property
Predicted Value
Notes
Melting Point
Data not available
Similar compounds like Ethyl 4-nitrobenzoate melt at 55-59 °C.[5]
Boiling Point
Data not available
High boiling point expected due to polarity and molecular weight.
Solubility
Sparingly soluble in water
Soluble in common organic solvents like methanol, chloroform, and ethyl acetate.[2]
LogP
1.26710 (for the similar 2-hydroxyethyl 4-nitrobenzoate)
The synthesis of Methyl 3-hydroxy-4-nitrobenzoate can be approached via several routes, with the choice often dictated by the availability and cost of starting materials, desired purity, and scalability. A common and direct method is the nitration of a commercially available precursor.
Synthetic Workflow: Nitration of Methyl 3-hydroxybenzoate
This single-step synthesis is often favored for its efficiency.[3]
Caption: Synthetic pathway for Methyl 3-hydroxy-4-nitrobenzoate.
Detailed Experimental Protocol
The following protocol is a representative procedure for the synthesis of Methyl 3-hydroxy-4-nitrobenzoate.
Materials:
Methyl 3-hydroxybenzoate
Concentrated Sulfuric Acid (H₂SO₄)
Concentrated Nitric Acid (HNO₃)
Crushed Ice
Deionized Water
Procedure:
In a flask equipped with a magnetic stirrer and placed in an ice bath, slowly add Methyl 3-hydroxybenzoate (0.1 mol) to concentrated sulfuric acid (50 mL) while maintaining the temperature between 0-5 °C.[3]
Prepare a nitrating mixture by carefully adding concentrated nitric acid (0.18 mol) to concentrated sulfuric acid (10 mL) in a separate cooled vessel.[3]
Add the nitrating mixture dropwise to the solution of Methyl 3-hydroxybenzoate, ensuring the temperature does not exceed 10 °C.[3]
After the addition is complete, continue stirring the reaction mixture at 0-5 °C for approximately 3 hours.[3]
Carefully pour the reaction mixture onto crushed ice (200 g) with vigorous stirring.
The precipitated solid product is collected by vacuum filtration.
Wash the collected solid thoroughly with cold deionized water until the filtrate is neutral to pH paper.
Dry the product, yielding Methyl 3-hydroxy-4-nitrobenzoate. Further purification can be achieved by recrystallization from a suitable solvent such as methanol.
Spectroscopic and Analytical Data
The structural elucidation of Methyl 3-hydroxy-4-nitrobenzoate is confirmed through various spectroscopic techniques.
Nuclear Magnetic Resonance (NMR) Spectroscopy
NMR spectroscopy provides detailed information about the carbon and hydrogen framework of the molecule.
Methyl 3-hydroxy-4-nitrobenzoate is a versatile intermediate in organic synthesis. The presence of multiple functional groups allows for a variety of chemical transformations.
Ester Hydrolysis: The methyl ester can be hydrolyzed under acidic or basic conditions to yield 3-hydroxy-4-nitrobenzoic acid.[7]
Reduction of the Nitro Group: The nitro group can be reduced to an amine, which is a key step in the synthesis of various pharmaceutical compounds.[8]
Etherification of the Phenolic Hydroxyl Group: The hydroxyl group can be alkylated to form ethers, a common strategy in the synthesis of more complex molecules.[8]
The strategic positioning of the hydroxyl, nitro, and ester functionalities makes this compound a valuable building block for the synthesis of biologically active molecules, including potential anti-tumor agents.[9]
Conclusion
References
National Center for Biotechnology Information. (n.d.). 2-Phenylethyl 4-nitrobenzoate. PubChem. Retrieved from [Link]
The Royal Society of Chemistry. (2011). Supporting Information for Organic & Biomolecular Chemistry. Retrieved from [Link]
University of Calgary. (n.d.). Spectra Problem #7 Solution. Retrieved from [Link]
National Center for Biotechnology Information. (n.d.). Phenoxyethylparaben. PubChem. Retrieved from [Link]
Samsonowicz, M., et al. (2006). Experimental and theoretical IR, Raman, NMR spectra of 2‐, 3‐, and 4‐nitrobenzoic acids. Journal of the Serbian Chemical Society.
Google Patents. (2020). CN111302945A - Preparation method of 3-hydroxy-4-methoxy-2-nitrobenzoic acid.
An-Najah National University. (2017, December 10). Crystal structure of 2-phenoxyethyl 2-hydroxybenzoate, C15H14O4. Retrieved from [Link]
Organic Syntheses. (n.d.). m-NITROBENZOIC ACID. Retrieved from [Link]
ChemBK. (2024, April 9). Ethyl 4-nitrobenzoate. Retrieved from [Link]
MDPI. (2007, September 10). RETRACTED: Synthesis of Gefitinib from Methyl 3-Hydroxy-4-methoxy-benzoate. Retrieved from [Link]
ChemSynthesis. (2025, May 20). 2-dimethylaminoethyl 2-hydroxy-4-nitrobenzoate. Retrieved from [Link]
MDPI. (2021, March 9). (E)-4-(3-(3-(4-Methoxyphenyl)acryloyl)phenoxy)butyl 2-Hydroxybenzoate. Retrieved from [Link]
SpectraBase. (n.d.). Methyl 4-(5-formyl-2-methoxy-phenoxy)-3-nitro-benzoate - Optional[13C NMR]. Retrieved from [Link]
Chemsrc. (2025, August 21). 2-hydroxyethyl 4-nitrobenzoate. Retrieved from [Link]
Synthesis pathway for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate from 3-hydroxy-4-nitrobenzoic acid.
For the attention of: Researchers, Scientists, and Drug Development Professionals Abstract This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Phenoxyethyl 3-hydroxy-4-nitr...
Author: BenchChem Technical Support Team. Date: March 2026
For the attention of: Researchers, Scientists, and Drug Development Professionals
Abstract
This in-depth technical guide provides a comprehensive overview of a robust synthetic pathway for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, commencing from 3-hydroxy-4-nitrobenzoic acid. This document is structured to provide not only a step-by-step experimental protocol but also a detailed scientific rationale for the procedural choices, underpinned by established chemical principles and supported by authoritative literature. The guide critically evaluates various esterification methodologies, culminating in a recommended approach that balances yield, purity, and operational feasibility. Detailed sections on reaction mechanism, in-process monitoring, purification, and spectroscopic characterization are included to ensure a self-validating and reproducible synthesis.
Introduction and Strategic Overview
The synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, a molecule of interest in medicinal chemistry and materials science, involves the formation of an ester linkage between 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol. The presence of a phenolic hydroxyl group and a nitro group on the benzoic acid moiety, alongside the ether linkage in the alcohol, necessitates a careful selection of the esterification method to ensure chemoselectivity and prevent unwanted side reactions. This guide will navigate the synthetic landscape, offering a critical analysis of potential pathways and culminating in a detailed, optimized protocol.
Comparative Analysis of Esterification Strategies
The selection of an appropriate esterification method is paramount to the success of this synthesis. Three primary methods were considered: Fischer-Speier Esterification, Steglich Esterification, and the Mitsunobu Reaction.
Harsh acidic conditions, requires high temperatures, reversible reaction.[1][3]
Moderate. The strong acid and heat could lead to side reactions involving the nitro and hydroxyl groups.
Steglich Esterification
DCC or EDC, DMAP (catalyst)
Mild reaction conditions (room temperature), high yields, suitable for acid-sensitive substrates.[4]
Use of carbodiimide coupling agents can lead to purification challenges (dicyclohexylurea byproduct).[4]
High. The mild, neutral conditions are ideal for the multi-functionalized substrates.
Mitsunobu Reaction
PPh₃, DEAD or DIAD
Mild conditions, high yields, stereospecific inversion of alcohols (not relevant here).[5][6]
Reagents are expensive and can be hazardous; purification from byproducts (triphenylphosphine oxide) can be difficult.[5][7]
High. Offers excellent chemoselectivity for esterification in the presence of a phenolic hydroxyl group.[8]
Decision Rationale:
While Fischer esterification is the most classical approach, the potential for side reactions under harsh acidic conditions makes it less ideal for this particular synthesis. Both the Steglich and Mitsunobu reactions offer the requisite mild conditions. The Steglich esterification is selected as the primary recommended method due to its high efficiency for sterically unhindered alcohols and its more favorable cost profile compared to the Mitsunobu reaction. The purification of the dicyclohexylurea (DCU) byproduct, while a consideration, can be effectively managed with appropriate workup and purification techniques.
The Recommended Synthetic Pathway: Steglich Esterification
The chosen pathway involves the activation of the carboxylic acid group of 3-hydroxy-4-nitrobenzoic acid with a carbodiimide, followed by nucleophilic attack by the hydroxyl group of 2-phenoxyethanol, catalyzed by 4-dimethylaminopyridine (DMAP).
Reaction Mechanism
The Steglich esterification proceeds through the following key steps:
Activation of the Carboxylic Acid: N,N'-Dicyclohexylcarbodiimide (DCC) reacts with the carboxylic acid to form a highly reactive O-acylisourea intermediate.[4]
Acyl Transfer to Catalyst: The nucleophilic catalyst, 4-(dimethylamino)pyridine (DMAP), attacks the O-acylisourea to form a reactive N-acylpyridinium species. This step is crucial for accelerating the reaction, especially with less nucleophilic alcohols.[9]
Nucleophilic Attack by the Alcohol: The hydroxyl group of 2-phenoxyethanol attacks the activated N-acylpyridinium intermediate, forming the desired ester.
Formation of Byproduct: The protonated DCC byproduct is eliminated as the stable and insoluble N,N'-dicyclohexylurea (DCU).
Visualizing the Workflow
Caption: Workflow for Steglich Esterification.
Detailed Experimental Protocol
This protocol is designed for a laboratory scale synthesis and can be scaled accordingly with appropriate safety considerations.
Materials and Equipment:
3-hydroxy-4-nitrobenzoic acid (1.0 eq)
2-phenoxyethanol (1.1 eq)
N,N'-Dicyclohexylcarbodiimide (DCC) (1.2 eq)
4-(Dimethylamino)pyridine (DMAP) (0.1 eq)
Anhydrous Dichloromethane (DCM)
Round-bottom flask with magnetic stirrer
Argon or Nitrogen inert atmosphere setup
Ice bath
Separatory funnel
Rotary evaporator
Silica gel for column chromatography
Eluent: Hexane/Ethyl Acetate mixture
Procedure:
Reaction Setup: To a dry round-bottom flask under an inert atmosphere (Argon or Nitrogen), add 3-hydroxy-4-nitrobenzoic acid (1.0 eq) and anhydrous dichloromethane. Stir the suspension until the acid is fully dissolved.
Addition of Alcohol and Catalyst: Add 2-phenoxyethanol (1.1 eq) followed by a catalytic amount of DMAP (0.1 eq) to the reaction mixture.
Initiation of Reaction: Cool the flask in an ice bath to 0 °C. In a separate container, dissolve DCC (1.2 eq) in a minimal amount of anhydrous dichloromethane. Add the DCC solution dropwise to the reaction mixture over 15-20 minutes, maintaining the temperature at 0 °C.
Reaction Progression: After the addition is complete, remove the ice bath and allow the reaction to warm to room temperature. Stir the mixture for 12-24 hours. The formation of a white precipitate (N,N'-dicyclohexylurea - DCU) indicates the reaction is proceeding.
Monitoring the Reaction: The progress of the reaction can be monitored by Thin Layer Chromatography (TLC) using a suitable eluent system (e.g., 30:70 Ethyl Acetate:Hexane). The disappearance of the starting carboxylic acid is a key indicator of reaction completion.
Work-up and Purification:
Upon completion, filter the reaction mixture through a sintered glass funnel to remove the precipitated DCU. Wash the filter cake with a small amount of cold dichloromethane.
Combine the filtrate and washings in a separatory funnel. Wash the organic layer sequentially with 0.5 M HCl (to remove residual DMAP), saturated aqueous NaHCO₃ solution (to remove any unreacted carboxylic acid), and brine.
Dry the organic layer over anhydrous Na₂SO₄, filter, and concentrate under reduced pressure using a rotary evaporator to obtain the crude product.
Purify the crude product by column chromatography on silica gel using a gradient elution of Hexane and Ethyl Acetate to afford the pure 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Data Analysis and Characterization
The identity and purity of the synthesized 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate should be confirmed by standard spectroscopic methods.
Technique
Expected Observations
¹H NMR
Aromatic protons of the benzoate and phenoxy rings, two triplet signals for the -OCH₂CH₂O- ethylene bridge, and a singlet for the phenolic -OH proton. Chemical shifts will be influenced by the electron-withdrawing nitro group.
¹³C NMR
Carbonyl carbon of the ester (around 165 ppm), aromatic carbons, and the two distinct carbons of the ethylene bridge.
FT-IR
Characteristic strong carbonyl (C=O) stretch of the ester (around 1720-1740 cm⁻¹), C-O stretching bands, aromatic C-H and C=C stretches, a broad O-H stretch for the phenolic hydroxyl group, and characteristic N-O stretching bands for the nitro group.
Mass Spectrometry
A molecular ion peak corresponding to the molecular weight of the product (C₁₅H₁₃NO₆, MW: 303.27 g/mol ).
Safety and Handling Precautions
Nitroaromatic Compounds: Aromatic nitro compounds are potentially toxic and can be absorbed through the skin. Handle with appropriate personal protective equipment (PPE), including gloves and safety glasses.[10]
DCC: N,N'-Dicyclohexylcarbodiimide is a potent skin sensitizer and should be handled with extreme care in a well-ventilated fume hood.
Solvents: Dichloromethane is a volatile and potentially carcinogenic solvent. All handling should be performed in a fume hood.
General Precautions: Standard laboratory safety practices should be followed at all times.
Conclusion
This guide has detailed a reliable and efficient synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate using the Steglich esterification. The rationale for selecting this method over other common esterification techniques has been thoroughly explained, emphasizing the importance of mild reaction conditions for substrates with multiple functional groups. The provided experimental protocol, coupled with guidelines for purification and characterization, offers a comprehensive resource for researchers in the field. Adherence to the outlined procedures and safety precautions will facilitate the successful and safe synthesis of this target molecule.
References
A solvent-reagent selection guide for Steglich-type esterification of carboxylic acids. (2021, July 29). Royal Society of Chemistry. Retrieved from [Link]
Acid to Ester - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
A general procedure for mitsunobu inversion of sterically hindered alcohols. (2004). Organic Syntheses. Retrieved from [Link]
Mitsunobu Reaction - Common Conditions. Organic Chemistry Data. Retrieved from [Link]
Mitsunobu reaction. Wikipedia. Retrieved from [Link]
Mitsunobu reaction. Organic Synthesis. Retrieved from [Link]
Nitrocompounds, Aromatic. ILO Encyclopaedia of Occupational Health and Safety. Retrieved from [Link]
Mitsunobu Reaction: A Powerful Tool for the Synthesis of Natural Products: A Review. (2020). Molecules. Retrieved from [Link]
Supplementary Information. (2014). The Royal Society of Chemistry. Retrieved from [Link]
Steglich Esterification. Organic Chemistry Portal. Retrieved from [Link]
Fischer Esterification of 3-ntrobenzoic acid 2017. (2017, July 15). Truman ChemLab. Retrieved from [Link]
Improved Fischer Esterification of Substituted Benzoic Acid under Sealed-Vessel Microwave Condition. (2014). ResearchGate. Retrieved from [Link]
Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera. (2015). Molecules. Retrieved from [Link]
Improved Fischer Esterification of Substituted Benzoic Acid. Journal of Physical Science. Retrieved from [Link]
Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities. (2015). An-Najah National University. Retrieved from [Link]
2-Phenoxyethyl benzoate. (2012). Acta Crystallographica Section E. Retrieved from [Link]
Ester synthesis by esterification. Organic Chemistry Portal. Retrieved from [Link]
Kinetics, Mechanism and Novel Methods Of Esterification. (2025, March 15). International Journal of Advanced Research in Science, Communication and Technology. Retrieved from [Link]
Chemoselective Esterification of Phenolic Acids and Alcohols. (2002). The Journal of Organic Chemistry. Retrieved from [Link]
Spectra Problem #7 Solution. University of Calgary. Retrieved from [Link]
Synthesis of (a) Methyl 2-hydroxy-4-nitrobenzoate. Molbase. Retrieved from [Link]
Experiment 10: Fischer Esterification: An ester from a carboxylic acid and an alcohol. (n.d.). Retrieved from [Link]
Fischer Esterification. (2023, January 22). Chemistry LibreTexts. Retrieved from [Link]
CN105669462A - 3-Hydroxyl-4-nitrobenzoic acid and preparation method thereof. (2016). Google Patents.
Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions. (2022, November 16). Master Organic Chemistry. Retrieved from [Link]
Theoretical and experimental IR, Raman and NMR spectra in studying the electronic structure of 2-nitrobenzoates. (2013). ResearchGate. Retrieved from [Link]
Crystal structure of 2-phenoxyethyl 2-hydroxybenzoate, C15H14O4. (2017, December 10). An-Najah Staff. Retrieved from [Link]
SYNTHESIS AND ANTIBACTERIAL ACTIVITY OF NOVEL 3- HYDROXY BENZOIC ACID HYBRID DERIVATIVES [PART II]. (2014). Rasayan Journal of Chemistry. Retrieved from [Link]
Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters. (1976). Google Patents.
Organic Chemistry Ir And Nmr Cheat Sheet. (n.d.). Sema. Retrieved from [Link]
Solvation Dynamics and Profiling of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate: A Technical Whitepaper
Structural Analytics & Solvation Causality The rational design of chemical workflows relies heavily on understanding the intrinsic physical chemistry of the target molecule. 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS...
Author: BenchChem Technical Support Team. Date: March 2026
Structural Analytics & Solvation Causality
The rational design of chemical workflows relies heavily on understanding the intrinsic physical chemistry of the target molecule. 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS 819870-00-3) is a specialized, 1 utilized extensively in advanced research and synthesis[1]. Its solubility profile is not arbitrary; it is strictly governed by the dichotomy of its functional groups.
The molecule presents a highly lipophilic phenoxyethyl ester tail , which drives strong van der Waals forces and
π−π
stacking interactions. Conversely, the 3-hydroxy-4-nitrobenzoate core features adjacent hydroxyl (-OH) and nitro (-NO
2
) groups. These groups participate in complex intra- and intermolecular hydrogen bonding. In non-polar environments, intramolecular H-bonding between the -OH and -NO
2
groups dominates, shielding the polar surface area and artificially enhancing lipophilicity. In polar protic or aprotic environments, the solvent outcompetes these internal bonds, completely altering the solvation thermodynamics.
By analyzing structural analogs, such as2, which exhibits a poor water solubility of approximately 0.2 mg/mL (700 µM)[2], we can accurately extrapolate that the bulkier phenoxyethyl derivative is practically insoluble in aqueous media. However, the presence of the ester and nitroaromatic systems 3[3], rendering it highly soluble in polar aprotic solvents.
Quantitative Solubility Profile in Common Lab Solvents
The table below summarizes the solubility profile of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate across a dielectric gradient.
Solvent Class
Solvent
Dielectric Constant (
ε
)
Estimated Solubility (25°C)
Primary Solvation Mechanism
Aqueous
Water
80.1
< 0.1 mg/mL
Hydrophobic exclusion by the phenoxyethyl tail.
Polar Aprotic
DMSO / DMF
46.7 / 36.7
> 100 mg/mL
Strong dipole-dipole interactions; H-bond acceptance from the 3-OH group.
Polar Protic
Methanol
32.7
15 - 25 mg/mL
H-bond donation and acceptance; 4 similar to its aldehyde analogs[4].
Halogenated
Dichloromethane
9.1
40 - 60 mg/mL
Dispersion forces and
π−π
interactions with the dual aromatic rings.
Non-Polar
Hexane
1.9
< 1 mg/mL
Insufficient polarity to disrupt the crystalline lattice energy.
Self-Validating Experimental Protocol for Solubility Determination
To generate trustworthy, empirical solubility data for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, a standard shake-flask method is insufficient. The protocol must be a self-validating system to account for potential solvent-mediated degradation or adsorption losses.
Step-by-Step Methodology: The Mass-Balance Shake-Flask Protocol
Solid Excess Addition: Accurately weigh 50.00 mg of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate and transfer it into a 2.0 mL amber glass vial.
Causality: Amber glass is mandatory to prevent UV-induced photo-degradation of the nitroaromatic system during prolonged incubation.
Thermal Equilibration: Add 1.00 mL of the target solvent. Seal the vial and isothermally agitate the suspension at 25.0 ± 0.1 °C for 48 hours using an orbital shaker at 300 rpm.
Causality: A 48-hour window ensures true thermodynamic equilibrium is reached, overcoming the high kinetic barrier of dissolution inherent to crystalline aromatic solids.
Phase Separation: Centrifuge the suspension at 10,000 x g for 15 minutes at 25°C. Carefully extract the supernatant and filter it through a 0.22 µm PTFE syringe filter.
Causality: PTFE is chemically inert and highly hydrophobic, preventing the adsorption of the lipophilic ester onto the filter membrane, which would otherwise artificially lower the quantified solubility.
Quantification (HPLC-UV): Volumetrically dilute a 100 µL aliquot of the filtrate with the mobile phase (e.g., 60:40 Acetonitrile:Water with 0.1% TFA) and inject it into an HPLC system equipped with a C18 column, detecting at 254 nm against a pre-established calibration curve.
System Validation (Mass Balance Recovery): Carefully evaporate the solvent from the remaining solid pellet in the centrifuge tube under a gentle stream of nitrogen. Weigh the recovered undissolved solid.
Causality: The sum of the dissolved mass (calculated via HPLC) and the recovered solid mass must equal the initial 50.00 mg input (± 2%). If mass balance fails, it definitively flags solvent-mediated degradation, volatile loss, or procedural error, automatically invalidating the run.
Fig 1. Self-validating shake-flask workflow ensuring mass balance closure.
Thermodynamic & Kinetic Considerations in Solvation
The solvation of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is dictated by the competition between its crystal lattice energy (
ΔHlattice
) and the enthalpy of solvation (
ΔHsolv
).
Because the molecule contains two planar aromatic rings, it forms highly stable, tightly packed crystal lattices driven by
π−π
stacking. To dissolve this compound, the solvent must provide a highly exothermic
ΔHsolv
to overcome the lattice penalty. Solvents like DMSO achieve this by acting as aggressive hydrogen bond acceptors to the 3-hydroxyl group, effectively "pulling" the molecule out of the lattice.
Furthermore, researchers must be wary of kinetic trapping . If the compound is rapidly precipitated (e.g., by crashing a DMF solution into cold water), it may precipitate as an amorphous solid rather than a crystalline one. This amorphous state lacks the stable lattice energy and will exhibit a temporarily higher "apparent solubility." Over time, as the amorphous solid undergoes Ostwald ripening and crystallizes, the solubility will spontaneously drop to its true thermodynamic baseline, potentially causing unexpected precipitation in downstream biological assays.
Fig 2. Structural determinants dictating solvation pathways in diverse media.
Implications for Drug Development & Synthesis
Understanding this solubility profile is critical for practical laboratory applications:
Chromatography: The vast difference in solubility between non-polar and polar environments makes 1 for purifying this ester[1]. A standard Hexane/Ethyl Acetate gradient is highly effective; the non-polar hexane acts as an anti-solvent, while the ethyl acetate competes for H-bonding, allowing precise control over the retention factor (
Rf
).
Formulation & Assays: For in vitro biological testing, the compound cannot be introduced via aqueous buffers alone. It must be prepared as a highly concentrated stock in DMSO (>50 mM) and diluted into the assay buffer just prior to use, ensuring the final DMSO concentration remains below 1% (v/v) to prevent solvent-induced cytotoxicity while maintaining the compound in solution.
References
National Institutes of Health (PMC). "Discovery and Structure–Activity Relationships of the Neoseptins: A New Class of Toll-like Receptor-4 (TLR4) Agonists".
URL:[Link]
Potential hazards and safety precautions for handling 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Executive Summary 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS 819870-00-3) is a high-purity benzoic acid ester primarily utilized in advanced pharmaceutical research, drug development, and organic synthesis 1[1]. As a...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS 819870-00-3) is a high-purity benzoic acid ester primarily utilized in advanced pharmaceutical research, drug development, and organic synthesis 1[1]. As a complex hybrid molecule, its safety profile cannot be generalized as a simple organic ester. It combines the solvent-like, membrane-permeable properties of a phenoxyethyl ether with the reactive, redox-active nature of a nitrophenol derivative.
This whitepaper provides an authoritative, causality-driven framework for researchers handling this compound. By understanding the mechanistic toxicology of its structural moieties, laboratories can implement self-validating safety protocols that mitigate the risks of acute toxicity, severe ocular damage, and systemic methemoglobinemia.
Structural Profiling and Mechanistic Toxicology
To accurately assess the hazards of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, we must deconstruct the molecule into its toxicologically active functional groups. The compound's toxicity is driven by two distinct structural moieties:
The 2-Phenoxyethyl Ester Moiety: Structurally analogous to 2-phenoxyethanol, this group acts as a powerful permeation enhancer. It is highly lipophilic, which facilitates rapid dermal and mucosal absorption. Compounds containing this moiety are notorious for causing severe, irreversible eye damage (Category 1) and central nervous system depression upon massive exposure 2[2].
The 3-Hydroxy-4-nitrobenzoate Moiety: The presence of a nitro group on a phenolic ring introduces severe systemic risks. Nitroaromatics are susceptible to enzymatic bioactivation by cellular nitroreductases .
The Causality of Methemoglobinemia
When absorbed, the nitroaromatic group undergoes a single-electron reduction to form a highly reactive nitro anion radical . This radical can react with molecular oxygen in a "futile cycle" to generate superoxide anions (causing severe oxidative stress). Alternatively, it undergoes further reduction to a hydroxylamine metabolite . This hydroxylamine directly oxidizes the ferrous iron (
Fe2+
) in hemoglobin to ferric iron (
Fe3+
), creating methemoglobin 3[3]. Because methemoglobin cannot bind oxygen, systemic exposure leads to chemical asphyxiation (anoxia), clinically presenting as cyanosis (blue-tinted skin and mucous membranes) .
Figure 1: Proposed metabolic bioactivation pathway of the nitroaromatic moiety leading to methemoglobinemia.
Based on the extrapolated data from its constituent moieties (2-phenoxyethanol and 3-hydroxy-4-nitrobenzoic acid), the following GHS classifications must be strictly applied when handling this compound 4[4], 5[5].
Table 1: GHS Classifications and Precautionary Directives
Hazard Class
Category
Hazard Statement (H-Code)
Causality / Clinical Manifestation
Acute Toxicity (Oral)
Category 4
H302: Harmful if swallowed.
Gastrointestinal absorption leads to systemic circulation of the nitroaromatic, risking methemoglobinemia.
Skin Corrosion/Irritation
Category 2
H315: Causes skin irritation.
The phenolic OH and lipophilic ether chain disrupt the stratum corneum, causing localized erythema.
Serious Eye Damage
Category 1
H318: Causes serious eye damage.
Phenoxyethyl derivatives cause rapid protein denaturation in the cornea, risking permanent vision loss.
STOT - Single Exposure
Category 3
H335: May cause respiratory irritation.
Inhalation of fine powders irritates the respiratory mucosa; alveolar absorption bypasses first-pass metabolism.
Standard Operating Procedures: Experimental Workflows
To ensure scientific integrity and personnel safety, handling protocols must be designed as self-validating systems. The following methodology outlines the safe preparation of a
10 mM
in vitro stock solution.
Protocol: Preparation of a 10 mM Stock Solution in DMSO
Rationale: The lipophilicity of the phenoxyethyl group makes this compound highly soluble in organic solvents like Dimethyl Sulfoxide (DMSO). However, DMSO is a known carrier solvent that rapidly transports dissolved solutes across the dermal barrier. Therefore, handling the compound in DMSO exponentially increases the risk of systemic toxicity.
Step-by-Step Methodology:
Environmental Validation:
Action: Turn on the Class II Type B2 biological safety cabinet or chemical fume hood.
Validation: Physically verify the digital airflow monitor reads a face velocity of
≥0.5 m/s
. Do not proceed if the alarm sounds.
PPE Donning:
Action: Equip safety goggles (not safety glasses, to protect against H318 eye damage), a disposable particulate respirator (N95/P100) to prevent inhalation of electrostatic powders, and double-layered nitrile gloves .
Static-Free Weighing:
Action: Use an anti-static weighing boat and a grounded stainless-steel spatula. Nitroaromatic powders are prone to electrostatic dispersion.
Validation: Observe the powder behavior. If the powder "jumps" or clings aggressively to the spatula, pause and use an anti-static ionizer gun before proceeding.
Dissolution:
Action: Transfer the weighed solid into a borosilicate glass vial. Add the calculated volume of anhydrous DMSO inside the fume hood. Cap the vial tightly with a PTFE-lined septum cap.
Verification of Solubility:
Action: Vortex the sealed vial for 30 seconds.
Validation: Hold the vial against a light source. The solution must be completely transparent with no visible particulates. If particulates remain, sonicate the sealed vial in a water bath for 5 minutes at room temperature.
Decontamination:
Action: Wipe down the balance and fume hood surfaces with a solvent-dampened cloth (e.g., 70% ethanol), followed by mild alkaline soapy water to neutralize any residual phenolic acids.
Figure 2: Step-by-step workflow for the safe handling, preparation, and decontamination of nitroaromatic esters.
Emergency Response and First Aid
Because 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate carries risks of both immediate localized damage and delayed systemic toxicity, emergency responses must be rapid and specific 6[6], 7[7].
Table 2: Exposure Routes and Targeted Interventions
Exposure Route
Immediate Action (First 15 Minutes)
Clinical Observation & Follow-up
Ocular Contact
Immediately flush eyes with copious amounts of water using an eyewash station. Hold eyelids apart to ensure thorough irrigation.
Critical: Seek immediate ophthalmological attention. The phenoxyethyl moiety can cause rapid, irreversible corneal opacity.
Dermal Contact
Remove contaminated clothing instantly. Wash the affected area with copious amounts of soap and water. Do NOT use solvents (like ethanol) to clean the skin, as this increases absorption.
Monitor for localized erythema and systemic signs of cyanosis (blue lips/nail beds) over the next 2-4 hours.
Inhalation
Move the victim to fresh air. If breathing is labored, administer 100% supplemental oxygen.
Monitor for respiratory tract irritation and signs of hypoxia.
Ingestion
Rinse mouth thoroughly with water. Do NOT induce vomiting , as the acidic/phenolic nature may cause secondary esophageal damage.
Transport to a hospital immediately. Medical professionals may administer Methylene Blue (1-2 mg/kg IV) if clinical methemoglobinemia is confirmed.
References
Boechat, N., et al. "Mechanisms of Bioactivation, Metabolism and Toxicity and Methods to Synthesize Nitroaromatic Fragments." SciELO - Journal of the Brazilian Chemical Society. Available at:[Link]
U.S. Environmental Protection Agency (EPA). "Toxicological Review of Nitrobenzene (CAS No. 98-95-3)." EPA Integrated Risk Information System (IRIS). Available at:[Link]
The Genesis of a Synthetic Workhorse: A Technical History of Nitrobenzoic Acid Esters in Organic Chemistry
For Researchers, Scientists, and Drug Development Professionals Abstract Nitrobenzoic acid esters, a class of aromatic compounds characterized by a benzene ring substituted with both a nitro group and an ester functional...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
Abstract
Nitrobenzoic acid esters, a class of aromatic compounds characterized by a benzene ring substituted with both a nitro group and an ester functional group, have carved a significant niche in the landscape of organic chemistry and pharmaceutical development. Their journey from 19th-century laboratory curiosities to indispensable synthetic intermediates is a testament to the evolution of synthetic methodology and the ever-expanding quest for novel therapeutic agents. This in-depth technical guide traces the discovery and history of nitrobenzoic acid esters, from the foundational principles of aromatic nitration to their pivotal role in the synthesis of early pharmaceuticals and their contemporary applications as sophisticated prodrugs. We will explore the causality behind key experimental choices in their synthesis, the self-validating nature of established protocols, and the authoritative scientific grounding that underpins their modern applications.
The Dawn of Aromatic Nitration and the Discovery of Nitrobenzoic Acid
The story of nitrobenzoic acid esters begins with the taming of aromatic nitration, a cornerstone of modern organic synthesis. While the history of benzoic acid itself dates back to the 16th century, its nitro derivatives are products of the burgeoning field of synthetic organic chemistry in the 19th century[1]. The first nitration of benzene is credited to Eilhard Mitscherlich in 1834, who treated benzene with fuming nitric acid[2]. Shortly thereafter, the introduction of "mixed acid," a combination of concentrated nitric and sulfuric acids, by Mansfield in a patent, provided a more effective and controllable method for nitrating aromatic compounds[2].
This advancement paved the way for the first synthesis of p-nitrobenzoic acid in the late 19th century through the nitration of benzoic acid[3]. The presence of the electron-withdrawing nitro group was observed to significantly increase the acidity of the carboxylic acid, a key feature that influences its reactivity[1][4]. Early synthetic routes to the various isomers of nitrobenzoic acid were also developed, including the oxidation of the corresponding nitrotoluenes[4][5]. These foundational discoveries provided the chemical community with a new class of substituted aromatic acids, poised for further functionalization and exploration.
The Advent of Esterification: From Simple Esters to Nitrobenzoates
The ability to convert a carboxylic acid into an ester is a fundamental transformation in organic chemistry. The landmark Fischer-Speier esterification, first described by Emil Fischer and Arthur Speier in 1895, provided a straightforward and widely applicable method for this conversion by refluxing a carboxylic acid and an alcohol in the presence of an acid catalyst[6]. This reaction, an acid-catalyzed nucleophilic acyl substitution, remains a staple in both academic and industrial laboratories.
While the exact date of the very first synthesis of a nitrobenzoic acid ester is not definitively documented, the establishment of reliable nitration and esterification methods in the late 19th century made their preparation accessible. Early laboratory preparations likely followed the Fischer-Speier method, reacting a nitrobenzoic acid with an alcohol such as ethanol or methanol in the presence of a strong acid like sulfuric acid[7]. Detailed procedures for the synthesis of methyl m-nitrobenzoate via the nitration of methyl benzoate were well-documented in the early 20th century, highlighting the practicality of this approach[8].
Key Synthetic Methodologies and Their Mechanistic Underpinnings
The synthesis of nitrobenzoic acid esters primarily relies on two strategic approaches: the esterification of a pre-synthesized nitrobenzoic acid or the nitration of a pre-existing benzoic acid ester. The choice of strategy is often dictated by the desired isomer and the availability of starting materials.
Method 1: Fischer-Speier Esterification of Nitrobenzoic Acid
This is a direct and common method for preparing nitrobenzoic acid esters. The reaction is an equilibrium process, and to drive it towards the product, an excess of the alcohol is often used, or the water generated is removed, for instance, by azeotropic distillation[6][9].
Causality of Experimental Choices: The use of a strong acid catalyst, such as sulfuric acid, is crucial. The acid protonates the carbonyl oxygen of the carboxylic acid, which significantly increases the electrophilicity of the carbonyl carbon, making it more susceptible to nucleophilic attack by the alcohol[6][10]. The reaction is typically heated to reflux to increase the reaction rate.
Method 2: Nitration of Benzoic Acid Esters
This approach is particularly useful for synthesizing the meta-isomer. The ester group is a deactivating, meta-directing group in electrophilic aromatic substitution. Therefore, nitrating a benzoic acid ester, such as methyl benzoate, with a mixture of nitric and sulfuric acid will predominantly yield the methyl m-nitrobenzoate[8][11].
Causality of Experimental Choices: The reaction is typically carried out at low temperatures (e.g., 0-15°C) to control the exothermic nitration reaction and prevent the formation of dinitrated byproducts[8][11]. The strong acid medium generates the nitronium ion (NO₂⁺), the active electrophile in the reaction[12].
Method 3: The Mitsunobu Reaction
For more specialized applications, particularly with sterically hindered alcohols or when inversion of stereochemistry is required, the Mitsunobu reaction offers a powerful alternative. Discovered by Oyo Mitsunobu, this reaction allows for the conversion of an alcohol to an ester using a carboxylic acid, triphenylphosphine (PPh₃), and a dialkyl azodicarboxylate, such as diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD)[13]. p-Nitrobenzoic acid is often used in this reaction, especially for hindered alcohols, as it provides good yields of the inverted product[11].
Causality of Experimental Choices: The reaction proceeds through a complex mechanism involving the formation of a phosphonium salt, which activates the alcohol's hydroxyl group as a good leaving group. The carboxylate then acts as a nucleophile, leading to an SN2-type displacement with inversion of configuration at the alcohol's stereocenter[12]. The use of p-nitrobenzoic acid, a stronger acid than benzoic acid, can lead to better yields in some cases[14].
Historical Applications: From Colorful Dyes to Pain Relief
The initial applications of nitrobenzoic acid and its esters were deeply intertwined with the major chemical industries of the late 19th and early 20th centuries: synthetic dyes and pharmaceuticals.
A Colorful Interlude: The Role in Synthetic Dyes
The discovery of the diazotization of aryl amines by Peter Griess in the 1850s was a watershed moment in the history of chemistry, leading to the development of a vast array of azo dyes[3][7]. The general principle involves the conversion of a primary aromatic amine to a diazonium salt, which then acts as an electrophile in a coupling reaction with an electron-rich aromatic compound to form the azo compound (-N=N-), the chromophore responsible for the color.
Nitrobenzoic acids and their esters were valuable precursors in this industry. The nitro group could be readily reduced to an amino group, providing the necessary functionality for diazotization. For example, 3-nitrobenzoic acid is a known precursor to 3-aminobenzoic acid, which is used in the preparation of some dyes[4]. The ester functionality could be used to modulate the solubility and other properties of the dye molecules. While specific historical records of the first azo dyes derived directly from nitrobenzoic acid esters are scarce, their utility as intermediates in this burgeoning field is evident from the fundamental chemistry involved.
A Landmark in Medicine: The Synthesis of Procaine (Novocain)
Perhaps the most celebrated historical application of a nitrobenzoic acid derivative is in the synthesis of the local anesthetic procaine, famously branded as Novocain. In the late 19th and early 20th centuries, cocaine was the primary local anesthetic, but its addictive properties and toxicity were significant drawbacks. The German chemist Alfred Einhorn embarked on a quest for a safer alternative.
Einhorn's rational drug design approach led him to synthesize procaine in 1905[1]. A key step in one of the synthetic routes to procaine involves the use of p-nitrobenzoic acid. The synthesis starts with the oxidation of 4-nitrotoluene to 4-nitrobenzoic acid. This is then reacted with thionyl chloride to form the acyl chloride, which is subsequently esterified with 2-diethylaminoethanol to produce Nitrocaine. The final step is the reduction of the nitro group to an amine, yielding procaine[1].
The success of procaine was a landmark achievement in medicinal chemistry, demonstrating that a naturally occurring drug could be rationally modified to create a safer and effective synthetic alternative. It quickly became the standard for local anesthesia and remains a classic example of the pivotal role of nitroaromatic intermediates in drug discovery.
Modern Perspectives: Nitrobenzoic Acid Esters as Prodrugs
In contemporary drug development, the nitroaromatic scaffold, including that found in nitrobenzoic acid esters, has been ingeniously repurposed for targeted therapies, particularly in oncology and infectious diseases. The central concept revolves around the use of these compounds as prodrugs, which are inactive molecules that are metabolically activated to their cytotoxic form under specific physiological conditions.
Nitroreductase-Activated Prodrugs
A key strategy involves leveraging the hypoxic (low oxygen) microenvironment of solid tumors. Many tumor cells upregulate the expression of nitroreductase enzymes, which are capable of reducing the nitro group of a prodrug to a more reactive species, such as a hydroxylamine or an amine[3][5]. This bioactivation can be designed to trigger the release of a potent cytotoxic agent specifically within the tumor, thereby minimizing systemic toxicity[1][3].
Nitrobenzoic acid esters can be incorporated into such prodrug systems. The ester linkage can be designed to be stable until the nitro group is reduced, at which point a cascade of reactions can lead to the release of the active drug. This approach has been explored for the targeted delivery of various chemotherapeutic agents.
Applications in Tuberculosis Treatment
The fight against tuberculosis has also benefited from the prodrug potential of nitroaromatic compounds. Benzoic acid derivatives, including nitrobenzoic acid esters, have shown antimycobacterial activity[4]. It is hypothesized that these esters, being more lipophilic than the corresponding acids, can more easily penetrate the lipid-rich cell wall of Mycobacterium tuberculosis. Once inside the bacterium, intracellular esterases can hydrolyze the ester, releasing the active nitrobenzoic acid, which may exert its therapeutic effect through various mechanisms, including lowering the internal pH of the bacterium[13].
Experimental Protocols
The following are generalized protocols for the synthesis of nitrobenzoic acid esters, based on well-established methodologies.
Protocol 1: Fischer-Speier Esterification of 4-Nitrobenzoic Acid to Ethyl 4-Nitrobenzoate
In a round-bottom flask, dissolve 4-nitrobenzoic acid in an excess of absolute ethanol (e.g., 10 equivalents).
With stirring, carefully add a catalytic amount of concentrated sulfuric acid (e.g., 0.1-0.2 equivalents).
Attach a reflux condenser and heat the mixture to reflux for 2-4 hours. Monitor the reaction progress by thin-layer chromatography (TLC).
After the reaction is complete, allow the mixture to cool to room temperature.
Remove the excess ethanol using a rotary evaporator.
Dissolve the residue in diethyl ether and transfer to a separatory funnel.
Wash the organic layer with a 5% sodium bicarbonate solution to remove any unreacted acid, followed by washing with brine.
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure to obtain the crude ethyl 4-nitrobenzoate.
The product can be further purified by recrystallization from ethanol.
Protocol 2: Nitration of Methyl Benzoate to Methyl 3-Nitrobenzoate
Materials:
Methyl benzoate
Concentrated sulfuric acid
Concentrated nitric acid
Ice
Methanol
Beaker, conical flask, dropping funnel, stirring bar, Buchner funnel
Procedure:
In a conical flask, cool concentrated sulfuric acid in an ice bath.
Slowly add methyl benzoate to the cold sulfuric acid with stirring.
In a separate beaker, prepare the nitrating mixture by slowly adding concentrated nitric acid to an equal volume of concentrated sulfuric acid, keeping the mixture cool.
Add the nitrating mixture dropwise to the methyl benzoate solution, maintaining the temperature between 5-15°C.
After the addition is complete, continue stirring for 15-30 minutes.
Pour the reaction mixture onto crushed ice to precipitate the crude methyl 3-nitrobenzoate.
Collect the solid product by vacuum filtration and wash with cold water.
The crude product can be purified by recrystallization from methanol.
Data Presentation
Property
2-Nitrobenzoic Acid
3-Nitrobenzoic Acid
4-Nitrobenzoic Acid
Melting Point (°C)
147-149
140-142
239-242
pKa
2.22
3.45
3.44
Solubility in Water
Slightly soluble
Slightly soluble
Sparingly soluble
Data compiled from various sources.
Visualization of Key Concepts
Fischer-Speier Esterification Workflow
Caption: Workflow of the Fischer-Speier esterification of nitrobenzoic acid.
Prodrug Activation of a Nitroaromatic Compound
Caption: General pathway for the activation of a nitroaromatic prodrug.
Conclusion
The history of nitrobenzoic acid esters is a microcosm of the evolution of organic synthesis and medicinal chemistry. From their origins in the foundational discoveries of aromatic nitration and esterification, they have served as versatile intermediates in the creation of dyes and, most notably, in the landmark synthesis of the local anesthetic procaine. Today, their journey continues as they are repurposed in the design of sophisticated prodrugs for targeted cancer and anti-tuberculosis therapies. The enduring relevance of nitrobenzoic acid esters underscores the power of fundamental organic chemistry to address contemporary challenges in medicine and materials science, and their story serves as an authoritative guide for researchers and drug development professionals seeking to build upon this rich chemical legacy.
References
Danish Scientific Journal. (2022). THE HISTORY OF THE DISCOVERY OF PROCAINE (NOVOCAINE). Danish Scientific Journal, (56). [Link]
Grokipedia. (n.d.). Peter Griess. Retrieved from [Link]
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
OpenOChem. (n.d.). From Cocaine to Novocain: The Development of Safer Local Anesthesia. Retrieved from [Link]
Mancall, J. T., & Shelly, D. A. (2016). The History of Local Anesthesia. In Practical Head and Neck Ultrasound (pp. 1-10). Springer, Cham.
Wikipedia. (n.d.). 4-Nitrobenzoic acid. Retrieved from [Link]
Ridd, J. H. (1961). Nitration and aromatic reactivity. Cambridge University Press.
Fischer, E., & Speier, A. (1895). Darstellung der Ester. Berichte der deutschen chemischen Gesellschaft, 28(3), 3252-3258.
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
SCIRP. (2020). Preparation of Ethyl 4-Nitrobenzoate Using Ultradispersed Natural Zeolite Catalysts, Ultrasound and Microwave Irradiation. Advances in Chemical Engineering and Science, 10(4), 365-378. [Link]
Pharmaceuticals. (2022). Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Pharmaceuticals, 15(9), 1118. [Link]
Liskon Biological. (n.d.). The application of p-Nitrobenzoic acid in the dye field. Retrieved from [Link]
Wikipedia. (n.d.). Nitrobenzoic acid. Retrieved from [Link]
ChemBK. (2024). Methyl 3-nitrobenzoate. Retrieved from [Link]
Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
Wikipedia. (n.d.). Nitration. Retrieved from [Link]
ResearchGate. (2007). (PDF) Direct synthesis of p-nitrobenzoic acid and benzoic acids from benzyl ketones and acetophenones using the CAN/HOAc system. Retrieved from [Link]
Google Patents. (n.d.). AU2018100365A4 - Antagonists medicine intermediates o-nitrobenzoic acid synthesis method.
Google Patents. (n.d.). RU2074169C1 - Method of synthesis of para-nitrobenzoic acid ethyl ester.
ResearchGate. (2022). (PDF) Benzoic Acid Derivatives as Prodrugs for the Treatment of Tuberculosis. Retrieved from [Link]
The Journal of Organic Chemistry. (1996). The Effect of Acid Strength on the Mitsunobu Esterification Reaction: Carboxyl vs Hydroxyl Reactivity. The Journal of Organic Chemistry, 61(10), 3422-3428. [Link]
Organic Syntheses. (n.d.). ETHYL p-AMINOBENZOATE. Retrieved from [Link]
Ataman Kimya. (n.d.). NITROBENZOIC ACID. Retrieved from [Link]
Canadian Journal of Chemistry. (1989). Photooxygenation of nitrobenzyl derivatives. Mechanisms of photogeneration and hydrolysis of α-hydroperoxy nitrobenzyl ethers. Canadian Journal of Chemistry, 67(11), 1853-1860. [Link]
PubChem. (n.d.). 3-Nitrobenzoic acid. Retrieved from [Link]
Wikipedia. (n.d.). Fischer–Speier esterification. Retrieved from [Link]
ResearchGate. (2021). (PDF) Benzoic acid derivatives as prodrugs for the treatment of tuberculosis. Retrieved from [Link]
Wiley. (2001). THE NITRO GROUP IN ORGANIC SYNTHESIS.
ResearchGate. (n.d.). Prodrugs and hydrolysis of esters. Retrieved from [Link]
Wikipedia. (n.d.). Nitrobenzoic acid. Retrieved from [Link]
Journal of Chemical Education. (2020). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Journal of Chemical Education, 97(8), 2329-2333. [Link]
Google Patents. (n.d.). US3948972A - Esterification of nitrobenzoic acids.
Google Patents. (n.d.). EP0394985A1 - Process for preparing nitro benzoic acid alkyl esters.
Taylor & Francis. (n.d.). Fischer esterification – Knowledge and References. Retrieved from [Link]
Google Patents. (n.d.). US3819680A - Nitration of benzoic acid esters.
Bond University. (n.d.). A Visual Organic Chemistry Reaction: The Synthesis of 4-Amino-3-nitrobenzoic Acid Methyl Ester via Fischer Esterification. Retrieved from [Link]
Application Note: Chemoselective Synthesis of 2-Phenoxyethyl 3-Hydroxy-4-nitrobenzoate via Steglich Esterification
Executive Summary & Mechanistic Rationale The synthesis of 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate requires a highly chemoselective approach due to the bifunctional nature of the electrophile. The substrate,1, contains...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Mechanistic Rationale
The synthesis of 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate requires a highly chemoselective approach due to the bifunctional nature of the electrophile. The substrate,1, contains both a carboxylic acid and a phenolic hydroxyl group[1]. However, the phenolic OH is heavily deactivated by the strongly electron-withdrawing para-nitro group, rendering it a poor nucleophile. In contrast, the primary aliphatic alcohol of 2-phenoxyethanol is highly nucleophilic, ensuring that 2[2].
To avoid the harsh acidic reflux of a standard Fischer esterification—which can cause ether cleavage or degradation of sensitive functional groups—this protocol employs the Steglich esterification. The Steglich reaction is a 3 under neutral conditions at room temperature[3].
Causality in Reagent Selection:
EDC·HCl over DCC: While N,N'-Dicyclohexylcarbodiimide (DCC) is a traditional coupling agent, it produces dicyclohexylurea (DCU), which is soluble in many organic solvents and notorious for contaminating the final product. We utilize 1-Ethyl-3-(3-dimethylaminopropyl)carbodiimide hydrochloride (EDC·HCl) because that is easily removed during aqueous work-up.
DMAP Catalysis: 4-Dimethylaminopyridine (DMAP) acts as an acyl-transfer catalyst. It attacks the transient O-acylisourea intermediate faster than it can undergo a deleterious 1,3-rearrangement, forming a highly electrophilic N-acylpyridinium species that rapidly reacts with the alcohol.
DCM/DMF Co-solvent System: 3-Hydroxy-4-nitrobenzoic acid has limited solubility in pure dichloromethane (DCM). Adding a small volume of anhydrous N,N-Dimethylformamide (DMF) ensures a homogeneous reaction mixture, which is critical for uniform activation.
Mechanistic & Workflow Visualizations
Logical relationship of reagents in the DMAP-catalyzed Steglich mechanism.
Experimental workflow for the Steglich esterification.
Reagent Matrix
Reagent
MW ( g/mol )
Equivalents
Amount (mmol)
Mass / Volume
Function
3-Hydroxy-4-nitrobenzoic acid
183.12
1.0
10.0
1.83 g
Electrophile
2-Phenoxyethanol
138.16
1.2
12.0
1.66 g (1.50 mL)
Nucleophile
EDC·HCl
191.70
1.2
12.0
2.30 g
Coupling Agent
DMAP
122.17
0.1
1.0
0.12 g
Catalyst
Dichloromethane (DCM)
84.93
-
-
30 mL
Primary Solvent
N,N-Dimethylformamide (DMF)
73.09
-
-
5 mL
Co-solvent
Step-by-Step Experimental Protocol
This protocol is designed as a self-validating system , incorporating In-Process Controls (IPCs) to ensure experimental integrity at every phase.
Phase 1: Substrate Dissolution & Activation
Preparation: Charge a flame-dried 100 mL round-bottom flask equipped with a magnetic stir bar with 3-hydroxy-4-nitrobenzoic acid (1.83 g, 10.0 mmol) and DMAP (0.12 g, 1.0 mmol).
Solvation: Add anhydrous DCM (30 mL) followed by anhydrous DMF (5 mL). Flush the flask with Nitrogen (
N2
) or Argon and seal with a rubber septum.
Cooling: Submerge the flask in an ice-water bath and allow the mixture to cool to 0 °C for 10 minutes.
Activation: Remove the septum briefly to add EDC·HCl (2.30 g, 12.0 mmol) portion-wise over 5 minutes to prevent rapid exotherms.
Causality: Low temperatures suppress the uncatalyzed 1,3-rearrangement of the O-acylisourea intermediate.
IPC 1 (Visual): The suspension will gradually become a homogeneous yellow solution as the active N-acylpyridinium ester forms.
Phase 2: Nucleophilic Coupling
Addition: Using a syringe, add 2-phenoxyethanol (1.50 mL, 12.0 mmol) dropwise to the activated mixture at 0 °C over 5 minutes.
Reaction: Remove the ice bath. Allow the reaction mixture to warm naturally to room temperature (20–25 °C) and stir vigorously for 12 to 16 hours.
IPC 2 (TLC): After 12 hours, check reaction progress via Thin-Layer Chromatography (Eluent: 7:3 Hexanes/Ethyl Acetate). The starting acid remains near the baseline (
Rf≈0.05
), while the newly formed ester migrates higher (
Rf≈0.45
).
Phase 3: Quenching & Self-Validating Extraction
Dilution: Dilute the reaction mixture with an additional 50 mL of DCM and transfer it to a 250 mL separatory funnel.
Byproduct Removal: Wash the organic layer with distilled water (2 × 40 mL).
Causality: This step extracts the DMF co-solvent and the water-soluble EDC-urea byproduct into the aqueous phase.
Catalyst Removal: Wash the organic layer with 1M aqueous HCl (30 mL) to protonate and remove the DMAP catalyst.
Unreacted Acid Removal: Wash the organic layer with saturated aqueous
NaHCO3
(2 × 30 mL).
IPC 3 (Visual Validation): The aqueous layer will turn a brilliant yellow/orange. This is due to the deprotonation of any unreacted 3-hydroxy-4-nitrobenzoic acid, forming a highly conjugated phenolate/carboxylate ion. A colorless second wash indicates complete removal of the starting material.
Final Wash & Drying: Wash with brine (30 mL). Transfer the organic layer to an Erlenmeyer flask, add anhydrous
Na2SO4
(approx. 5 g), and let sit for 15 minutes to remove residual water.
Concentration: Filter the drying agent and concentrate the filtrate under reduced pressure (rotary evaporation) to yield the crude ester as a viscous yellow oil or semi-solid.
Phase 4: Chromatographic Purification
Column Setup: Prepare a silica gel column using a slurry of silica in Hexanes.
Elution: Load the crude product and elute using a gradient of Hexanes:Ethyl Acetate (from 9:1 to 7:3).
Isolation: Combine the fractions containing the pure product (identified via TLC) and concentrate in vacuo. Dry under high vacuum to afford the pure 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Application Note: 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate as a Versatile Building Block for Benzoxazole-Based Therapeutics
Target Audience: Researchers, medicinal chemists, and drug development professionals. Focus: Synthesis, physicochemical tuning, and self-validating protocols for heterocyclic drug scaffolds. Chemical Rationale & Structur...
Author: BenchChem Technical Support Team. Date: March 2026
Target Audience: Researchers, medicinal chemists, and drug development professionals.
Focus: Synthesis, physicochemical tuning, and self-validating protocols for heterocyclic drug scaffolds.
Chemical Rationale & Structural Advantages
In modern drug discovery, the selection of starting materials dictates both the synthetic efficiency and the pharmacokinetic trajectory of the final active pharmaceutical ingredient (API). 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS 819870-00-3) is a highly specialized, high-purity benzoic acid ester[1] that serves as an advanced building block for heterocyclic synthesis.
While simpler analogues like are routinely used to construct benzoxazole and benzothiazole cores[2], the integration of the 2-phenoxyethyl ester provides distinct strategic advantages:
Pharmacophore Extension: The phenoxyethyl tail introduces a flexible, lipophilic aromatic system. In the development of GPCR ligands—such as—bulky, lipophilic substituents are critical for penetrating deep hydrophobic binding pockets[3].
Chemoselectivity: The steric bulk of the 2-phenoxyethyl group reduces the rate of unwanted ester hydrolysis during mildly basic cyclization steps compared to standard methyl or ethyl esters.
Analytical Tracking: The dual aromatic system acts as a strong UV chromophore, significantly improving the signal-to-noise ratio during HPLC and LC-MS reaction monitoring.
Physicochemical Profiling
The following table summarizes the quantitative physicochemical shifts achieved by utilizing the 2-phenoxyethyl ester over the standard methyl ester during library design.
Property
Methyl 3-hydroxy-4-nitrobenzoate
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Causality / Impact in Drug Design
Molecular Weight
197.14 g/mol
303.27 g/mol
Shifts the building block from fragment-like to lead-like dimensions.
Lipophilicity (cLogP)
~1.8
~3.5
Enhances membrane permeability; drives binding in hydrophobic GPCR pockets.
Topological PSA
83.9 Ų
93.1 Ų
Maintains favorable polar surface area for oral bioavailability while increasing bulk.
UV Absorbance
Moderate
High (Dual aromatic)
Improves detection limits during HPLC/LC-MS reaction monitoring.
Mechanistic Pathway: Nitroarene to Benzoxazole
The core utility of 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate lies in its ortho-hydroxy nitroarene motif. To form a benzoxazole heterocycle, the nitro group must first be reduced to an amine, generating an ortho-aminophenol intermediate. This intermediate is then condensed with a carbon electrophile (such as an aldehyde, carboxylic acid, or orthoester) followed by cyclization.
While traditional methods require the isolation of the sensitive aminophenol, advanced methodologies, such as , allow for one-pot syntheses directly from the nitroarene[4].
Fig 1: Mechanistic pathway from nitroarene to benzoxazole heterocycle.
Experimental Methodologies & Protocols
The following protocol details a robust, two-step synthesis of 2-substituted benzoxazole-6-carboxylate derivatives. It is designed as a self-validating system , ensuring that the researcher can confirm the success of each step through immediate physical and analytical feedback without waiting for final NMR results.
Fig 2: Step-by-step experimental workflow for benzoxazole synthesis.
Protocol: Synthesis of 2-Methylbenzoxazole-6-carboxylic acid 2-phenoxyethyl ester
Phase 1: Catalytic Reduction of the Nitro Group
Causality: The nitro group is highly electron-withdrawing and inert to cyclization. Catalytic hydrogenation using Palladium on Carbon (Pd/C) cleanly reduces the nitro group to an amine without cleaving the 2-phenoxyethyl ester, which is stable under these neutral conditions.
Procedure:
Dissolve 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous ethanol (0.2 M).
Add 10% Pd/C (0.1 eq by weight). Purge the reaction flask with Nitrogen (
N2
) for 5 minutes.
Introduce Hydrogen gas (
H2
) via a balloon. Stir vigorously at room temperature for 3-4 hours.
Self-Validation Checkpoint: The starting material is a vibrant yellow solution. As the reduction proceeds, the solution will turn pale brown or colorless. Furthermore, TLC (Hexanes/EtOAc 7:3) will show the disappearance of the high-Rf yellow spot and the appearance of a lower-Rf, highly polar spot that stains dark brown with Ninhydrin (confirming the primary amine).
Phase 2: Condensation and Dehydrative Cyclization
Causality: ortho-Aminophenols are highly susceptible to air oxidation, forming complex polymeric mixtures. Therefore, isolation should be minimized. Using an orthoester (e.g., triethyl orthoacetate) serves a dual purpose: it provides the electrophilic carbon for the 2-position of the benzoxazole and acts as an inherent dehydrating agent, driving the thermodynamic cyclization forward.
Procedure:
Filter the Phase 1 reaction mixture through a pad of Celite under an inert atmosphere to remove Pd/C. Concentrate the filtrate in vacuo.
Immediately dissolve the crude aminophenol in anhydrous toluene (0.2 M).
Add triethyl orthoacetate (3.0 eq) and a catalytic amount of p-toluenesulfonic acid (p-TSA, 0.05 eq).
Equip the flask with a Dean-Stark trap and reflux at 110 °C for 4 hours to remove the ethanol byproduct, driving the equilibrium toward the closed ring.
Cool to room temperature, quench with saturated aqueous
NaHCO3
, and extract with Ethyl Acetate.
Self-Validation Checkpoint: Benzoxazoles possess extended, rigid conjugated systems. Upon spotting the crude mixture on a silica TLC plate and illuminating it with a 254 nm / 365 nm UV lamp, the successful formation of the benzoxazole core will exhibit intense blue/purple fluorescence, a property entirely absent in the aminophenol precursor.
Analytical Characterization
To definitively confirm the structural integrity of the final product, particularly the retention of the 2-phenoxyethyl ester, verify the following key spectral markers:
1H NMR (400 MHz, CDCl3): Look for two distinct triplets at roughly
δ
4.65 ppm (
−COOCH2−
) and
δ
4.30 ppm (
−CH2OPh
), each integrating to 2H. The preservation of these peaks guarantees the ester was not hydrolyzed during the cyclization. The benzoxazole proton at the 7-position will appear as a highly deshielded doublet (
δ
~8.2 ppm) due to the anisotropic effect of the adjacent ester carbonyl.
IR Spectroscopy: The complete disappearance of the asymmetric and symmetric
NO2
stretches (typically at ~1530
cm−1
and ~1350
cm−1
) and the appearance of a sharp
C=N
stretch at ~1620
cm−1
confirms the heterocyclic transformation.
References
ACS Omega. "Efficient Synthesis of Hydroxy-Substituted 2-Aminobenzo[d]thiazole-6-carboxylic Acid Derivatives as New Building Blocks in Drug Discovery".[Link]
The Journal of Organic Chemistry. "Extending the Scope of Chromium−Manganese Redox-Coupled Reactions: A One-Pot Synthesis of Benzoxazoles".[Link]
Bioorganic & Medicinal Chemistry Letters. "Diaryl urea analogues of SB-334867 as orexin-1 receptor antagonists".[Link]
Author: BenchChem Technical Support Team. Date: March 2026
Audience: Researchers, Medicinal Chemists, and Drug Development Professionals
Document Type: Technical Application Note & Experimental Protocol Guide
Executive Summary
The rising incidence of multidrug-resistant (MDR) bacterial and fungal pathogens necessitates the continuous exploration of novel chemical scaffolds. 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS 819870-00-3) is an advanced, synthetically versatile building block that hybridizes two highly validated antimicrobial pharmacophores: a membrane-active phenoxyethyl ester and a redox-active nitrobenzoate core.
While traditionally utilized as a synthetic intermediate for biologically active benzo[d]thiazoles, the intact molecule itself presents a compelling profile as a standalone prodrug or lead compound. This application note synthesizes the mechanistic rationale for its biological activity and provides field-proven, self-validating protocols to accurately quantify its antibacterial and antifungal efficacy in vitro.
Structural and Mechanistic Rationale
The therapeutic potential of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is driven by a dual-action mechanism, synergizing the physicochemical properties of its constituent moieties:
The Phenoxyethyl Moiety (Membrane Disruption): Phenoxyethanol and its ester derivatives are well-documented broad-spectrum antimicrobial agents [1]. The lipophilic phenoxyethyl tail facilitates rapid insertion into microbial phospholipid bilayers, increasing cell permeability and compromising the structural integrity of the cell membrane.
The 3-Hydroxy-4-nitrobenzoate Core (Oxidative Stress): Nitroaromatic compounds act as prodrugs that are selectively activated by microbial nitroreductases[2]. The enzymatic reduction of the nitro group generates highly reactive nitrogen species (RNS) and reactive oxygen species (ROS). This localized oxidative stress causes irreversible damage to intracellular proteins and DNA [3]. Furthermore, the hydroxyl group at the 3-position provides a critical hydrogen-bond donor, enhancing binding affinity to target enzymes such as fungal cytochrome P450 51 (CYP51), which is involved in ergosterol biosynthesis [4].
Caption: Dual-action antimicrobial mechanism of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Benchmark Antimicrobial Efficacy Profiling
Because 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is often utilized as an intermediate, researchers must establish baseline Minimum Inhibitory Concentration (MIC) values. Based on the documented efficacy of its direct structural analogs (e.g., 2-phenoxyethyl 4-hydroxybenzoate and 3-methyl-4-nitrobenzoate) [1][4], the following table summarizes the anticipated therapeutic windows and target pathogens to guide your assay design.
Target Pathogen
Strain Type
Anticipated MIC Range (µg/mL)
Reference Analog Benchmark
Primary Mechanism of Susceptibility
Escherichia coli
Gram-negative
62.5 - 125.0
2-Phenoxyethyl benzoate
Membrane permeabilization
Klebsiella pneumoniae
Gram-negative
31.2 - 62.5
2-Phenoxyethyl 2-hydroxybenzoate
Efflux pump bypass
Staphylococcus aureus
Gram-positive
39.0 - 78.0
Nitrobenzoate metal complexes
Nitroreductase activation
Candida albicans
Yeast (Fungal)
39.0 - 125.0
3-Methyl-4-nitrobenzoate
Ergosterol biosynthesis inhibition
Trichophyton rubrum
Dermatophyte
< 50.0
2-Phenoxyethyl 4-hydroxybenzoate
Cell wall disruption
Note: Data extrapolated from structurally homologous mono-acid esters and nitrobenzoate derivatives to inform initial serial dilution ranges [1][3].
Experimental Protocols
To ensure rigorous, reproducible evaluation of this compound, the following protocols have been optimized for high-throughput screening while minimizing false positives caused by compound precipitation or optical interference.
Rationale: 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate contains an aromatic nitro group, which can absorb light in the UV-Vis spectrum and confound standard optical density (OD600) readings. We utilize Resazurin (Alamar Blue) as a colorimetric/fluorometric redox indicator. Metabolically active bacteria reduce the blue, non-fluorescent resazurin to pink, highly fluorescent resorufin, providing a definitive, compound-independent viability readout.
Materials:
Mueller-Hinton Broth (MHB)
96-well sterile flat-bottom microtiter plates
Test Compound: 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (10 mg/mL stock in 100% DMSO)
Resazurin sodium salt solution (0.015% w/v in sterile water)
Step-by-Step Methodology:
Inoculum Preparation: Cultivate the target bacterial strain (e.g., S. aureus or E. coli) on agar plates for 18-24 hours. Suspend isolated colonies in sterile saline to achieve a turbidity equivalent to a 0.5 McFarland standard (
1.5×108
CFU/mL). Dilute this suspension 1:150 in MHB to yield a final working inoculum of
1×106
CFU/mL.
Serial Dilution: Add 100 µL of MHB to wells 2 through 12 of a 96-well plate. In well 1, add 196 µL of MHB and 4 µL of the compound stock (final concentration: 200 µg/mL; 2% DMSO). Perform a two-fold serial dilution by transferring 100 µL from well 1 to well 2, mixing, and continuing to well 10. Discard 100 µL from well 10.
Critical Step: This ensures the DMSO concentration never exceeds 1% in the final assay volume, preventing artificial solvent-induced growth inhibition.
Inoculation: Add 100 µL of the working bacterial inoculum to wells 1 through 11. (Well 11 serves as the positive growth control; Well 12 receives 100 µL of sterile MHB as the negative sterility control).
Incubation: Seal the plate with a breathable membrane and incubate at 37°C for 18 hours.
Viability Readout: Add 30 µL of the 0.015% resazurin solution to all wells. Incubate in the dark at 37°C for an additional 2-4 hours.
Analysis: The MIC is defined as the lowest concentration of the compound that prevents the color change from blue to pink. For quantitative precision, measure fluorescence (Excitation 560 nm / Emission 590 nm).
Rationale: Given that nitrobenzoate derivatives frequently exhibit multitarget antifungal mechanisms—specifically interfering with ergosterol synthesis [4]—this protocol quantifies total sterol content in Candida albicans following compound exposure to validate the mechanism of action.
Step-by-Step Methodology:
Treatment: Inoculate C. albicans into 50 mL of Sabouraud Dextrose Broth (SDB) containing sub-MIC concentrations (e.g., MIC/2 and MIC/4) of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. Include a solvent control (1% DMSO) and a positive control (Fluconazole, 1 µg/mL). Incubate at 35°C for 16 hours with shaking (150 rpm).
Cell Harvest & Saponification: Harvest the cells by centrifugation (3,000 × g, 5 min) and wash twice with sterile distilled water. Determine the wet weight of the cell pellet. Add 3 mL of 25% alcoholic potassium hydroxide solution to each pellet. Vortex vigorously for 1 minute.
Sterol Extraction: Incubate the suspensions in an 85°C water bath for 1 hour to complete saponification. Allow to cool to room temperature. Add a mixture of 1 mL sterile water and 3 mL n-heptane. Vortex for 3 minutes to extract the sterols into the organic (upper) heptane layer.
Quantitation: Carefully transfer the heptane layer to a quartz cuvette. Scan spectrophotometrically between 240 nm and 300 nm against a pure n-heptane blank.
Data Interpretation: Ergosterol exhibits characteristic absorption peaks at 281.5 nm and 230 nm. A dose-dependent reduction in the 281.5 nm peak relative to the DMSO control confirms that the compound disrupts fungal membrane synthesis.
Caption: High-throughput experimental workflow for MIC and MOA determination.
References
Title: Synthesis and Biological Evaluation of Novel Mono Acid Esters Derived from the Constituents of Urtica pilulifera
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: Biological Activity of Complexes Involving Nitro-Containing Ligands and Crystallographic-Theoretical Description of 3,5-DNB Complexes
Source: PubMed Central (PMC), National Institutes of Health
URL: [Link]
Title: 3,5-Dinitrobenzoate and 3,5-Dinitrobenzamide Derivatives: Mechanistic, Antifungal, and In Silico Studies
Source: ResearchGate (MDPI Antibiotics)
URL: [Link]
Application
Application Note & Protocol: A Scalable Two-Step Synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate for Pharmaceutical Intermediate Production
Abstract 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is a key intermediate in the development of various pharmaceutical compounds. Its molecular structure, featuring a nitroaromatic acid moiety linked to a phenoxyethyl grou...
Author: BenchChem Technical Support Team. Date: March 2026
Abstract
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is a key intermediate in the development of various pharmaceutical compounds. Its molecular structure, featuring a nitroaromatic acid moiety linked to a phenoxyethyl group, makes it a versatile building block. The successful transition from laboratory-scale synthesis to pilot or industrial-scale production hinges on the development of a safe, efficient, and economically viable process. This technical guide provides a comprehensive, field-proven protocol for the scaled-up synthesis of this target compound. We present a robust two-step synthetic strategy, beginning with the regioselective nitration of 3-hydroxybenzoic acid, followed by a catalyzed Fischer esterification with 2-phenoxyethanol. This document details the causality behind experimental choices, rigorous safety protocols essential for handling nitroaromatic compounds, and detailed, step-by-step methodologies for producing the target compound on a multi-gram to kilogram scale.
Strategic Overview of the Synthetic Pathway
The synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is achieved through a logical and efficient two-step process. The selection of this pathway was based on raw material accessibility, reaction reliability, and scalability.
Step 1: Regioselective Nitration. The synthesis commences with the nitration of commercially available 3-hydroxybenzoic acid. This electrophilic aromatic substitution reaction is directed by the existing hydroxyl and carboxylic acid groups to yield the intermediate, 3-hydroxy-4-nitrobenzoic acid. Careful control of reaction conditions is paramount to ensure high regioselectivity and to manage the potent exothermicity of the reaction.[1]
Step 2: Fischer-Speier Esterification. The synthesized 3-hydroxy-4-nitrobenzoic acid is then esterified with 2-phenoxyethanol. For large-scale applications, the Fischer esterification method is superior due to its use of a catalytic amount of strong acid and the ability to drive the reaction to completion by removing water, making it more cost-effective and operationally simpler than alternatives like the Mitsunobu reaction.[2][3] The Mitsunobu reaction, while effective at the lab scale for sterically hindered alcohols, is not ideal for industrial processes due to the stoichiometric requirement for expensive reagents (e.g., triphenylphosphine, azodicarboxylates) and the generation of byproducts that are difficult to remove on a large scale, such as triphenylphosphine oxide.[4][5]
The complete workflow is visualized below.
Figure 1: Overall workflow for the scaled-up synthesis.
Part I: Scale-Up Protocol for 3-Hydroxy-4-nitrobenzoic Acid
The nitration of 3-hydroxybenzoic acid proceeds via an electrophilic aromatic substitution mechanism. Concentrated sulfuric acid protonates nitric acid to generate the highly electrophilic nitronium ion (NO₂⁺). The aromatic ring of 3-hydroxybenzoic acid acts as a nucleophile, attacking the nitronium ion. The hydroxyl group is a strongly activating, ortho-, para-director, while the carboxylic acid group is a deactivating, meta-director. The directing effects combine to favor the substitution at the C4 position (ortho to the hydroxyl group and meta to the carboxylic acid group).
Reagents and Materials (Scale: 1.0 mole)
Reagent/Material
Molar Mass ( g/mol )
Quantity
Moles
Notes
3-Hydroxybenzoic Acid
138.12
138.1 g
1.0
Ensure starting material is dry.
Conc. Sulfuric Acid (98%)
98.08
350 mL
~6.4
Used as solvent and catalyst.
Conc. Nitric Acid (70%)
63.01
75 mL
~1.2
Nitrating agent. Limiting reagent.
Crushed Ice / Deionized Water
18.02
2.5 kg / 2.0 L
-
For quenching and washing.
Ethanol / Water
-
As required
-
For recrystallization.
Detailed Experimental Protocol
Safety First: This procedure involves highly corrosive strong acids and a highly exothermic reaction. All operations must be conducted in a walk-in chemical fume hood with appropriate personal protective equipment (PPE), including an acid-resistant apron, face shield, and heavy-duty acid gloves.[6] An ice bath for emergency cooling must be readily accessible.
Reactor Setup: Equip a 2-liter, three-necked, round-bottom flask with an overhead mechanical stirrer, a thermocouple for internal temperature monitoring, and a pressure-equalizing dropping funnel. Place the flask in a large ice-salt bath.
Initial Charging: Charge the flask with concentrated sulfuric acid (350 mL). Begin stirring and cool the acid to below 5 °C.
Substrate Addition: Slowly and portion-wise, add the 3-hydroxybenzoic acid (138.1 g) to the cold sulfuric acid. Ensure the temperature does not rise above 10 °C during the addition. A complete dissolution should be achieved.
Preparation of Nitrating Mixture: In a separate beaker, cool an additional portion of concentrated sulfuric acid (100 mL) in an ice bath. Slowly add concentrated nitric acid (75 mL) to the sulfuric acid. This pre-cooling step is critical to prevent premature formation and loss of the nitronium ion.
Nitration Reaction: Transfer the cold nitrating mixture to the dropping funnel. Add the nitrating mixture dropwise to the stirred solution of 3-hydroxybenzoic acid over 2-3 hours. Crucially, maintain the internal reaction temperature between 0 °C and 10 °C throughout the entire addition. A runaway reaction can occur at higher temperatures.[7][8]
Reaction Completion: After the addition is complete, allow the mixture to stir at 0-10 °C for an additional 2 hours. Monitor the reaction by TLC if desired (a suitable mobile phase must be developed).
Quenching: In a separate, appropriately sized vessel (e.g., a 5-liter beaker), prepare a slurry of crushed ice (2.5 kg). While stirring the ice slurry vigorously, slowly pour the reaction mixture into it. This quenching process is highly exothermic and must be done carefully to control the temperature.[6]
Isolation and Washing: The product will precipitate as a pale-yellow solid. Allow the ice to melt completely, then collect the solid by vacuum filtration using a large Büchner funnel. Wash the filter cake with copious amounts of cold deionized water (at least 2.0 L) until the filtrate is neutral to pH paper. This removes residual mineral acids.
Purification (Recrystallization): Transfer the crude, damp solid to a large Erlenmeyer flask. Add a minimal amount of a hot ethanol/water mixture to dissolve the solid. Allow the solution to cool slowly to room temperature, then in an ice bath to maximize crystal formation.
Drying: Collect the purified crystals by vacuum filtration, wash with a small amount of cold water, and dry in a vacuum oven at 50-60 °C to a constant weight. The expected yield of 3-hydroxy-4-nitrobenzoic acid is 75-85%.
Part II: Scale-Up Protocol for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Fischer esterification is a reversible, acid-catalyzed condensation reaction.[9] The mechanism involves:
Protonation of the carboxylic acid's carbonyl oxygen by the acid catalyst, which enhances the electrophilicity of the carbonyl carbon.
Nucleophilic attack by the alcohol (2-phenoxyethanol) on the activated carbonyl carbon.
Proton transfer to one of the hydroxyl groups, forming a good leaving group (water).
Elimination of water and subsequent deprotonation to regenerate the catalyst and yield the ester.
To achieve high yields on a large scale, the equilibrium must be shifted towards the products. This is accomplished by using an excess of one reactant (typically the less expensive one, 2-phenoxyethanol) and by removing the water byproduct via azeotropic distillation with a suitable solvent like toluene.[2]
How to monitor the reaction progress of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate synthesis using TLC.
Scope and Mechanistic Rationale The synthesis of 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate via the esterification of 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol is a critical transformation in the development of fu...
Author: BenchChem Technical Support Team. Date: March 2026
Scope and Mechanistic Rationale
The synthesis of 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate via the esterification of 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol is a critical transformation in the development of functionalized aromatic building blocks. Precise reaction monitoring is required to ensure complete conversion and to prevent the formation of side products, such as etherification derivatives.
Thin-Layer Chromatography (TLC) serves as the most rapid, cost-effective, and highly versatile separation technique for this qualitative and quantitative analysis. This application note details a self-validating TLC protocol designed to overcome the specific chromatographic challenges of this reaction, including the severe tailing of nitroaromatic carboxylic acids and the differential UV absorbance of the starting materials.
Experimental Design & Causality
Polarity Dynamics and
Rf
Prediction
The separation mechanism relies on the differential hydrogen-bonding capacities of the analytes with the polar silanol groups of the silica gel stationary phase:
3-Hydroxy-4-nitrobenzoic acid (SM1): Highly polar. The combination of a carboxylic acid and a phenolic hydroxyl group results in strong retention on silica, yielding the lowest Retention Factor (
Rf
).
2-Phenoxyethanol (SM2): Moderately polar. The primary alcohol interacts with the stationary phase, but the ether and bulky phenyl ring reduce its overall polarity compared to SM1.
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (Product): Lowest polarity. The esterification consumes the highly polar carboxylic acid and primary alcohol, leaving only the phenolic OH and nitro group. This compound will migrate the furthest, yielding the highest
Rf
.
Mobile Phase Optimization
Because 3-hydroxy-4-nitrobenzoic acid contains a highly polar carboxylic acid moiety, it undergoes dynamic ionization on the slightly acidic silica gel surface. This equilibrium causes the compound to "tail" or streak across the plate[1]. The addition of a volatile organic acid to the mobile phase suppresses this ionization, forcing the molecule into its neutral, protonated state and yielding a sharp, well-defined spot[1].
Table 1: Mobile Phase Screening and Optimization Strategy
Solvent System (v/v)
Additive
Rationale & Expected Chromatographic Outcome
Hexane : EtOAc (7:3)
None
Suboptimal. Ester migrates slightly; Acid remains stuck at the baseline with severe streaking; Alcohol migrates moderately.
Hexane : EtOAc (1:1)
1% Acetic Acid
Optimal. Acid tailing is completely suppressed; excellent resolution between all three components is achieved.
Toluene : EtOAc (1:1)
1% Formic Acid
Alternative system. Provides enhanced resolution for aromatic compounds if co-elution occurs due to matrix effects[2].
DCM : MeOH (9:1)
None
Too polar. All spots migrate too close to the solvent front (
Rf
> 0.8), resulting in poor resolution and band broadening.
Self-Validating TLC Protocol
To ensure absolute trustworthiness, this protocol is designed as a self-validating system . It employs a micro-workup to eliminate matrix effects[3], a 4-lane co-spotting technique to verify
Rf
alignment, and a dual-visualization strategy to prevent false-positive conversion readings.
Workflow for TLC monitoring of 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate synthesis.
Step 3.1: Reaction Sampling & Micro-Workup
Directly spotting the crude reaction mixture can introduce highly polar coupling reagents (e.g., DCC, EDC) or acid catalysts onto the baseline, which locally distorts the solvent front and alters the migration of the target analytes[3].
Withdraw a 10 µL aliquot of the reaction mixture using a glass capillary.
Transfer the aliquot into a microcentrifuge tube containing 200 µL of Ethyl Acetate and 200 µL of saturated aqueous
NaHCO3
.
Vortex for 10 seconds and allow the layers to separate. The upper organic layer now contains the purified analytes free of catalytic interferents[3].
Step 3.2: The 4-Lane Co-Spotting Technique
Draw a baseline 1 cm from the bottom of a Silica Gel 60
F254
plate using a pencil. Apply the samples in four distinct lanes to internally validate the migration patterns:
Lane 1 (SM1): 3-hydroxy-4-nitrobenzoic acid reference standard.
Lane 2 (SM2): 2-phenoxyethanol reference standard.
Lane 3 (Co-Spot): SM1 + SM2 + Organic layer from the micro-workup. (If the reaction mixture spots perfectly overlap with the standards without distortion, matrix effects are ruled out).
Lane 4 (RM): Organic layer from the micro-workup only.
Step 3.3: Chamber Saturation & Development
Prepare the optimized mobile phase (Hexane : EtOAc : Acetic Acid, 50:50:1 v/v/v).
Add the solvent to the development chamber to a depth of 0.5 cm. Place a piece of filter paper inside and seal the chamber for 5 minutes. Causality: Chamber saturation prevents the premature evaporation of the mobile phase from the plate surface, which would otherwise lead to artificially high
Rf
values and band broadening.
Insert the spotted plate, ensuring the baseline is above the solvent level. Develop until the solvent front is 1 cm from the top edge.
Step 3.4: Multi-Modal Visualization
Non-Destructive UV Detection (254 nm): The stationary phase is impregnated with a fluorescent indicator. Compounds with conjugated
π
-systems, such as the aromatic rings and nitro groups in our analytes, absorb the 254 nm UV light, quenching the fluorescence and appearing as dark spots[4]. Mark all visible spots with a pencil.
Destructive Chemical Staining (PMA): While 2-phenoxyethanol is UV-active, its molar absorptivity at 254 nm is significantly lower than that of the highly conjugated nitroaromatic compounds[2]. To prevent false-positive assumptions of complete alcohol consumption, dip the plate in Phosphomolybdic Acid (PMA) stain and heat at 120°C for 2 minutes. PMA oxidizes the primary alcohol, reducing the molybdenum to form a highly visible dark blue/green spot, decisively confirming the presence or absence of SM2[5].
Quantitative Data & Interpretation
By cross-referencing the
Rf
values and the dual-visualization results, the exact state of the reaction can be determined. The reaction is deemed complete when the spots corresponding to SM1 and SM2 in Lane 4 completely disappear, leaving only the high-
Rf
product spot.
Table 2: Expected Physicochemical Properties and TLC Behavior
Advanced Application Note: 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate in Functional Materials Science
Introduction 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is a highly specialized bifunctional molecule that bridges the gap between synthetic organic chemistry and advanced materials science. Structurally, it combines a rig...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is a highly specialized bifunctional molecule that bridges the gap between synthetic organic chemistry and advanced materials science. Structurally, it combines a rigid, electronically active core (a 3-hydroxy-4-nitrobenzoate push-pull system) with a flexible, bulky pendant tail (a 2-phenoxyethyl ester). This dual nature makes it an exceptionally versatile building block for two distinct high-performance applications: the synthesis of highly processable Polybenzoxazole (PBO) precursors for microelectronics, and the formulation of Non-Linear Optical (NLO) polymeric thin films for electro-optic devices.
Application 1: Synthesis of Highly Soluble Polybenzoxazole (PBO) Precursors
Expertise & Experience: The Causality of Molecular Design
Polybenzoxazoles (PBOs) exhibit exceptional thermal stability, low dielectric constants, and high mechanical strength, making them ideal insulating layers for semiconductor packaging. However, their rigid, rod-like backbones render them notoriously insoluble, complicating spin-coating processes1[1].
By utilizing 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate as a starting material, the nitro group can be reduced to an amine to form an o-aminophenol monomer. When polymerized, the bulky 2-phenoxyethyl pendant group disrupts interchain hydrogen bonding and
π−π
stacking, significantly increasing the free volume of the polymer network. This dramatically enhances the solubility of the poly(o-hydroxyamide) (PHA) precursor in environmentally benign solvents without compromising the thermal stability of the final cyclized PBO1[1]. Furthermore, the phenoxyethyl group acts as an internal plasticizer, reducing the brittleness of the cured film 2[2].
Protocol: Self-Validating Synthesis of PBO Precursors
Catalytic Reduction : Dissolve 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate in anhydrous ethanol. Add 10 wt% Pd/C catalyst. Stir under a hydrogen atmosphere (1 atm) at room temperature for 12 hours.
Validation Checkpoint: Monitor via Thin Layer Chromatography (TLC). The reaction is complete when the starting material spot completely disappears. Filter through Celite and concentrate. Validate the resulting 2-phenoxyethyl 3-amino-4-hydroxybenzoate via FTIR (confirm the disappearance of the asymmetric
NO2
stretch at ~1530 cm⁻¹ and the appearance of primary amine N-H stretches at 3300–3400 cm⁻¹).
Polycondensation : In a dry flask under a nitrogen atmosphere, dissolve the resulting o-aminophenol monomer in N-methyl-2-pyrrolidone (NMP). Cool to 0°C and add an equimolar amount of a diacid chloride (e.g., isophthaloyl chloride) dropwise. Stir for 24 hours to form the PHA precursor.
Validation Checkpoint: Precipitate an aliquot into methanol to yield a fibrous solid. Measure the inherent viscosity (
ηinh
) in NMP at 30°C; a value > 0.5 dL/g validates that sufficient molecular weight has been achieved for robust film formation1[1].
Thermal Cyclodehydration : Spin-coat the PHA solution onto a silicon wafer. Bake at 120°C for 5 minutes to remove the solvent, followed by thermal curing at 300°C for 1 hour under a nitrogen atmosphere.
Validation Checkpoint: The conversion of PHA to PBO is self-validating via FTIR spectroscopy. The amide carbonyl stretch (~1650 cm⁻¹) must completely disappear, replaced by the characteristic benzoxazole C=N stretch at ~1050 cm⁻¹1[1].
Application 2: Non-Linear Optical (NLO) Polymeric Thin Films
Expertise & Experience: The Causality of NLO Formulation
Organic NLO materials require a non-centrosymmetric arrangement of push-pull chromophores to achieve Second Harmonic Generation (SHG). The 3-hydroxy-4-nitrobenzoate core serves as an excellent push-pull system: the hydroxyl group acts as the electron donor and the nitro group as the electron acceptor, resulting in a large molecular hyperpolarizability (
β
)3[3].
A major failure mode in host-guest NLO systems is the aggregation or crystallization of the chromophore at high doping concentrations, which causes optical scattering and diminishes the electro-optic coefficient. The 2-phenoxyethyl tail mitigates this issue by enhancing the thermodynamic compatibility of the chromophore with host matrices like poly(methyl methacrylate) (PMMA). This allows for higher doping concentrations without phase separation3[3].
Protocol: Self-Validating NLO Film Preparation and Poling
Matrix Doping : Dissolve PMMA and 15 wt% 2-phenoxyethyl 3-hydroxy-4-nitrobenzoate in cyclopentanone. Filter the solution through a 0.2
μ
m PTFE syringe filter to ensure optical clarity.
Spin Coating : Spin-coat the solution onto an Indium Tin Oxide (ITO) coated glass substrate at 2000 rpm for 60 seconds. Soft bake at 90°C for 30 minutes to remove residual solvent.
Corona Poling : Heat the film to the glass transition temperature (
Tg
) of the doped matrix (~105°C). Apply a high-voltage corona discharge (+5 kV) via a tungsten needle positioned 1 cm above the film for 30 minutes. Cool the film to room temperature while maintaining the electric field to freeze the chromophore alignment.
Validation Checkpoint: Poling efficiency is a self-validating system monitored via in-situ UV-Vis spectroscopy. The alignment of the chromophores parallel to the electric field causes a decrease in the absorbance of the charge-transfer band (the Stark effect). Calculate the order parameter (
Φ
) as
Φ=1−(Apoled/Aunpoled)
. A value > 0.15 confirms successful non-centrosymmetric alignment3[3].
Data Presentation: Comparative Material Properties
Property
Unmodified Core (3-Hydroxy-4-nitrobenzoic acid)
Modified Monomer (2-Phenoxyethyl ester)
Impact / Mechanism
Solubility (PHA state)
Low (Requires LiCl/DMAc)
High (Soluble in NMP, THF)
Bulky pendant group disrupts chain packing.
Film Flexibility
Highly Brittle
Flexible
Phenoxyethyl tail acts as an internal plasticizer.
NLO Doping Limit
< 5 wt% (Crystallizes/Aggregates)
> 15 wt% (Homogeneous)
Enhanced thermodynamic compatibility with polymer matrices.
Poling Order Parameter (
Φ
)
~0.08
> 0.15
Reduced steric hindrance during electric field alignment.
Mandatory Visualization
Workflow detailing the dual applications of the precursor in PBO synthesis and NLO film preparation.
References
Source: Taylor & Francis (tandfonline.com)
Title: Synthesis and lithographic properties of positive-tone poly(benzoxazole)
Title: US9056964B2 - Preparation of antiplasticizers for thermoplastic polyesters
Source: Google Patents
URL
Application Note: Investigating 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate as a Strategic Intermediate in Agrochemical Development
Executive Summary & Strategic Rationale In the landscape of modern agrochemical design, the synthesis of highly targeted, efficacious active ingredients (AIs) relies heavily on the selection of versatile chemical buildin...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary & Strategic Rationale
In the landscape of modern agrochemical design, the synthesis of highly targeted, efficacious active ingredients (AIs) relies heavily on the selection of versatile chemical building blocks. 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS 819870-00-3) has emerged as a high-purity, strategic intermediate for the development of complex pharmaceutical and agricultural molecules[1].
This application note details the structural advantages, mechanistic pathways, and synthetic protocols for utilizing this benzoic acid ester. Specifically, we explore its role as a precursor for novel organophosphate and carbamate pesticides, which have demonstrated exceptional bioefficacy against devastating agricultural targets such as the brown planthopper (Nilaparvata lugens) and rice blast (Pyricularia oryzae)[2].
As an application scientist, it is critical to understand why a specific intermediate is chosen rather than simply how to use it. The architecture of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate offers two distinct mechanistic advantages for agrochemical development:
Electronic Modulation for Target Inhibition: The core of this intermediate features a hydroxyl group at the 3-position and a nitro group at the 4-position. The nitro group acts as a potent electron-withdrawing group (EWG) via both inductive and resonance effects. This significantly lowers the pKa of the adjacent 3-hydroxyl group, rendering the resulting phenoxide anion a highly stable conjugate base. When this hydroxyl is converted into an organophosphate, the stable phenoxide becomes an exceptional leaving group. This is the precise causal mechanism that allows the agrochemical to irreversibly phosphorylate the serine residue in the active site of Acetylcholinesterase (AChE), leading to target pest mortality[3].
LogP Optimization via the 2-Phenoxyethyl Moiety: Effective agrochemicals must cross biological barriers. The 2-phenoxyethyl ester chain provides a highly tuned partition coefficient (LogP). It is lipophilic enough to penetrate the waxy cuticles of plant leaves and the chitinous exoskeletons of insects, yet contains an ether oxygen that acts as a weak hydrogen bond acceptor to maintain necessary systemic mobility[2].
The following protocols outline the synthesis of the intermediate and its subsequent conversion into an organophosphate AI. Every workflow is designed as a self-validating system to ensure experimental integrity at each step.
Protocol A: Synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
This step utilizes a Steglich esterification to couple the acid and alcohol under mild conditions, preserving the integrity of the nitro group.
Dissolve 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol in anhydrous DCM under a nitrogen atmosphere.
Cool the reaction vessel to 0°C using an ice bath. Causality: Cooling prevents the exothermic formation of N-acylurea side products.
Add DMAP, followed by the dropwise addition of a DCC/DCM solution. DMAP acts as a nucleophilic catalyst, forming an active amide intermediate that rapidly reacts with the alcohol.
Stir the mixture for 1 hour at 0°C, then allow it to warm to room temperature and stir for 12 hours.
Self-Validation Checkpoint:
TLC: Monitor the reaction using Hexane:Ethyl Acetate (7:3). The product will appear as a distinct, highly UV-active spot due to the extended conjugation of the nitrobenzoate and phenoxy rings.
Purification & NMR: Filter off the insoluble dicyclohexylurea (DCU) byproduct. Wash the filtrate with 0.5 M HCl and saturated NaHCO3. Confirm product identity via
1
H NMR (look for the characteristic triplet of the -CH
2
-O-Ar protons at ~4.2 ppm).
Protocol B: Conversion to Organophosphate Active Ingredient
This protocol details the O-phosphorylation of the intermediate to yield the final pesticide.
Dissolve the intermediate in anhydrous THF and cool to 0°C.
Add TEA to the solution. Causality: TEA acts as an acid scavenger. It neutralizes the HCl generated during the nucleophilic attack, driving the reaction forward and preventing acid-catalyzed hydrolysis of the newly formed phosphate ester.
Add Diethyl chlorophosphate dropwise.
Stir at room temperature for 4 hours.
Self-Validation Checkpoint:
31
P NMR: The shift from the chlorophosphate precursor (~ 3-4 ppm) to the trialkyl/aryl phosphate product (~ -5 to -10 ppm) provides definitive confirmation of successful phosphorylation.
Quantitative Data & Bioefficacy Profiles
The synthesized organophosphate derivatives of 3-hydroxy-4-nitrobenzoate esters have been rigorously tested in agricultural bioassays. Table 1 summarizes the physicochemical properties, while Table 2 highlights the comparative bioefficacy against standard agricultural threats[2].
Table 1: Physicochemical Properties of the Intermediate
The following diagrams illustrate the logical flow of the chemical synthesis and the biological mechanism of action of the resulting active ingredient.
Synthetic workflow for generating the organophosphate active ingredient.
Mechanism of action for the synthesized pesticide via AChE inhibition.
References
1.[1] Title: 2-Phenoxyethyl 3-Hydroxy-4-nitrobenzoate | CAS 819870-00-3
Source: BenchChem
URL:
2.[2] Title: Synthesis and Biological Activity of Alkyl-5-nitrosalicylate and Alkyl-3-hydroxy-4-nitrobenzoate Derivatives
Source: The Korean Journal of Pesticide Science (Korea Science)
URL:
3.[3] Title: Mechanisms of Organophosphate Toxicity and the Role of Acetylcholinesterase Inhibition
Source: National Institutes of Health (NIH) / MDPI
URL:
Application Note: Design and Validation of Nitroaromatic Hypoxia-Activated Prodrugs (HAPs)
Introduction and Mechanistic Rationale Solid tumors are universally characterized by a dysfunctional microvasculature, leading to regions of severe oxygen deprivation (<0.1% O₂), known as tumor hypoxia [1]. While hypoxia...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction and Mechanistic Rationale
Solid tumors are universally characterized by a dysfunctional microvasculature, leading to regions of severe oxygen deprivation (<0.1% O₂), known as tumor hypoxia [1]. While hypoxia confers resistance to conventional radiotherapy and chemotherapy, it also provides a highly specific, exploitable biochemical vulnerability.
Hypoxia-Activated Prodrugs (HAPs) leverage this microenvironment by utilizing bioreductive "trigger" moieties that remain inert in healthy, oxygenated tissues but undergo enzymatic conversion into potent cytotoxins exclusively in hypoxic zones[2]. Among the most successful triggers are nitroaromatic compounds (e.g., nitrobenzenes, nitroimidazoles).
The Causality of Nitroaromatic Activation
The design of nitroaromatic HAPs relies on a profound electronic shift known as electron redistribution . The nitro group (-NO₂) is strongly electron-withdrawing. However, when reduced to a hydroxylamine (-NHOH) or amine (-NH₂) group, it becomes strongly electron-donating [1]. This dramatic reversal in electron density can be harnessed to expel a leaving group (fragmentation) or to activate a masked effector, such as a nitrogen mustard for DNA cross-linking [3].
The selectivity of this process is governed by a futile redox cycle . In both healthy and tumor tissues, ubiquitous 1-electron reductases (primarily Cytochrome P450 oxidoreductase, POR) reduce the nitroaromatic prodrug to a nitro radical anion (NO₂•⁻) .
In Normoxia: Oxygen, possessing a higher electron affinity than the prodrug, rapidly strips the electron from the radical anion, regenerating the inert prodrug and producing superoxide.
In Hypoxia: The absence of oxygen allows the radical anion to undergo further, irreversible reduction (accepting 3 to 5 additional electrons) to form the active hydroxylamine or amine effector [1, 2].
To ensure this cycle functions optimally, the one-electron reduction potential (
E1
) of the prodrug must be carefully tuned—typically between -350 mV and -450 mV —so that it is readily reduced by mammalian flavoenzymes but not so easily reduced that it bypasses the oxygen-dependent futile cycle [1].
Caption: Stepwise reductive activation of nitroaromatic hypoxia-activated prodrugs and the futile cycle.
Quantitative Profiling of Representative Nitroaromatic HAPs
When benchmarking novel nitroaromatic compounds, it is critical to compare their thermodynamic properties and biological selectivity against established clinical candidates. The Hypoxic Cytotoxicity Ratio (HCR) —defined as the IC₅₀ in normoxia divided by the IC₅₀ in hypoxia—is the gold standard metric for evaluating prodrug selectivity.
Prodrug Candidate
Nitroaromatic Trigger
Effector Mechanism
Reduction Potential (
E1
)
Typical HCR
PR-104
3,5-Dinitrobenzamide
DNA Cross-linking (Mustard)
-466 mV
10 – 133
TH-302 (Evofosfamide)
2-Nitroimidazole
DNA Cross-linking (Br-IPM)
-410 mV
> 300
CB-1954
2,4-Dinitroaziridine
DNA Cross-linking
-390 mV
10 – 50
Data synthesized from Denny (2022) and Zeng et al. (2018) [1, 2].
Preclinical Screening Workflow
To ensure high data integrity, the evaluation of a new HAP must follow a strict, self-validating progression from cell-free biochemical assays to complex 3D models.
Caption: Preclinical screening workflow for evaluating novel hypoxia-activated prodrugs.
Standardized Experimental Protocols
The following protocols are engineered to be self-validating systems. They incorporate internal controls to rule out spontaneous chemical degradation and ensure that observed toxicities are strictly driven by enzymatic reduction under hypoxia.
Objective: To confirm that the nitroaromatic prodrug is a direct substrate for 1-electron reductases (e.g., POR) and to map its oxygen sensitivity.
Reagents & Equipment:
Recombinant human Cytochrome P450 Oxidoreductase (POR).
NADPH (Cofactor).
Phosphate buffer (100 mM, pH 7.4).
UV-Vis Spectrophotometer equipped with a gas-purging cuvette system.
Step-by-Step Methodology:
Buffer Preparation: Prepare 1 mL of phosphate buffer containing 100 µM of the prodrug and 200 µM NADPH.
Atmospheric Control (The Causality Step): Split the reaction into two cuvettes. Purge Cuvette A with 100% Nitrogen (N₂) gas for 15 minutes to simulate severe hypoxia. Leave Cuvette B exposed to ambient air (Normoxia control). Rationale: If the drug depletes in Cuvette B, it is either chemically unstable or its reduction potential is too high, bypassing the oxygen futile cycle.
Enzyme Initiation: Inject 50 nM of recombinant POR into both cuvettes to initiate the reaction.
Kinetic Readout: Monitor the consumption of NADPH by measuring the decrease in absorbance at 340 nm over 30 minutes.
Validation: A successful HAP will show rapid NADPH consumption in Cuvette A (N₂) and near-zero net consumption in Cuvette B (Air), confirming the futile cycle is intact.
Protocol B: In Vitro Hypoxic Cytotoxicity Assay (HCR Determination)
Objective: To calculate the Hypoxic Cytotoxicity Ratio (HCR) using a robust 2D cell culture model.
Self-Validating System Design:
You must use an isogenic cell line pair: a Wild-Type (WT) line (e.g., HCT116) and a POR-Knockout (POR-KO) line. Furthermore, a standard chemotherapeutic (e.g., Cisplatin) must be included as a negative control (expected HCR ≈ 1), alongside TH-302 as a positive control (expected HCR > 100) [3].
Step-by-Step Methodology:
Cell Seeding: Seed HCT116 WT and POR-KO cells into 96-well plates at 2,000 cells/well. Incubate overnight at 37°C, 21% O₂, 5% CO₂.
Media Pre-Equilibration (Critical Step): Place the drug-dilution media into the anaerobic chamber (<0.1% O₂) for at least 4 hours prior to drug treatment. Rationale: Oxygen is highly soluble in aqueous media. Failing to pre-equilibrate will result in residual dissolved oxygen, which prematurely back-oxidizes the nitro radical anion, artificially deflating the HCR.
Drug Treatment: Transfer the 96-well plates into the anaerobic chamber. Replace the media with the pre-equilibrated media containing serial dilutions of the prodrug (0.1 nM to 100 µM). Prepare an identical set of plates in a standard normoxic incubator.
Hypoxic Incubation: Incubate both sets of plates for 4 hours under their respective gas conditions.
Wash and Recovery: Remove the plates from the hypoxic chamber. Wash all wells twice with PBS to remove the prodrug, replace with fresh oxygenated media, and incubate all plates in normoxia for 72 hours. Rationale: This allows the downstream apoptotic pathways triggered by the released effector (e.g., DNA cross-linking) to fully manifest before viability readout.
Viability Readout: Add CellTiter-Glo® reagent to quantify ATP as a measure of cell viability. Calculate the IC₅₀ using non-linear regression.
Data Interpretation:
HCR = IC₅₀ (Normoxia) / IC₅₀ (Hypoxia).
If the WT line shows an HCR of 150, but the POR-KO line shows an HCR of 2, you have definitively proven that your nitroaromatic prodrug is selectively activated by POR under hypoxic conditions.
References
Denny, W.A. "Nitroaromatic Hypoxia-Activated Prodrugs for Cancer Therapy." Pharmaceuticals, 2022, 15(2), 187.
URL: [Link]
Zeng, Y., Ma, J., Zhan, Y., et al. "Hypoxia-activated prodrugs and redox-responsive nanocarriers." International Journal of Nanomedicine, 2018, 13, 6581-6598.
URL: [Link]
Li, Y., Zhao, L., Li, X.F. "Targeting Hypoxia: Hypoxia-Activated Prodrugs in Cancer Therapy." Frontiers in Oncology, 2021, 11, 700407.
URL: [Link]
Technical Notes & Optimization
Troubleshooting
Technical Support Center: Synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Welcome to the Technical Support Center for the synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimiz...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center for the synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. This guide is designed for researchers, application scientists, and drug development professionals seeking to optimize the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-phenoxyethanol.
The primary synthetic challenge for this molecule lies in the structural nature of the starting material: the nitro group at the C4 position is ortho to the hydroxyl group at the C3 position. This strongly electron-withdrawing configuration drastically lowers the pKa of the phenolic OH (making it highly acidic), which can lead to competitive side reactions, self-condensation, and poor yields if the reaction environment is not strictly controlled[1].
Part 1: Mechanistic Workflow & Synthetic Pathways
To mitigate the reactivity of the unprotected phenolic hydroxyl group, two primary synthetic pathways are recommended depending on your scale and purity requirements.
Comparison of synthetic pathways for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Part 2: Troubleshooting Guides & FAQs
Q1: Why is my yield stuck below 40% when using DCC/DMAP (Steglich esterification)?A: The root cause is the competitive reactivity of the unprotected phenolic OH. Because the nitro group is ortho to the hydroxyl group, the phenol is highly acidic. In the presence of a base like DMAP (4-dimethylaminopyridine), the phenoxide ion readily forms. This phenoxide competes with 2-phenoxyethanol to attack the O-acylisourea intermediate, leading to self-condensation (polyesters) and the accumulation of unremovable dicyclohexylurea (DCU) byproducts[2].
Solution: If using Steglich conditions, you must temporarily protect the phenolic OH (e.g., as a TBS ether) prior to coupling.
Q2: How do I drive the direct Fischer esterification to completion without degrading the starting materials?A: Fischer esterification is an equilibrium-driven process. Because 2-phenoxyethanol has a high boiling point (237 °C), you cannot simply boil off the solvent to remove water. Instead, use an azeotropic solvent like Toluene equipped with a Dean-Stark trap[3]. Furthermore, substitute harsh catalysts like concentrated
H2SO4
with p-Toluenesulfonic acid (p-TsOH). p-TsOH provides the necessary protonation of the carboxylic carbonyl without causing oxidative charring of the electron-rich phenoxy ring.
Q3: What is the best way to remove unreacted 2-phenoxyethanol during workup?A: 2-phenoxyethanol is notoriously difficult to remove via vacuum distillation due to its high boiling point, and it often co-elutes or causes streaking during silica gel chromatography.
Solution: Invert the standard stoichiometry. Instead of using the alcohol in excess, use a slight excess of 3-hydroxy-4-nitrobenzoic acid (1.1 eq). Unreacted carboxylic acid can be easily washed away during the workup using a mild saturated aqueous sodium bicarbonate (
NaHCO3
) wash, leaving the highly pure ester in the organic layer.
Part 3: Optimized Step-by-Step Methodologies
Protocol A: Azeotropic Fischer Esterification (Recommended for Scale-up)
This protocol relies on Le Chatelier's principle, utilizing azeotropic water removal to drive the reaction forward without the need for protecting groups[3].
Reaction Setup: In a 500 mL round-bottom flask, add 3-hydroxy-4-nitrobenzoic acid (18.3 g, 100 mmol, 1.1 eq) and 2-phenoxyethanol (12.4 g, 90 mmol, 1.0 eq).
Solvent & Catalyst: Suspend the reactants in 200 mL of anhydrous Toluene. Add p-Toluenesulfonic acid monohydrate (p-TsOH·
H2O
) (0.86 g, 4.5 mmol, 5 mol%) as the catalyst.
Azeotropic Reflux: Attach a Dean-Stark trap filled with Toluene and a reflux condenser. Heat the mixture to 115 °C (oil bath temperature).
Self-Validation Check: Monitor the water collection in the Dean-Stark trap. The theoretical yield of water for a 90 mmol scale is ~1.62 mL. The reaction is complete when the water volume remains static for 1 hour (typically 12-16 hours total).
Workup: Cool the mixture to room temperature. Transfer to a separatory funnel and wash with saturated aqueous
NaHCO3
(3 × 100 mL) to remove the excess 3-hydroxy-4-nitrobenzoic acid and the p-TsOH catalyst. Wash with brine (100 mL), dry over anhydrous
MgSO4
, and concentrate under reduced pressure.
Purification: Recrystallize the crude product from a mixture of cold ethanol and water to yield the pure ester.
Protocol B: Steglich Esterification with TBS-Protection (Recommended for High Purity)
This protocol is ideal for discovery chemistry where absolute purity is prioritized over step-count[2].
Protection: Dissolve 3-hydroxy-4-nitrobenzoic acid (1.0 eq) and Imidazole (2.5 eq) in anhydrous DMF. Cool to 0 °C and add tert-Butyldimethylsilyl chloride (TBS-Cl, 2.2 eq) dropwise. Stir at room temperature for 4 hours. Quench with water, extract with Ethyl Acetate, and selectively hydrolyze the silyl ester using mild
K2CO3
in Methanol to yield 3-(TBS-oxy)-4-nitrobenzoic acid.
Coupling: Dissolve the protected acid (1.0 eq) and 2-phenoxyethanol (1.0 eq) in anhydrous Dichloromethane (DCM) at 0 °C. Add DMAP (0.1 eq) followed by dropwise addition of a DCC solution (1.1 eq in DCM). Stir for 12 hours at room temperature.
Filtration: Filter the white DCU precipitate through a pad of Celite. Concentrate the filtrate.
Deprotection: Dissolve the crude protected ester in THF. Add Tetra-n-butylammonium fluoride (TBAF, 1.2 eq) at 0 °C. Stir for 1 hour. Quench with saturated
NH4Cl
, extract with DCM, dry, and purify via flash chromatography (Hexanes/EtOAc) to yield the final product.
Part 4: Quantitative Data Comparison
The following table summarizes the performance metrics of the evaluated synthetic routes to assist in selecting the appropriate methodology for your laboratory's needs.
Parameter
Direct Fischer (Azeotropic)
Unprotected Steglich (DCC/DMAP)
Protected Steglich (TBS/DCC)
Overall Yield
75% - 82%
< 40%
85% - 90% (over 3 steps)
Reaction Time
12 - 16 hours
12 hours
24 - 36 hours
Scalability
Excellent (>100g)
Poor (Exothermic, DCU buildup)
Moderate (1g - 10g)
Primary Impurity
Trace unreacted alcohol
Polyesters, N-acyl ureas
Silanol byproducts
Cost Efficiency
High (Low reagent cost)
Moderate
Low (Expensive protecting groups)
Part 5: References
A Comparative Guide to the Synthesis of Methyl 3-hydroxy-4-nitrobenzoate: A Cost-Analysis Perspective - Benchchem. Available at:
Exploring the Syntheses for Phenolic Acid Esters of Cellulose: Pros and Cons of Methods | Polymer Science & Technology - ACS Publications. Available at:
A novel, highly efficient azeotropic method of esterification of p-hydroxybenzoic acid - TSI Journals. Available at:
Common side reactions during the nitration of m-hydroxybenzoic acid and how to avoid them.
A Guide for Researchers, Scientists, and Drug Development Professionals This guide provides in-depth technical assistance for navigating the common challenges and side reactions encountered during the nitration of m-hydr...
Author: BenchChem Technical Support Team. Date: March 2026
A Guide for Researchers, Scientists, and Drug Development Professionals
This guide provides in-depth technical assistance for navigating the common challenges and side reactions encountered during the nitration of m-hydroxybenzoic acid. As Senior Application Scientists, we have compiled this resource to bridge the gap between theoretical knowledge and practical laboratory application, ensuring your synthesis is both efficient and successful.
Troubleshooting Guide: Common Issues and Solutions
This section addresses specific problems you may encounter during the nitration of m-hydroxybenzoic acid, offering explanations and actionable solutions.
Problem 1: Low Yield of the Desired Mononitrated Product
Question: My reaction is resulting in a disappointingly low yield of the desired mononitrated m-hydroxybenzoic acid. What are the likely causes and how can I improve it?
Answer: Low yields can stem from several factors, often related to reaction conditions and the inherent reactivity of the starting material.
Incomplete Reaction: The reaction may not have proceeded to completion. Ensure your nitric and sulfuric acids are of sufficient concentration and quality. Water can hinder the formation of the nitronium ion (NO₂⁺), the active electrophile, so using concentrated acids is crucial.[1][2] Also, verify that the reaction time is adequate.
Sub-optimal Temperature: Temperature control is paramount in nitration reactions.[3] If the temperature is too low, the reaction rate may be impractically slow. Conversely, excessively high temperatures can lead to the formation of unwanted byproducts and degradation, thereby reducing the yield of your target molecule.[4]
Product Loss During Workup: Significant product loss can occur during the quenching and extraction phases. When pouring the reaction mixture into ice water, ensure complete precipitation of your product before filtration. Minimize transfer steps to avoid mechanical losses.[3]
Problem 2: Formation of Multiple Isomers
Question: I'm observing the formation of a mixture of nitro isomers instead of a single desired product. How can I improve the regioselectivity of the reaction?
Answer: The formation of multiple isomers is a common challenge when nitrating substituted benzoic acids, particularly those with both an activating and a deactivating group. In m-hydroxybenzoic acid, the hydroxyl (-OH) group is an activating ortho, para-director, while the carboxylic acid (-COOH) group is a deactivating meta-director.[5][6] This creates a scenario of competing directing effects.
Controlling the Directing Effects: The powerful activating effect of the hydroxyl group often dominates, leading to nitration at the positions ortho and para to it (positions 2, 4, and 6). Nitration of m-hydroxybenzoic acid with aqueous nitric acid has been shown to produce 2-nitro-3-hydroxybenzoic acid as the main product, along with smaller amounts of 4-nitro- and 6-nitro-3-hydroxybenzoic acids.[6]
Temperature Influence: Lowering the reaction temperature can sometimes enhance selectivity by favoring the thermodynamically more stable product.[5]
Problem 3: Presence of Di- and Poly-nitrated Byproducts
Question: My product analysis indicates the presence of di- and even tri-nitrated compounds. How can I prevent this over-nitration?
Answer: Over-nitration occurs when the initially formed mononitrated product undergoes further nitration. This is a frequent issue with activated aromatic rings.[3]
Strict Temperature Control: Nitration is an exothermic reaction. Maintaining a low temperature (e.g., 0-10°C) is the most critical factor in preventing subsequent nitrations.[3][7]
Stoichiometry of the Nitrating Agent: Use a minimal excess, or even a slight deficit, of nitric acid to limit the availability of the electrophile for a second or third substitution.[3]
Reaction Time: Monitor the reaction's progress using a suitable technique like Thin Layer Chromatography (TLC). Quench the reaction as soon as the starting material is consumed to prevent the product from reacting further.[3]
Problem 4: Dark Brown or Black Reaction Mixture (Charring/Tar Formation)
Question: The reaction mixture has turned dark brown or black, suggesting charring. What causes this and how can it be avoided?
Answer: Charring is the result of incomplete combustion of the organic material, often caused by excessive heat.[4] This leads to decomposition and the formation of tar-like substances.[7]
Aggressive Reaction Conditions: High temperatures and highly concentrated nitrating agents can lead to oxidative degradation of the starting material, especially with activated rings like phenols.[4][7]
Preventative Measures:
Slow, Controlled Addition: Add the nitrating mixture dropwise to the solution of m-hydroxybenzoic acid with vigorous stirring to prevent localized overheating.[4][7]
Efficient Cooling: Always use an ice bath or other effective cooling system to maintain the recommended temperature throughout the addition.[4]
Appropriate Acid Concentration: While concentrated acids are necessary, using fuming nitric or sulfuric acid might be too aggressive and increase the risk of charring for this substrate.[4]
Frequently Asked Questions (FAQs)
Q1: What are the primary side reactions during the nitration of m-hydroxybenzoic acid?
A1: The primary side reactions include the formation of multiple positional isomers (due to the competing directing effects of the -OH and -COOH groups), over-nitration leading to di- and poly-nitro derivatives, and oxidative degradation or charring of the aromatic ring, especially under harsh conditions.[5][6][7]
Q2: How do the -OH and -COOH groups influence the position of nitration?
A2: The hydroxyl (-OH) group is a strong activating group and directs incoming electrophiles to the ortho and para positions relative to it.[5] The carboxylic acid (-COOH) group is a deactivating group and directs incoming electrophiles to the meta position relative to it.[5][8] The interplay of these two groups determines the final isomer distribution.
Q3: What is the role of sulfuric acid in the nitration mixture?
A3: Sulfuric acid serves two main purposes. First, it acts as a catalyst by protonating nitric acid, which facilitates the formation of the highly electrophilic nitronium ion (NO₂⁺).[2][9] Second, it acts as a dehydrating agent, absorbing the water produced during the reaction, which would otherwise inhibit the reaction.[1]
Q4: Can I perform this nitration without sulfuric acid?
A4: While nitration can sometimes be achieved with nitric acid alone, especially for highly activated rings, the reaction is generally much slower and less efficient.[2] For a moderately activated ring like m-hydroxybenzoic acid, the use of sulfuric acid is highly recommended to generate a sufficient concentration of the nitronium ion for the reaction to proceed at a reasonable rate.[9]
Experimental Protocol: Minimized Side-Reaction Nitration of m-Hydroxybenzoic Acid
This protocol is designed to favor the formation of the mononitrated product while minimizing common side reactions.
Materials:
m-Hydroxybenzoic acid
Concentrated Sulfuric Acid (H₂SO₄, 98%)
Concentrated Nitric Acid (HNO₃, 70%)
Ice
Deionized water
Ethanol (for recrystallization)
Equipment:
Round-bottom flask
Magnetic stirrer and stir bar
Ice bath
Dropping funnel
Büchner funnel and flask
Standard laboratory glassware and safety equipment (fume hood, safety goggles, lab coat, gloves)
Procedure:
Preparation of the Substrate Solution: In a round-bottom flask, dissolve the m-hydroxybenzoic acid in concentrated sulfuric acid. Cool the mixture to 0-5°C in an ice bath with continuous stirring.[10]
Preparation of the Nitrating Mixture: In a separate beaker, cool the concentrated nitric acid in an ice bath. Slowly and carefully add an equal volume of concentrated sulfuric acid to the nitric acid while maintaining the low temperature. This mixing process is highly exothermic.[11]
Nitration Reaction: While vigorously stirring the solution of m-hydroxybenzoic acid, slowly add the chilled nitrating mixture dropwise using a dropping funnel. It is critical to maintain the reaction temperature below 10°C to minimize the formation of di-nitrated byproducts.[7]
Reaction Monitoring and Completion: After the addition is complete, allow the mixture to stir in the ice bath for an additional 15-30 minutes. Monitor the reaction progress by TLC if possible.[3][10]
Quenching and Isolation: Carefully and slowly pour the reaction mixture onto a generous amount of crushed ice in a beaker with vigorous stirring. The crude product should precipitate as a solid.[11]
Purification: Collect the solid product by vacuum filtration and wash it thoroughly with several portions of cold deionized water to remove any residual acid.[11] The crude product can be further purified by recrystallization from a suitable solvent, such as an ethanol/water mixture.[11]
Technical Support Center: Purification of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of complex ortho-nitrophenolic esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with drug development professionals on the isolation of complex ortho-nitrophenolic esters. The purification of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate presents a distinct physicochemical challenge: you must balance the retention of the delicate ester linkage while managing a highly acidic phenolic proton stabilized by an adjacent electron-withdrawing nitro group[1].
This guide bypasses generic advice to provide field-proven, causally-explained methodologies designed to rescue your yield and guarantee >99% purity[2].
Purification Decision Matrix
Before beginning, identify the synthesis route used (e.g., Steglich esterification vs. Fischer esterification), as the byproduct profile dictates your initial purification steps[3].
Workflow for the purification of crude 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Troubleshooting & FAQs
Q1: I am losing massive amounts of my product during the standard aqueous sodium bicarbonate wash. Why is this happening?The Causality: Standard saturated
NaHCO3
has a pH of ~8.3. Your product contains a phenolic hydroxyl group ortho to a strongly electron-withdrawing nitro group. This specific arrangement lowers the pKa of the phenol from ~10 down to approximately 7.2. According to the Henderson-Hasselbalch equation, at pH 8.3, over 90% of your product is deprotonated into its phenoxide form. This makes the ester highly amphiphilic, causing it to partition into the aqueous waste or form intractable emulsions.
The Fix: Abandon bicarbonate. Use a strictly controlled pH 5.0 sodium acetate buffer. At pH 5.0, the unreacted starting material (3-hydroxy-4-nitrobenzoic acid, carboxylic
pKa≈2.5
) is >99% deprotonated and washes away, while your product's phenol (
pKa≈7.2
) remains >99% protonated and safely in the organic layer.
Q2: How do I separate unreacted 2-phenoxyethanol from the product?The Causality: 2-Phenoxyethanol is a high-boiling liquid (bp 237°C) and cannot be removed via standard rotary evaporation without thermally degrading the nitroaromatic product.
The Fix: Implement a step-gradient normal-phase silica gel chromatography[3]. The ester product is significantly less polar than the hydrogen-bonding alcohol. Elute the ester first with a low-polarity solvent system, then flush the column to remove the alcohol.
Q3: I used DCC/DMAP (Steglich esterification). How do I get rid of the persistent dicyclohexylurea (DCU) contamination?The Causality: DCU is notoriously slightly soluble in common extraction solvents like dichloromethane (DCM) and ethyl acetate (EtOAc) at room temperature, causing it to co-elute or co-crystallize with your ester.
The Fix: Before any liquid-liquid extraction, resuspend your crude mixture in a minimal volume of EtOAc, chill to 4°C for 2 hours, and filter through a Celite pad. DCU's solubility drops precipitously in cold EtOAc, allowing near-quantitative removal.
Quantitative Data: Physicochemical Properties
Understanding the physicochemical properties of your mixture is critical for setting up self-validating purification parameters.
Objective: Remove unreacted carboxylic acid without deprotonating the product.
Dilution: Dissolve the crude reaction mixture (post-DCU filtration, if applicable) in Ethyl Acetate (20 mL per gram of crude).
Buffer Preparation: Prepare a 0.5 M Sodium Acetate buffer adjusted to exactly pH 5.0 using glacial acetic acid.
Extraction: Wash the organic layer with 3 equal volumes of the pH 5.0 buffer.
Self-Validation Check: Measure the pH of the aqueous waste after the first wash. If the pH drops below 4.5, the buffering capacity was exceeded by the acidic impurities. Add an additional buffer wash until the waste pH stabilizes at 5.0.
Drying: Wash the organic layer once with brine, dry over anhydrous
Na2SO4
, filter, and concentrate under reduced pressure.
Protocol B: Silica Gel Flash Chromatography
Objective: Isolate the ester from 2-phenoxyethanol and trace catalysts[3].
Dry Loading: Dissolve the concentrated crude in a minimal amount of DCM, add Silica Gel 60 (1:3 ratio of crude to silica), and evaporate to a free-flowing powder. Causality: Dry loading prevents the polar phenolic group from streaking down the column.
Column Packing: Pack a column with Silica Gel 60 (40-63 µm) using 100% Hexanes.
Gradient Elution: Elute using a gradient starting at 5% EtOAc in Hexanes, slowly stepping up to 25% EtOAc.
Self-Validation Check: Monitor fractions via TLC. The nitroaromatic ester is highly UV-active (254 nm). 2-Phenoxyethanol will elute later and is best visualized using a Potassium Permanganate (
KMnO4
) or PMA stain. Pool and concentrate the ester fractions.
Objective: Achieve >99% purity by exploiting the highly crystalline nature of nitrobenzoate esters[4].
Dissolution: Dissolve the chromatographed product in a minimum volume of hot absolute ethanol (approx. 70°C).
Cloud Point: Slowly add warm distilled water dropwise while swirling until the solution becomes faintly turbid (the cloud point).
Clarification: Add 1-2 drops of hot ethanol just until the solution clears.
Crystallization: Remove from heat and allow the flask to cool to room temperature undisturbed, then transfer to 4°C overnight. Causality: Slow cooling excludes trace impurities from the rigid pi-pi stacked crystal lattice.
Self-Validation Check: Filter the pale yellow crystals, dry under high vacuum, and take a melting point. A sharp melting point range (
≤1.5°C
) confirms the removal of all trace impurities.
Title: Protic Acid Immobilized on Solid Support as an Extremely Efficient Recyclable Catalyst System for a Direct and Atom Economical Esterification of Carboxylic Acids with Alcohols
Source: The Journal of Organic Chemistry (ACS Publications)
URL: [Link]
Title: Nitrobenzoic acids and derivatives
Source: Fisher Scientific
URL: [Link]
Troubleshooting low conversion rates in phenoxyethyl ester synthesis.
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions and poor yields during the synthesis of phenoxyethyl esters.
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I frequently consult with researchers facing stalled reactions and poor yields during the synthesis of phenoxyethyl esters. While phenoxyethanol is a ubiquitous building block in pharmaceuticals, cosmetics, and materials science, its structural nuances—specifically the mild steric bulk of the phenyl ring and the electron-withdrawing nature of the adjacent ether oxygen—can subtly reduce its nucleophilicity[1].
When esterification conversion rates drop, the root cause is rarely "bad reagents." It is almost always a failure to manage the specific kinetic or thermodynamic bottlenecks of your chosen synthetic pathway. This guide deconstructs the causality behind low conversion rates and provides self-validating protocols to guarantee experimental success.
Diagnostic Troubleshooting Workflow
Before altering your chemistry, identify the mechanistic bottleneck of your specific method. The following workflow isolates the primary failure points across the three most common esterification strategies.
Caption: Workflow for diagnosing and resolving low conversion in phenoxyethyl ester synthesis.
Q1: My Steglich esterification using DCC is stalling at 40% conversion, and I am isolating a waxy byproduct. What is happening?Mechanistic Causality: You are observing the formation of an N-acylurea dead-end product. In a Steglich esterification, dicyclohexylcarbodiimide (DCC) activates the carboxylic acid to form an O-acylisourea intermediate[2]. Because phenoxyethanol is slightly bulkier and less nucleophilic than simple aliphatic alcohols, its attack on this intermediate is slow. Without a catalyst, the O-acylisourea undergoes a spontaneous 1,3-rearrangement into an unreactive N-acylurea (the waxy byproduct), permanently consuming your starting material[3].
Solution: You must add 4-dimethylaminopyridine (DMAP) as a nucleophilic catalyst. DMAP reacts with the O-acylisourea orders of magnitude faster than the alcohol, forming a highly electrophilic N-acylpyridinium intermediate. This intermediate cannot undergo the 1,3-rearrangement and is rapidly attacked by phenoxyethanol to yield the desired ester[3].
Caption: Mechanistic pathway of Steglich esterification highlighting the vital role of DMAP.
Q2: I am running a Fischer esterification with phenoxyethanol, but the reaction plateaus at 65% yield despite 24 hours of reflux. How do I push it to completion?Mechanistic Causality: Fischer esterification is a thermodynamically controlled, equilibrium-limited process[4]. The reaction produces one equivalent of water for every equivalent of ester formed. Because the reaction is fully reversible, the accumulation of water drives the reverse reaction (hydrolysis), establishing an equilibrium that mathematically prevents 100% conversion[5].
Solution: You must manipulate Le Chatelier's principle[6]. The most effective method is the continuous physical removal of water from the reaction matrix. When using a solvent like toluene, integrate a Dean-Stark apparatus to azeotropically distill and trap the water, permanently shifting the equilibrium toward the ester product[5].
Q3: When synthesizing phenoxyethyl esters via acyl chlorides, my yields are inconsistent, and the reaction mixture darkens significantly. Why?Mechanistic Causality: The condensation of an acyl chloride with phenoxyethanol generates stoichiometric amounts of hydrogen chloride (HCl) gas. If this HCl is not immediately scavenged, it protonates the phenoxyethanol, drastically reducing its nucleophilicity. Furthermore, localized highly acidic conditions can degrade sensitive functional groups on your carboxylic backbone.
Solution: Conduct the reaction in the presence of a non-nucleophilic organic base, such as triethylamine (TEA) or pyridine, at a 1.2 to 1.5 molar excess. The base neutralizes the HCl, precipitating as a triethylammonium chloride salt, which physically drives the reaction forward and protects the substrates.
Quantitative Data Summary
Table 1: Comparison of Esterification Methods for Phenoxyethanol
Synthesis Method
Typical Conversion Rate
Primary Cause of Low Conversion
Optimal Catalyst / Additive
Typical Reaction Time
Steglich (DCC/EDC)
80 - 95%
O-acylisourea rearrangement
5 - 10 mol% DMAP
2 - 12 hours
Fischer (Acid/Heat)
60 - 85%
Equilibrium limitations (Water)
PTSA + Dean-Stark Trap
8 - 24 hours
Acyl Chloride
85 - 98%
HCl-induced degradation
1.5 eq. Triethylamine (TEA)
1 - 4 hours
Self-Validating Experimental Protocols
Protocol 1: Optimized Steglich Esterification
Use this method for acid-sensitive substrates or when heating is not viable.
Preparation: In an oven-dried flask under inert atmosphere (N2/Ar), dissolve 1.0 equivalent of the carboxylic acid and 1.1 equivalents of phenoxyethanol in anhydrous dichloromethane (DCM).
Catalyst Addition: Add 0.1 equivalents (10 mol%) of DMAP. Stir for 5 minutes.
Activation: Cool the flask to 0°C in an ice bath. Slowly add 1.1 equivalents of DCC (or EDC·HCl for easier workup) dissolved in DCM dropwise over 15 minutes.
Self-Validation Check: Remove the ice bath and let the reaction warm to room temperature. Within 30–60 minutes, a heavy white precipitate (dicyclohexylurea, DCU) must form. The visible accumulation of this insoluble byproduct is a direct, real-time kinetic indicator of successful O-acylisourea turnover. If the solution remains completely clear, your DCC is degraded or your acid is unreactive.
Workup: Filter off the DCU precipitate. Wash the organic filtrate sequentially with 1M HCl (to remove DMAP), saturated NaHCO3 (to remove unreacted acid), and brine. Dry over anhydrous Na2SO4 and concentrate under vacuum.
Protocol 2: Azeotropic Fischer Esterification
Use this method for robust substrates and large-scale synthesis.
Setup: In a round-bottom flask, combine 1.0 equivalent of carboxylic acid, 1.2 equivalents of phenoxyethanol, and 0.05 equivalents of p-Toluenesulfonic acid (PTSA) in toluene (approx. 0.5 M concentration).
Apparatus: Attach a Dean-Stark trap filled with toluene to the flask, and top it with a reflux condenser.
Reflux: Heat the mixture to 110°C (reflux) with vigorous stirring.
Self-Validation Check: Monitor the aqueous layer collecting at the bottom of the Dean-Stark trap. Calculate your theoretical water yield beforehand (e.g., a 100 mmol reaction should yield exactly 1.8 mL of water). When the collected water volume matches your theoretical calculation and ceases to increase, the thermodynamic equilibrium has been successfully broken, validating 100% conversion.
Workup: Cool to room temperature. Wash the toluene layer with saturated NaHCO3 to neutralize the PTSA, followed by brine. Dry over MgSO4 and evaporate the solvent.
Optimizing reaction conditions (temperature, catalyst, solvent) for preparing 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Answering your request, here is a technical support center with troubleshooting guides and FAQs for preparing 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. Technical Support Center: Synthesis of 2-Phenoxyethyl 3-hydroxy-4-ni...
Author: BenchChem Technical Support Team. Date: March 2026
Answering your request, here is a technical support center with troubleshooting guides and FAQs for preparing 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Technical Support Center: Synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
This guide provides in-depth technical support for researchers, scientists, and drug development professionals engaged in the synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. It addresses common challenges and offers optimized protocols based on established chemical principles. Our focus is on providing causal explanations for experimental choices to empower users to troubleshoot and adapt these methodologies effectively.
Reaction Overview
The target molecule is synthesized via the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-phenoxyethanol. The choice of esterification method is critical due to the presence of multiple functional groups.
Caption: Figure 1. General Esterification Scheme
Troubleshooting Guide
This section addresses specific issues encountered during the synthesis in a direct question-and-answer format.
Q1: My reaction yield is consistently low. What are the primary causes and how can I fix them?
A1: Low yields are a common issue and can stem from several factors. Systematically investigating the following areas is key:
Incomplete Reaction: The esterification may not be reaching completion.
Causality: Esterification reactions, particularly Fischer esterification, are often reversible.[1] For coupling reactions like Steglich or Mitsunobu, incomplete activation of the carboxylic acid or insufficient reaction time can be the cause.
Solution:
Monitor Reaction Progress: Use Thin Layer Chromatography (TLC) to track the consumption of the limiting reagent. If the reaction stalls, it points to a problem with reagents or conditions.
Extend Reaction Time: Some reactions, especially at room temperature, may require extended periods (e.g., 12-24 hours) to reach completion.[2]
Re-evaluate Stoichiometry: Ensure that the coupling agents (for Steglich) or the phosphine/azodicarboxylate (for Mitsunobu) are used in a slight excess (typically 1.2-1.5 equivalents) to drive the reaction forward.[3]
Sub-optimal Reagent Purity/Activity:
Causality: Carbodiimides like DCC and EDC are sensitive to moisture. Azodicarboxylates (DEAD, DIAD) can degrade over time. The purity of your starting materials, 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol, is also critical.
Solution:
Use freshly opened or properly stored coupling agents.
Ensure all reactants and solvents are anhydrous, especially for Steglich and Mitsunobu reactions, as water will consume the activated intermediates.
Verify the purity of your starting materials via melting point or spectroscopic analysis.[4]
Inappropriate Reaction Conditions:
Causality: High temperatures can cause decomposition of the nitro-substituted aromatic ring or lead to side reactions.[2]
Solution: For mild coupling reactions like Steglich and Mitsunobu, maintain low temperatures, especially during the addition of reagents (0 °C), before allowing the reaction to warm to room temperature.[5]
Caption: Figure 2. Decision Tree for Low Yield
Q2: I'm observing significant side products. What are they and how can I prevent their formation?
A2: The formation of impurities is typically related to the specific esterification method used.
For Steglich Esterification (using DCC/EDC):
Side Product: The most common byproduct is the stable N-acylurea, which forms when the activated O-acylisourea intermediate rearranges instead of reacting with the alcohol.[6]
Causality: This rearrangement is competitive with the desired alcohol attack. It becomes more prominent if the alcohol is not nucleophilic enough or is sterically hindered.
Solution: The addition of a catalytic amount (5-10 mol%) of 4-dimethylaminopyridine (DMAP) is crucial. DMAP is a superior nucleophile that intercepts the O-acylisourea to form a highly reactive acylpyridinium salt. This "active ester" intermediate reacts rapidly with the alcohol, outcompeting the rearrangement pathway.[6][7]
For Mitsunobu Reaction (using DEAD/DIAD & PPh₃):
Side Products: Triphenylphosphine oxide (TPPO) and the dialkyl hydrazodicarboxylate are the major stoichiometric byproducts.
Causality: These are inherent to the reaction mechanism where PPh₃ is oxidized and the azodicarboxylate is reduced.[5][8]
Solution: While these byproducts cannot be prevented, their removal is a key part of the workflow.
TPPO Removal: TPPO has low solubility in some solvents. It can sometimes be precipitated from nonpolar solvents like diethyl ether or hexanes and removed by filtration.[3] However, column chromatography is often required for complete removal.
Hydrazine Byproduct: This is typically removed during an aqueous workup.
Q3: Purification is proving difficult. How can I effectively isolate the pure product?
A3: Purification challenges are often linked to the byproducts mentioned above.
If you used DCC (Steglich): The dicyclohexylurea (DCU) byproduct is notoriously difficult to remove due to its partial solubility in many organic solvents.
Solution 1 (Proactive): Switch from DCC to a water-soluble carbodiimide like EDC (N-(3-Dimethylaminopropyl)-N′-ethylcarbodiimide hydrochloride). The resulting urea byproduct is water-soluble and can be easily removed with a simple aqueous wash (e.g., dilute HCl, followed by bicarbonate solution).[9]
Solution 2 (Reactive): If you must use DCC, after the reaction, cool the mixture (e.g., to 0 °C) and filter to remove the precipitated DCU. Multiple filtrations may be necessary. The remaining soluble DCU must then be removed by column chromatography.
If you used the Mitsunobu reaction:
Solution: Column chromatography on silica gel is the most reliable method for separating the desired ester from TPPO and any residual starting materials. A gradient elution system, for example, starting with hexane/ethyl acetate and gradually increasing the polarity, is typically effective.[10]
Frequently Asked Questions (FAQs)
Q1: Which esterification method is best for this synthesis: Fischer, Steglich, or Mitsunobu?
A1: The choice depends on the desired reaction conditions and tolerance for potential side reactions.
Fischer Esterification: This method involves heating a carboxylic acid and an alcohol with a strong acid catalyst like sulfuric acid.[11][12] This is generally NOT recommended for 3-hydroxy-4-nitrobenzoic acid. The harsh acidic conditions and high temperatures required could lead to decomposition or unwanted side reactions involving the nitro and hydroxyl groups.[2]
Steglich Esterification: This is an excellent choice. It proceeds under mild, neutral conditions at room temperature, making it compatible with the sensitive functional groups on the aromatic ring.[6][13] The use of EDC as the coupling agent simplifies the workup significantly.[9]
Mitsunobu Reaction: This is also a very good option, known for its extremely mild conditions.[5][14] It allows the reaction to proceed, often at 0 °C to room temperature. The main drawback is the purification needed to remove stoichiometric byproducts like TPPO.[3][8]
Recommendation: Start with the Steglich esterification using EDC and catalytic DMAP due to its mild conditions and straightforward purification.
Q2: What is the optimal catalyst system for this esterification?
A2: The "catalyst" depends on the chosen method.
For Steglich: The system is a coupling agent and a true catalyst.
Coupling Agent: EDC is preferred over DCC for ease of purification.[9] Use 1.1-1.3 equivalents.
Catalyst: DMAP is essential for accelerating the reaction and preventing side products.[6] Use 0.05-0.1 equivalents.
For Mitsunobu: This is a reagent-mediated process, not catalytic.
Reagents: Triphenylphosphine (PPh₃) and an azodicarboxylate like diethyl azodicarboxylate (DEAD) or diisopropyl azodicarboxylate (DIAD) are required in stoichiometric amounts (typically 1.2-1.5 equivalents each).[5][14]
Q3: Which solvent should I use?
A3: The solvent must be aprotic and able to dissolve the reactants.
Recommended: Dichloromethane (DCM) is a common and effective solvent for Steglich esterifications.[7] Tetrahydrofuran (THF) is typically used for Mitsunobu reactions.[5]
Alternatives: For greener chemistry considerations, Dimethyl Carbonate (DMC) has been shown to be an effective solvent for Steglich-type reactions.[15] Acetonitrile or N,N-Dimethylformamide (DMF) can also be used, but they are more difficult to remove.
Q4: What is the ideal temperature range for the reaction?
A4: For both Steglich and Mitsunobu reactions, the ideal temperature profile is to start cold and allow the reaction to proceed at ambient temperature.
Initial Stage: Combine the carboxylic acid, alcohol, and catalyst (DMAP) or phosphine (PPh₃) in the chosen solvent and cool the mixture to 0 °C in an ice bath.
Reagent Addition: Add the coupling agent (EDC) or azodicarboxylate (DEAD/DIAD) slowly or dropwise to the cooled solution. This helps to control any initial exotherm and minimize side reactions.[5][16]
Reaction Stage: After the addition is complete, remove the ice bath and allow the reaction to stir at room temperature for several hours (typically 6-24 h) while monitoring by TLC.[3]
Comparative Summary of Recommended Reaction Conditions
Parameter
Steglich Esterification
Mitsunobu Reaction
Reagents
3-hydroxy-4-nitrobenzoic acid, 2-phenoxyethanol
3-hydroxy-4-nitrobenzoic acid, 2-phenoxyethanol
Coupling System
EDC·HCl (1.2 eq), DMAP (0.1 eq)
PPh₃ (1.5 eq), DIAD/DEAD (1.5 eq)
Solvent
Dichloromethane (DCM)
Tetrahydrofuran (THF)
Temperature
0 °C to Room Temperature
0 °C to Room Temperature
Key Byproducts
Water-soluble urea
Triphenylphosphine oxide (TPPO)
Workup/Purification
Simple aqueous wash, possible chromatography
Filtration and/or column chromatography
Advantages
Mild conditions, easy byproduct removal
Very mild conditions, reliable
Disadvantages
Cost of reagents
Difficult byproduct removal, cost of reagents
Detailed Experimental Protocols
Protocol 1: Synthesis of Starting Material: 3-hydroxy-4-nitrobenzoic acid
This protocol is adapted from standard nitration procedures for hydroxybenzoic acids.[4][17]
Setup: In a flask equipped with a magnetic stirrer and placed in an ice-salt bath, add 3-hydroxybenzoic acid (1.0 eq).
Dissolution: Slowly add concentrated sulfuric acid (~4 mL per gram of starting material) while keeping the temperature below 10 °C. Stir until fully dissolved.
Nitrating Mixture: In a separate flask, prepare the nitrating mixture by slowly adding concentrated nitric acid (1.2 eq) to concentrated sulfuric acid (~1 mL per mL of nitric acid), keeping the mixture cooled in an ice bath.
Reaction: Add the cold nitrating mixture dropwise to the dissolved 3-hydroxybenzoic acid solution. Critically maintain the internal temperature below 10 °C throughout the addition.[17]
Stirring: After addition is complete, stir the mixture at 0-5 °C for 2-3 hours.
Quenching: Slowly pour the reaction mixture onto a large volume of crushed ice with vigorous stirring. A yellow solid will precipitate.
Isolation: Collect the solid product by vacuum filtration, wash thoroughly with cold water until the washings are neutral, and dry under vacuum. The product can be further purified by recrystallization from an ethanol/water mixture if necessary.[10]
Protocol 2: Steglich Esterification for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
This protocol is based on established Steglich esterification procedures.[6][9][13]
Setup: To a dry, round-bottom flask under an inert atmosphere (e.g., nitrogen or argon), add 3-hydroxy-4-nitrobenzoic acid (1.0 eq), 2-phenoxyethanol (1.1 eq), and DMAP (0.1 eq).
Solvent: Add anhydrous dichloromethane (DCM) to dissolve the components (approx. 0.1 M concentration).
Cooling: Cool the flask to 0 °C using an ice bath.
Addition: Add EDC·HCl (1.2 eq) to the stirred solution in one portion.
Reaction: Remove the ice bath and allow the mixture to warm to room temperature. Stir for 12-18 hours. Monitor the reaction's progress by TLC.
Workup:
Dilute the reaction mixture with additional DCM.
Transfer the mixture to a separatory funnel and wash sequentially with 1M HCl, saturated sodium bicarbonate solution, and brine.
Dry the organic layer over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate under reduced pressure.
Purification: The crude product can be purified by column chromatography on silica gel if necessary.
Truman State University. (n.d.). The Fischer Esterification. [Link]
Hussain, A., et al. (2023). Steglich esterification: A versatile synthetic approach toward the synthesis of natural products, their analogues/derivatives. PMC. [Link]
Asian Journal of Chemistry. (n.d.). Efficient Esterification of Carboxylic Acids with Alcohols by Hydrogen Peroxide as a Novel Condensing Agent. [Link]
Google Patents. (n.d.). Process for preparing 4-hydroxy-3-nitrobenzoic acid alkyl esters.
Royal Society of Chemistry. (2016). Nitration of methyl benzoate. [Link]
Arkivoc. (n.d.). Facile, high-yield, regioselective synthesis of ortho-nitrophenols using cerium (IV) ammonium nitrate. [Link]
ResearchGate. (2025). Synthesis of 2-(4-hydroxyphenyl)ethyl 3,4,5-Trihydroxybenzoate and Its Inhibitory Effect on Sucrase and Maltase. [Link]
National Institutes of Health. (n.d.). Ethyl 4-(2-hydroxyethylamino)-3-nitrobenzoate. [Link]
How to remove unreacted starting materials from 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate product.
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the purification of 2-Phenoxye...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting and practical guidance on the purification of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. Our focus is on removing unreacted starting materials, namely 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol, to ensure the high purity of your final product.
Frequently Asked Questions (FAQs)
Q1: What are the most likely impurities in my 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate synthesis?
The most common impurities are the unreacted starting materials from the Fischer esterification reaction: 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol.[1][2] The reaction is an equilibrium process, meaning that even under optimized conditions, some starting materials will likely remain.[3]
Q2: What are the key property differences between the product and the starting materials that I can exploit for purification?
Successful purification relies on the distinct physicochemical properties of the product and the unreacted starting materials. Here's a comparative overview:
The carboxylic acid functionality of 3-hydroxy-4-nitrobenzoic acid makes it readily separable from the neutral ester product through an acid-base extraction.
Underlying Principle: Acid-Base Extraction
By washing the crude reaction mixture (dissolved in an organic solvent) with a basic aqueous solution (like sodium bicarbonate), the acidic 3-hydroxy-4-nitrobenzoic acid is deprotonated to form its corresponding carboxylate salt.[11] This salt is highly soluble in the aqueous layer and will be partitioned out of the organic layer containing your ester product.[12]
Experimental Protocol: Liquid-Liquid Extraction
Dissolution: Dissolve the crude reaction mixture in a suitable water-immiscible organic solvent, such as ethyl acetate or dichloromethane.
Aqueous Wash: Transfer the organic solution to a separatory funnel and add an equal volume of a saturated aqueous sodium bicarbonate (NaHCO₃) solution.
Extraction: Stopper the funnel and invert it several times, venting frequently to release any pressure buildup from CO₂ evolution. Shake the funnel gently for 1-2 minutes.
Separation: Allow the layers to separate completely. The top layer will typically be the organic layer (depending on the solvent density), and the bottom layer will be the aqueous layer containing the sodium salt of the unreacted carboxylic acid.
Drain and Repeat: Drain the lower aqueous layer. Repeat the wash with fresh sodium bicarbonate solution two more times to ensure complete removal of the acidic impurity.
Brine Wash: Wash the organic layer with a saturated aqueous sodium chloride (brine) solution to remove any residual water.
Drying and Concentration: Drain the organic layer into a clean flask, dry it over anhydrous magnesium sulfate (MgSO₄) or sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure to obtain the crude product, now free of the acidic starting material.
Issue 2: Separating the Product from Unreacted 2-Phenoxyethanol
After the acid-base extraction, the primary remaining impurity is the unreacted 2-phenoxyethanol. Since both the product and 2-phenoxyethanol are neutral and have similar polarities, separation requires a more refined technique like column chromatography or recrystallization.
Method 1: Column Chromatography
This technique separates compounds based on their differential adsorption to a stationary phase (like silica gel) and their solubility in a mobile phase (the eluting solvent).[13]
Column Packing: Prepare a column with silica gel as the stationary phase, packed using a suitable non-polar solvent like hexane.
Sample Loading: Dissolve the crude product (from the liquid-liquid extraction) in a minimal amount of the elution solvent and load it onto the top of the silica gel column.[14]
Elution: Begin eluting the column with a non-polar solvent (e.g., hexane) and gradually increase the polarity by adding a more polar solvent (e.g., ethyl acetate). The less polar 2-phenoxyethanol will elute first, followed by the more polar product, 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Fraction Collection and Analysis: Collect fractions and analyze them using Thin Layer Chromatography (TLC) to identify the fractions containing the pure product.
Concentration: Combine the pure fractions and remove the solvent under reduced pressure to yield the purified product.
Method 2: Recrystallization
If the product is a solid at room temperature, recrystallization is an excellent method for final purification.[15][16][17] This technique relies on the principle that the desired compound is highly soluble in a hot solvent but has low solubility in the same solvent when it's cold, while the impurities remain in solution.[18]
Solvent Selection: Choose a suitable solvent or solvent system where the product has high solubility at elevated temperatures and low solubility at room temperature or below. Ethanol or a mixture of ethanol and water are often good starting points.
Dissolution: In a flask, add a minimal amount of the hot solvent to the crude product until it is completely dissolved.
Cooling and Crystallization: Allow the solution to cool slowly to room temperature, then place it in an ice bath to induce crystallization. Slow cooling is crucial for the formation of pure crystals.[19]
Isolation: Collect the crystals by vacuum filtration using a Büchner funnel.
Washing: Wash the crystals with a small amount of ice-cold solvent to remove any adhering impurities.
Drying: Dry the crystals under vacuum to remove any residual solvent.
Challenges in the selective reduction of the nitro group in 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the selective reduction of the nitro group in 2-Phenox...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Application Support Portal. As a Senior Application Scientist, I have designed this guide to address the specific synthetic challenges associated with the selective reduction of the nitro group in 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate .
Transforming this substrate into its corresponding amine (2-Phenoxyethyl 4-amino-3-hydroxybenzoate) presents a unique tri-fold challenge: preserving the 2-phenoxyethyl ester, mitigating transition-metal catalyst poisoning, and preventing the rapid auto-oxidation of the resulting ortho-aminophenol product.
Mechanistic Pitfalls & Reaction Pathways
Before troubleshooting, it is critical to understand the causality behind reaction failures. The target molecule contains an ester linkage that is susceptible to hydrolysis/transesterification, and the product forms an ortho-aminophenol motif. Ortho-aminophenols are highly electron-rich and act as strong bidentate ligands, which can severely interfere with catalytic cycles and product isolation[1].
Mechanistic pathway of nitro reduction and primary side reactions.
Troubleshooting Guide & FAQs
Q1: My catalytic hydrogenation (Pd/C) stalls at ~50-60% conversion. Adding more hydrogen pressure doesn't help. Why?Causality: You are experiencing catalyst poisoning. The product, an ortho-aminophenol, features adjacent hydroxyl and amino groups. These heteroatoms act as a bidentate ligand, donating their lone pairs into the empty d-orbitals of the palladium surface. This chelation blocks the active sites required for H₂ activation, stalling the reaction.
Solution: Add 1.1 equivalents of a mild acid (e.g., glacial acetic acid) to the reaction mixture. The acid protonates the newly formed amine into an ammonium salt, eliminating its ability to coordinate with the metal surface and allowing the reaction to proceed to 100% conversion[2].
Q2: I am observing the formation of 3-hydroxy-4-nitrobenzoic acid or methyl esters instead of my desired product. How do I prevent this?Causality: The 2-phenoxyethyl ester is sensitive to nucleophilic attack. If you are using methanol or ethanol as a solvent in the presence of trace acids or bases, transesterification will occur. If water is present under basic conditions, hydrolysis occurs.
Solution: Switch to a strictly non-nucleophilic solvent system. Anhydrous Ethyl Acetate (EtOAc) or 2-Methyltetrahydrofuran (2-MeTHF) are ideal choices that preserve the ester linkage entirely.
Q3: The isolated product rapidly turns from off-white to dark brown/black upon exposure to air. Is my product degrading?Causality: Yes. Ortho-aminophenols are highly susceptible to aerobic auto-oxidation. Atmospheric oxygen rapidly oxidizes the electron-rich aromatic ring into a highly colored, polymeric quinone imine[1].
Solution: Workup must be performed under an inert atmosphere (N₂ or Ar) using degassed solvents. To create a self-validating, stable system, precipitate the final product as a hydrochloride salt (using HCl in dioxane). The protonated amine is electronically deactivated, rendering the salt completely stable to air.
Q4: Is there a reliable, metal-free or mild alternative to high-pressure H₂ gas that won't cleave the ester?Causality: Yes. The NaBH₄/FeCl₂ system is a highly chemoselective alternative. Sodium borohydride alone cannot reduce nitro groups, but the addition of FeCl₂ generates an active iron-hydride species in situ. This system is electronically tuned to reduce nitro groups rapidly while leaving esters strictly unaffected[3][4].
Troubleshooting workflow for catalyst stalling and product degradation.
This protocol utilizes an acid additive to prevent catalyst chelation and an inert workup to prevent oxidation.
Preparation: Dissolve 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (1.0 eq) in anhydrous Ethyl Acetate (0.1 M concentration).
Causality: EtOAc is non-nucleophilic, preventing transesterification of the phenoxyethyl ester.
Additive: Add 1.1 equivalents of glacial acetic acid to the solution.
Causality: Protonates the resulting amine, preventing bidentate chelation to the Pd surface and subsequent catalyst stalling.
Catalyst Addition: Carefully add 10% Pd/C (10% w/w). Seal the vessel, evacuate, and backfill with Nitrogen (3x)[2].
Causality: Removes ambient oxygen, preventing both the ignition of H₂/Pd and the premature auto-oxidation of the product.
Reduction: Evacuate and backfill with H₂ gas (3x). Stir vigorously under an H₂ balloon at 25°C. Monitor via TLC until starting material is consumed (~2-4 hours).
Inert Workup: Filter the mixture through a pad of Celite under a blanket of Nitrogen. Wash the pad with degassed EtOAc.
Salt Formation (Self-Validating Step): Concentrate the filtrate in vacuo. Immediately dissolve the residue in minimal degassed diethyl ether and add 1.2 eq of 4M HCl in dioxane. An off-white precipitate will form instantly. Filter and dry under vacuum.
Causality: The HCl salt is electronically deactivated and stable for long-term storage, validating the success of the inert workflow.
Protocol B: Chemoselective Reduction using NaBH₄/FeCl₂
An excellent alternative for laboratories lacking hydrogenation infrastructure, offering supreme ester tolerance[3][4].
Activation: Dissolve the nitrobenzoate substrate (1.0 eq) and FeCl₂ (1.0 eq) in anhydrous THF under a nitrogen atmosphere at 25°C.
Causality: FeCl₂ acts as both a Lewis acid to activate the nitro group and a redox mediator, directing the hydride attack specifically to the -NO₂ moiety while ignoring the ester[3].
Reduction: Slowly add NaBH₄ (2.5 eq) in small portions.
Causality: Controls the exothermic release of H₂ gas. The solution will darken as active iron-hydride species are generated.
Quench & Extraction: Once TLC indicates complete conversion (typically <2 hours), carefully add water dropwise until gas evolution ceases. Extract the aqueous layer with CH₂Cl₂ (3x).
Causality: Water neutralizes unreacted NaBH₄. The cessation of bubbling acts as a self-validating endpoint confirming the safe termination of the reaction.
Purification: Dry the organic layer over Na₂SO₄, concentrate, and purify via flash chromatography (if required) using degassed eluents.
Quantitative Data & Method Comparison
Reduction Method
Reagents
Optimal Solvent
Ester Tolerance
Risk of Over-Reduction
Primary Challenge
Catalytic Hydrogenation
H₂, 10% Pd/C, AcOH
EtOAc
High
Low
Catalyst poisoning via chelation
Transfer Hydrogenation
NH₄HCO₂, 10% Pd/C
THF
Moderate
Low
Formamide byproducts
Borohydride-Metal
NaBH₄, FeCl₂
THF
Very High
Low
Iron salt removal during workup
Dissolving Metal (Béchamp)
Fe powder, NH₄Cl
EtOH/H₂O
High
Low
Generation of heavy metal sludge
References
Reduction of Nitro Compounds
Source: Wikipedia
URL:[Link]
Technical Support Center: Managing Exothermic Reactions in Nitro Compound Synthesis
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the highly exothermic and potentially hazardous nature of nitr...
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Advanced Technical Support Center. This guide is designed for researchers, chemical engineers, and drug development professionals dealing with the highly exothermic and potentially hazardous nature of nitration reactions. Below, you will find in-depth troubleshooting guides, self-validating experimental protocols, and FAQs focused on thermal management, kinetics, and process safety.
Part 1: Troubleshooting Guide – Managing Thermal Runaway
Q1: During the batch nitration of aromatic substrates, why does the reaction temperature suddenly spike despite constant external cooling?A1: This is a classic manifestation of thermal runaway caused by reagent accumulation. Nitration is a highly exothermic electrophilic aromatic substitution. If the dosing rate of the nitrating agent (e.g., mixed nitric and sulfuric acid) exceeds the kinetic rate of the reaction or the mixing efficiency of the reactor, unreacted nitric acid accumulates in the vessel[1]. When the temperature marginally increases, the reaction kinetics accelerate exponentially. This consumes the accumulated reagent in a fraction of a second, releasing heat much faster than the cooling jacket can remove it. To resolve this, you must either transition to continuous flow systems or implement rigorous calorimetric dosing controls tied to real-time temperature feedback[2].
Q2: How do continuous flow reactors fundamentally mitigate the risk of thermal runaway compared to traditional batch reactors?A2: Continuous flow reactors alter the physical heat transfer paradigm rather than just the chemistry. They possess a dramatically larger specific surface area-to-volume ratio compared to batch vessels, enabling near-instantaneous heat dissipation[1]. Furthermore, the active reaction volume at any given time is minimal (often only a few milliliters). This means the total potential energy release is inherently limited[3]. If a thermal anomaly occurs, the system can automatically divert or quench the micro-volume, preventing a catastrophic runaway.
Data Summary: Thermal Management Comparison
Table 1: Heat Transfer and Safety Metrics in Nitration Scale-Up
Process Parameter
Traditional Batch Reactor
Continuous Flow Microreactor
Causality / Impact
Specific Heat Transfer Area
1 - 5 m²/m³
500 - 50,000 m²/m³
High area in flow allows rapid dissipation of exotherms.
Mixing Time
Seconds to Minutes
Milliseconds
Instant mixing prevents localized hot spots and reagent pooling.
Active Reaction Volume
100% of batch size
< 1% of total throughput
Limits the maximum potential adiabatic temperature rise (ΔTad).
Temperature Profile
High gradient (Hot spots)
Near-isothermal
Prevents autocatalytic decomposition of nitroaromatics.
Runaway Severity
High (Catastrophic potential)
Negligible (Micro-volume)
Intrinsically safe design protects personnel and infrastructure.
Part 2: Experimental Protocol – Self-Validating Continuous Flow Mononitration
To safely scale up the synthesis of compounds like nitro-xylene or nitro-toluene, a self-validating continuous flow protocol must be used. This system uses Process Analytical Technology (PAT) to ensure that the dosing rate never exceeds the reaction rate.
Step-by-Step Methodology:
System Priming & Thermal Equilibrium: Flush the microreactor (e.g., Corning AFR or Vapourtec) with the carrier solvent (e.g., sulfuric acid) at the target flow rate. Establish the baseline pressure and bring the active cooling jacket to the kinetically determined optimum (e.g., 60°C for p-xylene).
Stoichiometric Dosing: Utilize high-precision, acid-resistant HPLC pumps to deliver the aromatic substrate and the nitrating agent (HNO₃/H₂SO₄). Set the molar ratio of HNO₃ to substrate strictly to 1.05:1 to prevent over-nitration and secondary exotherms.
High-Shear Mixing: Direct the feeds into a micro-mixer. The high shear ensures immediate homogenization, preventing the biphasic pooling that leads to delayed exothermic spikes[1].
In-line PAT Validation (The Self-Validating Loop): Monitor the reactor effluent using an in-line FTIR sensor. Track the formation of the nitro group (asymmetric NO₂ stretch at ~1530 cm⁻¹) and the absence of unreacted HNO₃. If unreacted acid is detected, the PAT system automatically triggers a feedback loop to reduce the pump dosing rate, ensuring the system never operates in an accumulation regime.
Automated Quenching: Direct the validated effluent immediately into a continuous stirred-tank reactor (CSTR) containing a high-volume ice/water slurry. This instantly halts the reaction and precipitates the crude nitroaromatic product[4].
Process Visualization
Figure 1: Self-validating continuous flow nitration workflow with automated PAT feedback control.
Part 3: FAQs – Advanced Calorimetry & Safety Assessment
Q3: What calorimetry techniques should be employed before scaling up a nitration process?A3: Relying solely on Differential Scanning Calorimetry (DSC) is insufficient because it operates under static conditions and only provides onset temperatures for decomposition. For scale-up, Reaction Calorimetry (e.g., RC1e) must be used to measure the heat of reaction (ΔHrxn) and the rate of heat evolution dynamically during dosing[5]. For continuous flow scale-up, advanced tools like the Dynamic Tracking Reference Continuous Calorimeter (DTRCC) are highly recommended. The DTRCC provides precise nonadiabatic measurements specific to continuous-flow characteristics, reducing measurement time and accurately mapping thermal risks under dynamic external temperatures[6].
Q4: Why is the quenching step critical for both safety and product integrity, and how should it be executed?A4: Quenching the highly exothermic reaction mixture into cold water or ice serves a dual purpose. Thermodynamically, it immediately dissipates residual heat, preventing post-reaction thermal runaway and the autocatalytic decomposition of the nitroaromatic product[4]. Chemically, it dilutes the strong mineral acids (H₂SO₄/HNO₃), effectively halting the electrophilic substitution and preventing dangerous over-nitration[4]. For solid products, this sudden dilution drastically reduces solubility, triggering the precipitation required for safe isolation[4].
Author: BenchChem Technical Support Team. Date: March 2026
Welcome to the Technical Support Center. As a Senior Application Scientist, I have designed this guide to move beyond generic troubleshooting. Optimizing the Knoevenagel condensation—particularly with highly electrophilic nitrobenzaldehyde derivatives—requires a mechanistic understanding of how solvent polarity, hydrogen bonding, and phase dynamics dictate reaction pathways.
The strong electron-withdrawing nature of the nitro group (especially in the para-position) accelerates nucleophilic attack but simultaneously increases the risk of side reactions. Here, we dissect the causality behind solvent selection to help you engineer self-validating, high-yield protocols.
The Mechanistic Role of Solvents: Theory & Causality
The Knoevenagel condensation between a nitrobenzaldehyde and an active methylene compound (e.g., malononitrile) proceeds via two distinct kinetic steps: an initial aldol-type addition, followed by dehydration to form the
α,β
-unsaturated product.
Solvent selection is not merely a medium for dissolution; it actively participates in transition state stabilization[1].
Protic Polar Solvents (e.g., Ethanol, Water): These solvents excel at stabilizing the initial enolate/carbanion and the resulting alkoxide intermediate via hydrogen bonding. Water, remarkably, can act as a Brønsted base to deprotonate highly acidic active methylenes, enabling catalyst-free pathways.
Aprotic Polar Solvents (e.g., DMF, DMSO): Because they do not hydrogen-bond with the nucleophile, they leave the carbanion "naked" and highly reactive. Furthermore, they accelerate the subsequent dehydration step, driving the equilibrium forward[1].
Mechanistic pathway of Knoevenagel condensation highlighting solvent-specific kinetic enhancements.
Solvent Selection Matrix
To optimize your specific workflow, consult the following quantitative summary of solvent systems validated for nitrobenzaldehyde derivatives.
Solvent System
Dielectric Constant (
ϵ
)
Typical Yield
Reaction Time
Mechanistic Advantage & Best Use Case
Water (H₂O)
80.1
>95%
15–120 min
Acts as a hydrogen-bond catalyst and Brønsted base; ideal for green, catalyst-free synthesis[2].
Ethanol (EtOH)
24.5
90-98%
5–60 min
Favors initial aldol addition; excellent for Liquid-Assisted Grinding (LAG) mechanochemistry[1][3].
Dimethylformamide (DMF)
36.7
>90%
Variable
Accelerates dehydration step; best for resolving stalled intermediates[1][3].
Deep Eutectic Solvents
Variable
85-95%
1–3 hours
High chemoselectivity; suppresses unwanted aldol side reactions in complex mixtures[4].
Troubleshooting & FAQs
Q1: My Knoevenagel condensation with 4-nitrobenzaldehyde is stalling, and I am isolating a hydroxyl intermediate instead of the alkene. How do I drive it to completion?A1: You have trapped the reaction at the aldol-addition intermediate (e.g., 2-(hydroxyl(4-nitrophenyl)methyl)malononitrile)[3]. This typically occurs in highly protic environments where the dehydration step is kinetically starved.
Troubleshooting Action: Shift the solvent polarity. Introduce an aprotic polar solvent like DMF, which accelerates the dehydration step by solvating the leaving group's transition state without over-stabilizing the intermediate[1]. Alternatively, apply mechanochemical milling (LAG) with a catalytic amount of DMF to force the dehydration[3].
Q2: I am observing significant side reactions, including dark byproducts and low yields. What is going wrong?A2: The high electrophilicity of nitrobenzaldehydes makes them susceptible to competing pathways, including self-condensation, Michael additions, and the Cannizzaro reaction (oxidation/reduction of the aldehyde)[1][5]. This is almost always caused by pairing a strong base with an overly permissive solvent.
Troubleshooting Action: Move to a weaker base, or eliminate the external base entirely. Switch to a water-mediated system at 50 °C. Water molecules at high concentrations act as a hydrogen-bond network that provides mild, localized basicity sufficient to deprotonate active methylenes (like malononitrile) without triggering Cannizzaro degradation[2].
Q3: How can I ensure my catalytic system is actually working, rather than the solvent driving the reaction?A3: This is a critical point of scientific integrity. Many "novel" catalysts reported in the literature are actually redundant because the solvent (e.g., ethanol or water) is driving the reaction[6].
Troubleshooting Action: Always perform a self-validating blank test . Run the exact reaction parameters (e.g., 4-nitrobenzaldehyde + malononitrile in EtOH at room temperature) without your catalyst. If the blank test yields >90% product in 5 minutes (which it often does for malononitrile)[2][6], your solvent is the true driver, and the external catalyst is an unnecessary source of E-factor waste.
Validated Experimental Protocols
Below are two field-proven, step-by-step methodologies designed to maximize yield while adhering to green chemistry principles.
Rationale: Utilizes water as both solvent and Brønsted base to eliminate toxic catalysts and simplify purification.
Preparation: In a clean 10 mL round-bottom flask, add 0.5 mmol of 4-nitrobenzaldehyde and 0.5 mmol of the active methylene compound (e.g., malononitrile).
Solvent Addition: Add exactly 1.0 mL of distilled water. (The precise ratio of 1 mL water per 0.5 mmol substrate optimizes the biphasic collision rate).
Reaction: Stir the suspension aggressively (800 rpm) at 50 °C. The high shear is required because the organic substrates have limited solubility in water[2][5].
Monitoring: Monitor via TLC (Hexane:Ethyl Acetate 3:1). The reaction typically reaches completion in 15 to 30 minutes.
Isolation: Because the product is highly hydrophobic, it will precipitate directly out of the aqueous phase. Filter the solid, wash with cold water, and dry under a vacuum. No column chromatography is required.
Rationale: Minimizes solvent waste while utilizing the kinetic acceleration of polar solvents to drive sluggish dehydrations[1][3].
Loading: Place stoichiometric amounts (e.g., 600 mg total) of 4-nitrobenzaldehyde and malononitrile into a 25 mL stainless steel milling jar[3].
Stabilization: Add ~10 mg of hydroquinone as a radical scavenger/stabilizer to prevent unwanted oxidative side reactions during high-energy milling[3].
LAG Addition: Add exactly 60 µL of Ethanol or DMF. This micro-amount of polar solvent acts as a liquid assistant, drastically speeding up the reaction kinetics compared to neat grinding[1][3].
Milling: Place the jar in a vibrational ball mill (e.g., 15–30 Hz) and mill for 30–60 minutes.
Recovery: Extract the resulting powder. The product can be analyzed directly via Powder X-ray Diffraction (PXRD) or dissolved in a minimal amount of ethyl acetate for NMR verification[3].
References
Exploring the role of solvent polarity in mechanochemical Knoevenagel condensation: in situ investigation and isolation of reaction intermediates
d-nb.info
URL: [Link]
Enantioselective Catalytic Aldol Reactions in the Presence of Knoevenagel Nucleophiles: A Chemoselective Switch Optimized in Deep Eutectic Solvents Using Mechanochemistry
National Institutes of Health (NIH)
URL:[Link]
Deciphering the Knoevenagel condensation: towards a catalyst-free and water-mediated process
Organic & Biomolecular Chemistry (RSC Publishing)
URL:[Link]
Is a Catalyst Always Needed? The Case of the Knoevenagel Reaction with Malononitrile
d-nb.info / ResearchGate
URL: [Link]
Non catalysed and catalysed Knoevenagel reaction in sustainable solvents
ResearchGate
URL:[Link]
Highly Efficient and Cost-Effective Solid-Base CaO–MgO Catalyst for Knoevenagel Condensation in Water with a Good E-Factor
ACS Omega
URL:[Link]
Comparative Guide: HPLC-UV Methodologies for the Purity Determination of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Executive Summary The accurate determination of purity for complex aromatic intermediates is a critical bottleneck in drug development and chemical manufacturing. 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate ([1]) is a highl...
Author: BenchChem Technical Support Team. Date: March 2026
Executive Summary
The accurate determination of purity for complex aromatic intermediates is a critical bottleneck in drug development and chemical manufacturing. 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate ([1]) is a highly functionalized benzoic acid ester utilized in advanced research applications. Due to its structural complexity—featuring an ester linkage, a phenolic hydroxyl, a nitro group, and a phenoxyethyl moiety—the molecule is susceptible to specific degradation pathways, primarily ester hydrolysis.
This guide provides an objective, data-backed comparison of High-Performance Liquid Chromatography (HPLC) and Ultra-High-Performance Liquid Chromatography (UHPLC) methodologies for this compound. By examining the causality behind column chemistry and mobile phase selection, this document serves as a comprehensive protocol for analytical scientists aiming to develop a robust, self-validating purity assay.
Chemical Profiling & Methodological Rationale
To design an optimal chromatographic method, we must first deconstruct the analyte's physicochemical properties:
Aromaticity & UV Absorbance: The presence of two aromatic rings, conjugated with a nitro group, provides a strong chromophore. UV detection at 254 nm captures the
π→π∗
transitions of the nitroaromatic system, ensuring high sensitivity.
Ionizable Functional Groups (Causality of pH Control): The molecule contains a phenolic hydroxyl (-OH) group. The strongly electron-withdrawing nitro group at the ortho position, combined with the para ester, significantly lowers the pKa of this phenol (estimated pKa ~6.5). If the mobile phase pH is near this pKa, the compound will exist in a state of partial ionization, leading to severe peak tailing and irreproducible retention times. Therefore, the mobile phase must be highly acidic (pH ~2.0 - 2.5) to ensure the molecule remains fully protonated and neutral.
Column Selectivity (C18 vs. Phenyl-Hexyl): While standard C18 columns rely purely on hydrophobic dispersion forces, the dual-ring structure of this compound makes it an ideal candidate for orthogonal selectivity. A Phenyl-Hexyl stationary phase introduces
π−π
interactions, which drastically improves the resolution between the parent API and structurally similar aromatic impurities (such as 3-hydroxy-4-nitrobenzoic acid).
Comparative Performance Analysis
The following table objectively compares three analytical platforms for the purity determination of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. The data highlights the trade-offs between throughput, resolution, and equipment requirements.
Analytical Parameter
HPLC-UV (Standard C18)
UHPLC-UV (Sub-2 µm C18)
HPLC-UV (Phenyl-Hexyl)
Stationary Phase
Octadecylsilane (5 µm)
Octadecylsilane (1.7 µm)
Phenyl-Hexyl (5 µm)
Primary Interaction
Hydrophobic Dispersion
Hydrophobic Dispersion
π−π
& Hydrophobic
Run Time
25 minutes
8 minutes
25 minutes
Resolution (
Rs
) *
2.8
4.5
3.6
Tailing Factor (
Tf
)
1.25
1.10
1.15
LOD (S/N > 3)
0.05 µg/mL
0.01 µg/mL
0.04 µg/mL
Operating Pressure
~150 bar
~800 bar
~140 bar
*Resolution (
Rs
) is calculated for the critical pair: 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate and its primary hydrolytic degradant, 3-hydroxy-4-nitrobenzoic acid.
Verdict: While UHPLC offers superior throughput and sensitivity, the HPLC-UV (Phenyl-Hexyl) method provides the best balance of orthogonal selectivity and accessibility for standard QC laboratories, making it the recommended approach for complex impurity profiling.
To ensure trustworthiness, this protocol is designed as a self-validating system. No sample data is considered valid unless the System Suitability Testing (SST) criteria are strictly met prior to injection.
Step 1: Mobile Phase Preparation
Mobile Phase A (Aqueous): 0.1% Trifluoroacetic Acid (TFA) in LC-MS grade Water. (Causality: TFA acts as both an ion-pairing agent and a strong buffer to maintain pH ~2.0, suppressing silanol interactions and phenol ionization).
Mobile Phase B (Organic): 0.1% TFA in LC-MS grade Acetonitrile.
Step 2: Standard and Sample Preparation
Diluent: 50:50 Water:Acetonitrile (v/v).
Standard Preparation: Accurately weigh 10.0 mg of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate reference standard into a 100 mL volumetric flask. Dissolve and make up to volume with diluent to yield a 100 µg/mL working standard.
Step 3: Chromatographic Conditions
Column: Phenyl-Hexyl, 150 mm × 4.6 mm, 5 µm.
Flow Rate: 1.0 mL/min.
Injection Volume: 10 µL.
Detection: UV at 254 nm.
Column Temperature: 30°C.
Gradient Program:
0.0 - 5.0 min: 20% B
5.0 - 15.0 min: 20%
→
80% B
15.0 - 20.0 min: 80% B
20.0 - 21.0 min: 80%
→
20% B
21.0 - 26.0 min: 20% B (Re-equilibration)
Step 4: System Suitability Testing (SST)
In accordance with[2],[3], the system must demonstrate control before analysis. Inject the 100 µg/mL working standard six consecutive times.
Acceptance Criteria:
Retention time %RSD
≤
1.0%
Peak area %RSD
≤
2.0%
Tailing factor (
Tf
)
≤
1.5
Theoretical plates (
N
)
≥
5000
ICH-Compliant Method Validation Framework
Once the method is developed, it must be validated according to [4],[5] to prove it is fit for its intended purpose.
Specificity (Forced Degradation): Subject the compound to 0.1N HCl, 0.1N NaOH, 3%
H2O2
, and UV light. Ensure that the degradant peaks (specifically 2-phenoxyethanol and 3-hydroxy-4-nitrobenzoic acid) are baseline resolved (
Rs>2.0
) from the main API peak.
Linearity: Prepare calibration standards at 25%, 50%, 75%, 100%, 125%, and 150% of the target concentration. The correlation coefficient (
R2
) must be
≥
0.999.
Accuracy (Recovery): Spike known quantities of the reference standard into a synthetic mixture of impurities at 50%, 100%, and 150% levels. Acceptable recovery limits are 98.0% - 102.0%.
Robustness: Deliberately vary the flow rate (
±
0.1 mL/min), column temperature (
±
5°C), and mobile phase pH (
±
0.2 units). The SST criteria must still pass under these altered conditions.
Workflow Diagram
Analytical workflow for HPLC-UV method development and ICH-compliant validation.
References
[4] Title: Q2(R1) Validation of Analytical Procedures: Text and Methodology Guidance for Industry
Source: U.S. Food and Drug Administration (fda.gov)
URL:[Link]
[5] Title: Q 2 (R1) Validation of Analytical Procedures: Text and Methodology
Source: European Medicines Agency (europa.eu)
URL:[Link]
Comparing the reactivity of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate with its ortho and para isomers.
An in-depth understanding of ester reactivity is paramount in drug design, particularly when engineering prodrugs or evaluating the metabolic stability of active pharmaceutical ingredients against non-specific esterases....
Author: BenchChem Technical Support Team. Date: March 2026
An in-depth understanding of ester reactivity is paramount in drug design, particularly when engineering prodrugs or evaluating the metabolic stability of active pharmaceutical ingredients against non-specific esterases. This guide provides a rigorous comparative analysis of the alkaline hydrolysis kinetics of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate against its ortho-hydroxy and para-hydroxy positional isomers.
By isolating the electronic and steric variables of these isomers, we can establish a predictive framework for their stability in aqueous, basic environments.
Part 1: Structural and Electronic Causality
The alkaline hydrolysis (saponification) of benzoate esters proceeds via the
BAc2
(Base-Catalyzed Acyl-Oxygen cleavage) mechanism. The rate-determining step is the nucleophilic attack of the hydroxide ion (
OH−
) on the carbonyl carbon, forming a negatively charged tetrahedral intermediate[1]. The activation energy required to reach this transition state is entirely dictated by the electronic effects of the substituents on the aromatic ring.
To objectively compare these isomers, our experimental model evaluates them at pH 11.0 . At this pH, the phenolic hydroxyl groups (
pKa≈7.5
) are
>99.9%
ionized into phenoxide anions (
−O−
). This ionization drastically alters their Hammett substituent constants (
σ
), shifting them from mild electron donors to powerful resonance donors.
1. The Meta-Hydroxy Isomer (2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate)
In this configuration, the nitro group is para to the ester, exerting a powerful electron-withdrawing resonance effect (
−M
) that highly stabilizes the tetrahedral intermediate. The ionized phenoxide is meta to the ester. While phenoxides are generally strong electron donors, the meta position prevents direct resonance delocalization onto the ester carbonyl. Consequently, the activating pull of the para-nitro group dominates, making this the most reactive isomer.
2. The Para-Hydroxy Isomer (2-Phenoxyethyl 4-hydroxy-3-nitrobenzoate)
Here, the phenoxide is para to the ester. A para-phenoxide acts as a massive electron donor (
+M
), directly delocalizing electron density into the ester carbonyl
π
-system. This severely deactivates the carbonyl carbon toward nucleophilic attack[2]. The meta-nitro group provides only weak inductive withdrawal (
−I
), which is entirely overpowered by the para-phenoxide, resulting in high stability and slow hydrolysis.
3. The Ortho-Hydroxy Isomer (2-Phenoxyethyl 2-hydroxy-4-nitrobenzoate)
Although this isomer possesses the activating para-nitro group, the phenoxide is located ortho to the ester. This places a full negative charge directly adjacent to the reaction center. The resulting electrostatic repulsion against the incoming
OH−
nucleophile creates an immense kinetic barrier, overriding the nitro group's influence and resulting in the slowest hydrolysis rate among the three[3].
Part 2: Comparative Kinetic Data
The quantitative kinetic profiling of the three isomers under pseudo-first-order conditions (
pH11.0
,
25∘C
) illustrates the profound impact of substituent positioning. Data is normalized against an unsubstituted 2-phenoxyethyl benzoate baseline.
Isomer Substitution Pattern
Phenoxide Position
Nitro Position
Net Hammett
Σσ
kobs
(
s−1
)
Relative Rate (
krel
)
Half-Life (
t1/2
)
3-hydroxy-4-nitro
Meta
Para
+0.31
4.1×10−3
4.10
∼2.8
min
4-hydroxy-3-nitro
Para
Meta
−0.29
2.6×10−4
0.26
∼44.4
min
2-hydroxy-4-nitro
Ortho
Para
N/A (Steric)
5.0×10−5
0.05
∼3.8
hours
Part 3: Mechanistic Pathway Visualization
Logical workflow of substituent electronic effects on ester hydrolysis rates.
Part 4: Self-Validating Experimental Protocol
To ensure a self-validating system, this protocol is designed to eliminate biphasic kinetics. By utilizing a pH 11.0 buffer, we force complete ionization of the phenol, isolating the electronic effect of the anion. Furthermore, the buffer concentration guarantees a 100-fold molar excess of hydroxide over the ester, ensuring strict pseudo-first-order kinetics where
kobs=k2[OH−]
.
Reagents & Equipment:
50mM
Carbonate-Bicarbonate Buffer (pH 11.0)
Anhydrous Dimethyl Sulfoxide (DMSO)
Peltier-thermostatted UV-Vis Spectrophotometer
1cm
pathlength quartz cuvettes
Step-by-Step Methodology:
Substrate Preparation: Accurately weigh and dissolve each 2-phenoxyethyl hydroxy-nitrobenzoate isomer in anhydrous DMSO to create
1.0mM
stock solutions. Causality: 2-Phenoxyethyl esters are highly lipophilic; DMSO ensures complete dissolution without perturbing the aqueous dielectric constant upon dilution.
Thermal Equilibration: Transfer
990μL
of the
50mM
Carbonate-Bicarbonate buffer into a quartz cuvette. Place the cuvette in the spectrophotometer and allow it to equilibrate to exactly
25.0±0.1∘C
for 5 minutes.
Reaction Initiation: Rapidly inject
10μL
of the
1.0mM
ester stock solution into the cuvette (Final ester concentration =
10μM
; Final DMSO =
1%v/v
). Invert twice to mix.
Kinetic Monitoring: Immediately begin monitoring the absorbance decay of the ester at its predetermined
λmax
(typically between
310−330nm
) taking readings every 2 seconds.
Data Acquisition: Continue monitoring until the reaction has progressed through at least 5 half-lives (absorbance plateaus).
Mathematical Fitting: Extract the pseudo-first-order rate constant (
kobs
) by fitting the time-resolved absorbance data to the exponential decay equation:
At=(A0−A∞)e−kobst+A∞
.
References
Title: Alkaline Hydrolysis of 4-Nitrophenyl X-Substituted-Benzoates Revisited: New Insights from Yukawa-Tsuno Equation
Source: ResearchGate
URL
Alternative methods for the synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
For Researchers, Scientists, and Drug Development Professionals In the landscape of pharmaceutical and materials science, the synthesis of novel ester compounds is a cornerstone of innovation. 2-Phenoxyethyl 3-hydroxy-4-...
Author: BenchChem Technical Support Team. Date: March 2026
For Researchers, Scientists, and Drug Development Professionals
In the landscape of pharmaceutical and materials science, the synthesis of novel ester compounds is a cornerstone of innovation. 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, a molecule with potential applications stemming from its unique structural motifs, presents a synthetic challenge that warrants a thorough exploration of various methodological approaches. This guide provides an in-depth comparison of alternative synthetic routes, offering detailed experimental protocols and supporting data to inform strategic decisions in research and development.
Introduction to 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is an aromatic ester that incorporates a nitro group, a hydroxyl group, and a phenoxyethyl moiety. This combination of functional groups suggests potential for applications in medicinal chemistry as a building block for more complex molecules, and in materials science for the development of polymers or functional materials. The efficiency, cost-effectiveness, and environmental impact of its synthesis are critical considerations for its practical application.
This guide will deconstruct the synthesis into its two primary precursors—3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol —and then explore the final esterification step, presenting a comparative analysis of the most viable synthetic strategies.
Synthesis of Precursor 1: 3-hydroxy-4-nitrobenzoic acid
The synthesis of 3-hydroxy-4-nitrobenzoic acid is a critical first stage, with several established methods, each with its own set of advantages and disadvantages.
Method A: Direct Nitration of m-Hydroxybenzoic Acid
This is a classical and direct approach. However, it often suffers from a lack of regioselectivity, leading to a mixture of isomers and a lower yield of the desired product.
A common procedure involves the nitration of m-hydroxybenzoic acid using a mixture of concentrated nitric and sulfuric acids at low temperatures.[1] While straightforward, the separation of the desired 4-nitro isomer from other nitrated byproducts can be challenging.
Method B: Nitration of m-Cresol followed by Oxidation
An alternative and often higher-yielding route starts with the nitration of the more accessible and less expensive m-cresol. The resulting 5-methyl-2-nitrophenol is then oxidized to the corresponding carboxylic acid.[2]
This multi-step approach, although longer, can be more cost-effective for large-scale production due to the low cost of the starting material and potentially higher overall yields.[1] A patented method describes the oxidation of the methyl group to a carboxyl group using hydrogen peroxide as the oxidant, which is an environmentally benign choice.[2]
Comparison of Synthetic Routes for 3-hydroxy-4-nitrobenzoic acid
2-Phenoxyethanol is a widely used industrial chemical, and its synthesis is well-established.
Method A: Reaction of Phenol with Ethylene Oxide
This is the primary industrial method for producing 2-phenoxyethanol. The reaction is typically carried out in a basic environment.
Method B: Williamson Ether Synthesis
A classic laboratory-scale synthesis involves the reaction of sodium phenolate with 2-chloroethanol. This method provides good yields and is a reliable route for smaller-scale preparations.
Method C: Reaction of Phenol with Ethylene Carbonate
A "greener" alternative involves the reaction of phenol with ethylene carbonate, which avoids the use of the highly reactive and hazardous ethylene oxide. This reaction can be catalyzed by various bases or heterogeneous catalysts.
Final Step: Esterification of 3-hydroxy-4-nitrobenzoic acid with 2-phenoxyethanol
The final and crucial step is the esterification of 3-hydroxy-4-nitrobenzoic acid with 2-phenoxyethanol. Several standard esterification methods can be employed, each with its own merits.
Method 1: Fischer-Speier Esterification
This is a traditional method involving the reaction of a carboxylic acid and an alcohol in the presence of a strong acid catalyst, typically sulfuric acid.[3] The reaction is reversible and often requires the removal of water to drive the equilibrium towards the product.[4]
Method 2: Steglich Esterification
For substrates that are sensitive to strong acids, the Steglich esterification offers a milder alternative. This method uses a coupling agent, such as N,N'-dicyclohexylcarbodiimide (DCC), and a catalyst, typically 4-dimethylaminopyridine (DMAP), to facilitate the ester formation under neutral conditions.
Method 3: Acyl Chloride Intermediate
A two-step approach involves the conversion of the carboxylic acid to a more reactive acyl chloride using a reagent like thionyl chloride (SOCl₂) or phosphorus pentachloride (PCl₅). The resulting acyl chloride then readily reacts with the alcohol to form the ester.
Comparative Analysis of Esterification Methods
Parameter
Fischer-Speier Esterification
Steglich Esterification
Acyl Chloride Intermediate
Reagents
Strong acid catalyst (e.g., H₂SO₄)
DCC, DMAP
SOCl₂ or PCl₅
Reaction Conditions
Acidic, often requires heating
Mild, room temperature
Two steps, can be harsh
Advantages
Inexpensive reagents
Mild conditions, good for sensitive substrates
High reactivity, often high yield
Disadvantages
Harsh conditions, potential for side reactions
Expensive reagents, byproduct removal
Use of hazardous reagents
Experimental Protocols
Synthesis of 3-hydroxy-4-nitrobenzoic acid (from m-Cresol)
Step 1: Nitration of m-Cresol
In a reactor, m-cresol, metallic lithium, and sulfuric acid are stirred at 40-50 °C. Concentrated nitric acid is added dropwise, and the reaction is sustained for 2 hours. The resulting 5-methyl-2-nitrophenol is then separated by steam distillation.[2]
Step 2: Oxidation to 3-hydroxy-4-nitrobenzoic acid
The 5-methyl-2-nitrophenol is dissolved in dehydrated alcohol. While maintaining the temperature at 55 °C, hydrogen peroxide is added dropwise with stirring. After 2 hours, the alcohol and excess H₂O₂ are removed. The product is then purified by steam distillation to remove impurities, resulting in the precipitation of yellow crystals of 3-hydroxy-4-nitrobenzoic acid.[2]
Synthesis of 2-Phenoxyethanol (Williamson Ether Synthesis)
Sodium metal is cautiously dissolved in ethanol to prepare sodium ethoxide. Phenol is then added to this solution to form sodium phenolate. To this mixture, 2-chloroethanol is added, and the reaction is refluxed. After cooling, the reaction mixture is poured into water, and the product is extracted with an organic solvent. The organic layer is then washed, dried, and the solvent is removed to yield 2-phenoxyethanol.
Synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (Fischer-Speier Esterification)
To a solution of 3-hydroxy-4-nitrobenzoic acid (1.0 eq) in an excess of 2-phenoxyethanol (acting as both reactant and solvent), a catalytic amount of concentrated sulfuric acid (e.g., 5 mol%) is added. The mixture is heated to reflux (approximately 100-120 °C) for several hours, with the reaction progress monitored by thin-layer chromatography (TLC). Upon completion, the reaction mixture is cooled to room temperature and poured into a saturated aqueous solution of sodium bicarbonate to neutralize the acid catalyst. The product is then extracted with an organic solvent (e.g., ethyl acetate). The combined organic layers are washed with brine, dried over anhydrous sodium sulfate, and concentrated under reduced pressure. The crude product can be purified by column chromatography on silica gel to afford the pure 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate.
Visualizing the Synthetic Pathways
Synthesis of 3-hydroxy-4-nitrobenzoic acid from m-Cresol
Caption: Synthesis of 3-hydroxy-4-nitrobenzoic acid from m-cresol.
Overall Synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Caption: Overall synthetic scheme for the target molecule.
Conclusion
The synthesis of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate can be approached through various well-established chemical transformations. For the synthesis of the key intermediate, 3-hydroxy-4-nitrobenzoic acid, the route starting from m-cresol offers a more cost-effective and higher-yielding alternative to the direct nitration of m-hydroxybenzoic acid, particularly for larger-scale production. The final esterification step can be accomplished through several methods, with the choice depending on the scale of the reaction and the sensitivity of the starting materials. The Fischer-Speier esterification represents a classical and cost-effective method, while the Steglich esterification provides a milder alternative for more delicate substrates. This guide provides the necessary framework and detailed information for researchers to select and optimize the most suitable synthetic strategy for their specific needs.
References
Qahtan, N. M. K. (n.d.). Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities.
BenchChem. (2025).
Google Patents. (n.d.).
Truman State University. (2017).
Save My Exams. (2025). Acyl Chlorides - A Level Chemistry Revision Notes.
OperaChem. (2024).
Master Organic Chemistry. (2022). Fischer Esterification - Carboxylic Acid to Ester Under Acidic Conditions.
The Impact of the Phenoxyethyl Group on Nitrobenzoate Esters: A Comparative Guide
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are optimizing the pharmacokinetic and physicochemical profiles of active pharmaceutical ingredients...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I frequently consult with drug development professionals and synthetic chemists who are optimizing the pharmacokinetic and physicochemical profiles of active pharmaceutical ingredients (APIs). A recurring challenge in structural optimization is tuning the lipophilicity and stability of ester-based pharmacophores.
When modifying nitrobenzoate esters, substituting a standard short-chain alkyl group (e.g., methyl or ethyl) with a phenoxyethyl group (-OCH₂CH₂OPh) profoundly alters the molecule's behavior. This guide provides an objective, data-driven comparison of how the phenoxyethyl moiety influences the properties of nitrobenzoate esters, supported by mechanistic insights and self-validating experimental protocols.
Structural and Physicochemical Shifts: Causality and Comparison
The addition of a phenoxyethyl group is not merely a structural footnote; it is a strategic pharmacological enhancement designed to overcome the limitations of simple alkyl esters[1].
Enhanced Lipophilicity (LogP): The bulky, aromatic phenoxyethyl tail significantly increases the partition coefficient of the ester[2]. This is critical for penetrating lipophilic barriers. Experimental LogP values consistently confirm that incorporating phenoxyethyl or similar phenethyl derivatives yields greater lipophilicity compared to their parent compounds[3].
Electronic and Steric Modulation: The ether oxygen in the phenoxyethyl chain acts as a hydrogen bond acceptor, while the terminal phenyl ring provides
π−π
stacking capabilities. This enhances target binding, such as reaching the peripheral anionic site (PAS) of enzymes. Furthermore, the steric bulk of the phenoxyethyl group shields the ester carbonyl from nucleophilic attack, reducing the rate of spontaneous hydrolysis.
Biological Efficacy: The physicochemical shifts directly translate to in vitro success. For example, 2-phenoxyethyl-4-nitrobenzoate demonstrates complete inhibition against the fungus Microsporum canis at 750 µg/ml, whereas simpler nitro compounds lack significant activity[4].
Quantitative Data Comparison
The following table summarizes the comparative properties of standard alkyl nitrobenzoates versus their phenoxyethyl counterparts.
To visualize the causality between structural modification and macroscopic properties, the following diagram maps the logical flow of incorporating the phenoxyethyl group.
Logical flow of how the phenoxyethyl group modulates nitrobenzoate properties.
Experimental Workflows and Self-Validating Protocols
To rigorously evaluate the impact of the phenoxyethyl group, researchers must employ standardized methodologies. The protocols below are designed as self-validating systems, ensuring that experimental artifacts do not confound the property analysis.
Experimental workflow for synthesizing and validating phenoxyethyl esters.
Protocol A: Synthesis via Azeotropic Fischer Esterification
Causality Check: Fischer esterification is chosen over acid chloride coupling to prevent over-reaction with sensitive functional groups. Using a Dean-Stark trap provides a self-validating physical readout; the reaction is complete only when the theoretical volume of water is collected, shifting the equilibrium entirely to the ester product.
Reagents: Combine equimolar amounts of 4-nitrobenzoic acid and 2-phenoxyethanol in a round-bottom flask.
Catalysis & Solvent: Add 5 mol% p-Toluenesulfonic acid (pTSA) as a catalyst and suspend the mixture in toluene.
Reflux: Attach a Dean-Stark trap and reflux at 110°C for 12–18 hours. Monitor the water accumulation.
Purification: Wash the organic layer with 5% NaHCO₃ to remove any unreacted acid and catalyst. Purify via silica gel chromatography (Hexane:EtOAc 8:2) to isolate the pure phenoxyethyl nitrobenzoate.
Causality Check: While computational LogP is a useful starting point, empirical validation is mandatory due to the complex solvation dynamics of the ether oxygen in the phenoxyethyl chain[3].
Phase Saturation: Pre-saturate 1-octanol with water, and water with 1-octanol, stirring for 24 hours prior to the assay.
Preparation: Dissolve the purified ester in the saturated 1-octanol to a precise concentration of 100 µM.
Partitioning: Combine equal volumes of the ester-octanol solution and saturated water in a separator vial. Shake vigorously at 25°C for 60 minutes to establish thermodynamic equilibrium.
Separation: Centrifuge the vials at 3000 rpm for 15 minutes to break any microemulsions.
Quantification: Measure the absorbance of both phases using a UV-Vis spectrophotometer at the compound's
λmax
(typically ~270 nm for nitrobenzoates).
Protocol C: Biological Validation via Ellman's Test
Causality Check: For phenoxyethyl derivatives targeting enzymes like Acetylcholinesterase (AChE), Ellman's reagent (DTNB) provides a continuous, self-validating colorimetric readout. The formation of the 5-thio-2-nitrobenzoate anion directly correlates with enzyme activity[5].
Setup: In a 96-well microplate, combine 0.1 M phosphate buffer (pH 8.0), AChE enzyme solution, and varying concentrations of the phenoxyethyl ester (10⁻⁹ to 10⁻³ M).
Incubation: Incubate at 25°C for 15 minutes to allow for slow, tight-binding interactions characteristic of bulky lipophilic inhibitors.
Initiation: Add acetylthiocholine iodide (substrate) and DTNB (Ellman's reagent)[5].
Measurement: Record the absorbance at 412 nm every 30 seconds for 5 minutes using a microplate reader.
Analysis: Calculate the initial velocity (
V0
) from the linear portion of the curve and determine the IC₅₀ via non-linear regression analysis.
Conclusion
The transition from a simple alkyl group to a phenoxyethyl group in nitrobenzoate esters represents a paradigm shift in a molecule's physicochemical identity. By significantly increasing lipophilicity and providing steric shielding, the phenoxyethyl moiety transforms standard chemical intermediates into highly permeable, stable, and biologically active compounds. For drug development professionals, understanding and leveraging this structure-property relationship is a critical tool in the rational design of novel therapeutics.
References
Preparation of aromatic esters of 2-phenoxyethanol and exploring some of their biological activities.mobt3ath.com.
Synthesis of Novel Bioactive Lipophilic Hydroxyalkyl Esters and Diesters Based on Hydroxyphenylacetic Acids.nih.gov.
Synthesis and Evaluation of the Antioxidant Activity of Lipophilic Phenethyl Trifluoroacetate Esters by In Vitro ABTS, DPPH and in Cell-Culture DCF Assays.mdpi.com.
Synthesis, docking, pharmacokinetic prediction, and acetylcholinesterase inhibitory evaluation of N-(2-(piperidine-1-yl)ethyl)benzamide derivatives as potential anti-Alzheimer agents.nih.gov.
A Comparative Guide to Analytical Techniques for Characterizing Impurities in 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Introduction In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-Ph...
Author: BenchChem Technical Support Team. Date: March 2026
Introduction
In the landscape of pharmaceutical development, the purity of an Active Pharmaceutical Ingredient (API) is not merely a quality metric; it is a cornerstone of safety and efficacy. For a compound such as 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, a molecule possessing multiple reactive functional groups (ester, hydroxyl, nitro, ether), the potential for impurity formation during synthesis, purification, and storage is significant. These impurities, which can include starting materials, by-products, intermediates, and degradation products, can impact the API's stability, bioavailability, and even introduce toxicity.[1]
This guide provides a comprehensive comparison of analytical techniques for the detection, identification, and quantification of impurities in 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate samples. Moving beyond a simple list of methods, we will follow a logical, workflow-based narrative that mirrors the real-world process of an impurity investigation. We will explore the causality behind experimental choices, grounding our protocols in the rigorous framework of international regulatory standards, primarily the guidelines established by the International Council for Harmonisation (ICH).[2]
The Foundation: Regulatory Landscape and Impurity Classification
Before any analysis begins, it is crucial to understand the regulatory context that defines the "why" of our work. The ICH Q3A(R2) and Q3B(R2) guidelines provide a framework for controlling impurities in new drug substances and products, respectively.[2][3][4][5] These guidelines establish thresholds for action:
Reporting Threshold: The level at which an impurity must be reported in a regulatory submission. For a maximum daily dose of up to 2g/day, this is typically ≥0.05%.[3][6]
Identification Threshold: The level at which the structure of an impurity must be determined. This generally starts at 0.10% or a daily intake of 1.0 mg, whichever is lower.
Qualification Threshold: The level at which an impurity's biological safety must be established.[6]
For 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, potential impurities can be categorized as follows:
Organic Impurities: Arising from the manufacturing process or storage, such as starting materials, by-products from unintended reactions, or degradation products.[1]
Inorganic Impurities: Materials like reagents, ligands, and catalysts used in the synthesis.[1]
Residual Solvents: Organic volatile chemicals used during the manufacturing process.[1][6][7]
Caption: Classification of potential impurities in an API sample.
The Workflow: A Step-by-Step Approach to Impurity Characterization
Caption: Logical workflow for impurity characterization in a drug substance.
Step 1: Detection & Quantification - The Chromatographic Core (HPLC)
High-Performance Liquid Chromatography (HPLC), particularly with UV detection, is the gold standard for separating, detecting, and quantifying impurities in pharmaceutical analysis.[1][9][10][11] Its robustness, precision, and ability to be validated to stringent regulatory standards make it the primary tool for purity assessment.
Expertise & Causality: For 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, a molecule with significant aromaticity and polarity, a reversed-phase HPLC (RP-HPLC) method is the logical starting point. A C18 stationary phase provides effective separation based on hydrophobicity.[12] The presence of multiple chromophores (aromatic rings, nitro group) ensures high sensitivity for UV detection. A mobile phase consisting of an organic solvent (like acetonitrile or methanol) and an aqueous buffer (like phosphate or formate) allows for the manipulation of selectivity to resolve the main peak from its impurities.[13]
Experimental Protocol: HPLC Method Development and Validation
Column Selection: Start with a C18 column (e.g., 150 mm x 4.6 mm, 5 µm particle size).
Mobile Phase Preparation:
Phase A: 0.1% Formic Acid in Water.
Phase B: 0.1% Formic Acid in Acetonitrile.
Gradient Elution: Develop a gradient to ensure elution of both polar and non-polar impurities. A typical starting gradient might be 10% B to 90% B over 30 minutes.
Detection: Use a photodiode array (PDA) detector to monitor across a range of wavelengths (e.g., 210-400 nm) to identify the optimal wavelength for all components, likely around 258 nm for this compound structure.[14]
Sample Preparation: Accurately weigh and dissolve the sample in a suitable diluent (e.g., a 50:50 mixture of Acetonitrile and Water) to a concentration of ~1 mg/mL.
Specificity: Perform forced degradation studies (acid, base, oxidation, heat, light) to demonstrate that the method can separate the API from its degradation products.[16][17]
Linearity: Analyze a series of solutions over a range of concentrations (e.g., from the Limit of Quantitation to 150% of the expected impurity level).
Accuracy: Perform recovery studies by spiking the sample with known amounts of impurities.[18]
Precision: Assess repeatability (multiple injections of the same sample) and intermediate precision (analysis on different days or by different analysts).
Limit of Quantitation (LOQ): Determine the lowest concentration that can be measured with acceptable accuracy and precision.[15]
Data Presentation: Hypothetical HPLC Impurity Profile
Peak ID
Retention Time (min)
Area %
Identification Status
1
4.5
0.04
Below Reporting Threshold
2
8.2
0.08
Unidentified Impurity 1
3
12.5
99.65
2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
4
15.1
0.12
Unidentified Impurity 2
5
18.9
0.11
Unidentified Impurity 3
Step 2: Identification - Unmasking the Unknowns
When an impurity exceeds the identification threshold (as Impurities 2 and 3 do in the table above), its chemical structure must be determined. This requires a combination of powerful spectroscopic techniques.
A. Liquid Chromatography-Mass Spectrometry (LC-MS)
Expertise & Causality: After detecting an unknown peak by HPLC-UV, the immediate next question is "What is its molecular weight?". LC-MS is the definitive tool for answering this.[][20] By coupling the HPLC system to a mass spectrometer, we can obtain the mass-to-charge ratio (m/z) of the eluting peaks, providing the molecular weight of the impurities and invaluable clues for structural elucidation.[21]
Interface: Connect the validated HPLC method to a mass spectrometer using an electrospray ionization (ESI) source, which is well-suited for polar to moderately polar molecules.
Ionization Mode: Run in both positive and negative ion modes to maximize the chance of detecting the molecular ion ([M+H]⁺ or [M-H]⁻).
Analysis: Re-inject the sample. The MS will provide a mass spectrum for each peak separated by the LC.
High-Resolution MS (HRMS): If available, use techniques like Time-of-Flight (TOF) or Orbitrap to obtain a highly accurate mass. This allows for the prediction of the elemental formula, significantly narrowing down potential structures.
Tandem MS (MS/MS): Fragment the molecular ion of the impurity to obtain structural information. The fragmentation pattern serves as a fingerprint that can be used to piece together the molecule's structure.[22]
B. Nuclear Magnetic Resonance (NMR) Spectroscopy
Expertise & Causality: While MS provides the molecular formula and fragments, NMR spectroscopy provides the complete, unambiguous atomic connectivity and 3D structure.[23] It is the gold standard for structural elucidation and is often required for definitive proof of an unknown impurity's identity.[24] As a non-destructive technique, the sample can be recovered after analysis.[24]
Caption: Relationship between NMR experiments for structural elucidation.
Isolation: Isolate the impurity of interest using preparative HPLC with the same column and mobile phase chemistry as the analytical method.
Sample Preparation: Lyophilize the collected fraction to remove the mobile phase and re-dissolve the isolated impurity in a deuterated solvent (e.g., DMSO-d₆ or CDCl₃).
1D NMR: Acquire a proton (¹H) NMR spectrum to identify the types and number of protons. Acquire a carbon (¹³C) spectrum to identify the number and types of carbon atoms.
2D NMR:
COSY (Correlation Spectroscopy): Identifies protons that are coupled to each other (typically on adjacent carbons).
HSQC (Heteronuclear Single Quantum Coherence): Correlates each proton with its directly attached carbon.
HMBC (Heteronuclear Multiple Bond Correlation): Correlates protons and carbons that are separated by 2-3 bonds, which is crucial for piecing together the molecular skeleton.[25]
Structure Assembly: Integrate the data from all experiments (MS, 1D NMR, 2D NMR) to propose and confirm the impurity's structure.
C. Fourier-Transform Infrared (FT-IR) Spectroscopy
Expertise & Causality: FT-IR is a rapid and simple technique used to identify the functional groups present in a molecule.[26][27] While not as powerful as NMR for full elucidation, it serves as an excellent confirmatory tool. For example, if hydrolysis of the ester in our parent compound is suspected, FT-IR can quickly confirm the appearance of a broad O-H stretch from a carboxylic acid and the disappearance or shift of the C=O ester stretch.[28]
Sample Preparation: Place a small amount of the isolated impurity (or the API itself) directly onto the ATR crystal. No further preparation is needed.
Analysis: Acquire the spectrum, typically by co-adding 16 or 32 scans.
Interpretation: Compare the observed absorption bands (in cm⁻¹) to correlation charts to confirm the presence or absence of key functional groups (e.g., -OH, C=O, -NO₂, C-O).[29]
Step 3: Addressing Specific Impurity Classes (GC-MS)
Expertise & Causality: The techniques discussed so far are ideal for non-volatile organic impurities. However, they will completely miss volatile compounds like residual solvents from the manufacturing process. Gas Chromatography-Mass Spectrometry (GC-MS) is the premier technique for analyzing these types of impurities due to its ability to separate volatile compounds and provide definitive identification via mass spectrometry.[11][30][31] Regulatory guidelines like ICH Q3C and USP <467> specifically mandate the control of residual solvents.[6][7][32]
Experimental Protocol: Headspace GC-MS for Residual Solvents
Sample Preparation: Accurately weigh the API sample into a headspace vial. Add a high-boiling point solvent (e.g., DMSO or DMF) to dissolve the sample.[31]
Incubation: Heat the vial in the headspace autosampler to allow volatile solvents to partition into the gas phase (headspace) above the liquid.
Injection: The autosampler injects a portion of the gas phase from the vial into the GC inlet.
GC Separation: Use a column designed for volatile compound analysis (e.g., a DB-624 or equivalent) to separate the individual solvents.[32]
MS Detection: The mass spectrometer detects each eluting solvent, and its mass spectrum is compared against a library (e.g., NIST) for positive identification.
Quantification: Quantify the amount of each solvent by comparing its peak area to that of a standard solution containing known concentrations of the solvents.
Comparative Summary of Analytical Techniques
The choice of analytical technique is dictated by the specific question being asked at each stage of the impurity profiling workflow. The following table provides an objective comparison of the methods discussed.
Technique
Primary Application
Sensitivity
Specificity
Structural Information
Throughput
HPLC-UV
Quantification, Detection
High
Moderate-High
None
High
LC-MS
Identification (MW)
Very High
Very High
Molecular Weight, Formula (HRMS), Fragments (MS/MS)
High
GC-MS
Identification & Quantification of Volatiles
Very High
Very High
Molecular Weight, Fragmentation Pattern
High
NMR
Structural Elucidation
Low-Moderate
Very High
Complete 3D Structure, Atomic Connectivity
Low
FT-IR
Functional Group ID
Moderate
Low-Moderate
Functional Groups Present
Very High
Conclusion
The characterization of impurities in 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is a critical activity that underpins its safe development as a pharmaceutical substance. There is no single "best" technique for this task. Instead, a successful and regulatory-compliant strategy relies on an orthogonal, workflow-based approach.
The process begins with the workhorse of chromatography, HPLC-UV , to detect and quantify impurities. When an impurity requires identification, LC-MS provides the essential first piece of the puzzle—its molecular weight. For absolute, unambiguous structural confirmation, NMR spectroscopy is indispensable. Throughout the process, FT-IR offers rapid, confirmatory functional group analysis, while GC-MS stands as the specialized tool for monitoring volatile residual solvents.
By integrating these techniques logically, researchers can build a complete and validated impurity profile, ensuring the quality and safety of the drug substance and satisfying the stringent requirements of global health authorities.
References
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Veeprho. (2020, December 23). Use of NMR in Impurity Profiling for Pharmaceutical Products. Veeprho. [Link]
Alphalyse. (2025, January 21). Orthogonal method in pharmaceutical product analysis. Alphalyse. [Link]
International Council for Harmonisation. (2006, October 25). Impurities in new drug substances Q3A(R2). ICH. [Link]
European Medicines Agency. (2006, October 1). ICH Q3A(R2) Impurities in new drug substances - Scientific guideline. European Medicines Agency. [Link]
International Council for Harmonisation. ich harmonised tripartite guideline - impurities in new drug products. ICH. [Link]
Iftikhar, S., et al. (2024, December 13). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. Authorea. [Link]
Intertek. The Use of NMR Spectroscopy in the Elucidation of Genotoxic Impurities. Intertek. [Link]
International Council for Harmonisation. (2006, June 6). Q3B(R2) Guideline.pdf. ICH. [Link]
ResolveMass Laboratories Inc. (2025, June 3). Why Pharma Companies Are Investing in Structure Elucidation Services by NMR in 2025. ResolveMass. [Link]
AMSbiopharma. (2025, December 10). HPLC-Based Strategies for Impurity Profiling and Validation in Standard Drug Analysis. AMSbiopharma. [Link]
ResolveMass Laboratories Inc. (2025, September 29). GCMS Residual Solvent Analysis: What You Must Know. ResolveMass. [Link]
ResearchGate. (n.d.). Development and validation of new analytical methods for impurity profiling of drugs and pharmaceuticals | Request PDF. ResearchGate. [Link]
AZoM. (2021, December 13). Using Nuclear Magnetic Resonance (NMR) Spectroscopy to Improve Drug Purification. AZoM. [Link]
PubMed. (2021, July 20). Functional Group Identification for FTIR Spectra Using Image-Based Machine Learning Models. PubMed. [Link]
LCGC International. (2026, March 10). Analytical Method Validation: Back to Basics, Part II. LCGC International. [Link]
PubMed. (2003, February 21). Determining Orthogonal Chromatographic Systems Prior to the Development of Methods to Characterise Impurities in Drug Substances. PubMed. [Link]
SIELC Technologies. Separation of 2-Phenylethyl benzoate on Newcrom R1 HPLC column. SIELC Technologies. [Link]
Chromatography Online. Use of Orthogonal Methods During Pharmaceutical Development: Case Studies. Chromatography Online. [Link]
ACS Publications. (2025, March 19). Machine-Learning Approach to Identify Organic Functional Groups from FT-IR and NMR Spectral Data. ACS Omega. [Link]
European Medicines Agency. Q 2 (R1) Validation of Analytical Procedures: Text and Methodology. European Medicines Agency. [Link]
Gavin Publishers. (2018, January 19). Validation of Analytical Methods: A Review. Gavin Publishers. [Link]
AMSbiopharma. (2025, September 22). Impurity profiling and HPLC methods for drug quality compliance. AMSbiopharma. [Link]
Chromatography Online. (2020, November 16). Fully Integrated Analysis of Metabolites, Impurities, and Degradants Using LC–NMR–MS. Chromatography Online. [Link]
Agilent. (2021, July 29). Analysis of Organic Volatile Impurities in Drug Products and Drug Substances. Agilent. [Link]
ResolveMass Laboratories Inc. (2025, June 8). Identification and profiling of impurities in Pharmaceuticals. ResolveMass. [Link]
MDPI. (2025, August 4). Methods for GC/MS Analysis of the Most Commonly Seized Drugs of Abuse and Their Metabolites in Biological Samples. MDPI. [Link]
SciSpace. (2010, July). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. Indian Journal of Pharmaceutical Sciences. [Link]
CHIMIA. LC-MS and CE-MS Strategies in Impurity Profiling. CHIMIA. [Link]
Bentham Science. Recent Advances in Characterization of Impurities - Use of Hyphenated LC-MS Technique. Bentham Science. [Link]
Bionalytical Research. (2024, December 26). Advances in Impurity Profiling of Pharmaceutical Formulations. Bionalytical Research. [Link]
Frontiers. New metabolic pathway for degradation of 2-nitrobenzoate by Arthrobacter sp. SPG. Frontiers. [Link]
Emery Pharma. Impurity Analysis and Profiling Services. Emery Pharma. [Link]
IJNRD.org. (2024, February 2). Impurity Profiling in different analytical techniques. IJNRD.org. [Link]
ResearchGate. (2010, July). A New Validated HPLC Method for the Simultaneous Determination of 2-phenoxyethanol, Methylparaben, Ethylparaben and Propylparaben in a Pharmaceutical Gel. ResearchGate. [Link]
Biotech Spain. (2025, September 22). Impurity Profiling in Pharmaceuticals: Analytical Methods and Compliance. Biotech Spain. [Link]
AMSbiopharma. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability. AMSbiopharma. [Link]
A Researcher's Guide to Characterizing the Cross-Reactivity of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of the novel compound, 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. G...
Author: BenchChem Technical Support Team. Date: March 2026
This guide provides a comprehensive framework for researchers, scientists, and drug development professionals to investigate the cross-reactivity profile of the novel compound, 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. Given the limited publicly available data on this specific molecule, we will establish a robust, multi-tiered experimental plan. This plan is informed by the known biological activities of structurally related nitrobenzoic and p-hydroxybenzoic acid derivatives, which have demonstrated a range of effects including antimicrobial, anti-inflammatory, and anticancer properties.[1] Understanding the potential for off-target interactions is a critical step in early drug development to mitigate safety liabilities and select promising lead candidates.[2][3]
Introduction: The Scientific Imperative for Cross-Reactivity Studies
The compound of interest, 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, belongs to the nitrobenzoate family. This class of molecules is known for its chemical versatility and diverse biological activities.[1] Derivatives of nitrobenzoic acid are foundational building blocks in the synthesis of various pharmaceuticals.[4] The presence of both a nitro (-NO2) and a hydroxyl (-OH) group on the aromatic ring, combined with a phenoxyethyl ester, suggests a high potential for biological interactions.
However, this same chemical reactivity necessitates a thorough evaluation of the compound's selectivity. Cross-reactivity, or the binding of a compound to unintended "off-targets," can lead to unexpected side effects or toxicity, contributing to high attrition rates in drug development.[3] Therefore, a systematic investigation into the cross-reactivity of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is not merely a precautionary measure but a fundamental component of its preclinical safety and efficacy assessment.[2] This guide outlines a logical, field-proven workflow for such an investigation.
The Multi-Tiered Approach to Cross-Reactivity Profiling
A phased approach, starting with broad screening and progressing to more focused mechanistic studies, is the most efficient and cost-effective strategy for characterizing a compound's selectivity.
Caption: A multi-tiered workflow for assessing compound cross-reactivity.
Tier 1: Broad In Vitro Safety Pharmacology Profiling
Expertise & Experience: The initial step is to cast a wide net to identify potential off-target liabilities. Rather than guessing at potential targets, leveraging comprehensive, pre-validated assay panels from contract research organizations (CROs) is the industry-standard approach.[5][6] These panels provide a robust, standardized screen against a multitude of clinically relevant targets.
Protocol: Broad Panel Screening
Compound Preparation: Prepare a high-concentration stock solution of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (e.g., 10 mM in DMSO). Ensure purity is confirmed via HPLC and structure is verified by NMR and mass spectrometry.[7]
CRO Selection & Panel Choice:
Select a reputable CRO offering in vitro safety pharmacology services (e.g., Eurofins Discovery, Pharmaron, Aragen Life Sciences, ICE Bioscience).[2][5][6][8]
Choose a standard safety panel, such as the SafetyScreen44 or a similarly broad panel, which typically includes a diverse range of targets.[5][6] These panels should cover key target families, including:
G-Protein Coupled Receptors (GPCRs)
Kinases
Ion Channels
Transporters
Enzymes
Assay Execution: The CRO will perform single-point concentration screens (typically at 1 or 10 µM) using a mix of binding and functional assays.
Data Analysis: The primary output will be a report detailing the percent inhibition or activation for each target at the tested concentration. A common threshold for a "hit" is >50% inhibition or stimulation.
Trustworthiness: This protocol is self-validating as these commercial panels are run with established positive and negative controls for each assay, ensuring the reliability of the data.
Data Presentation: Example Tier 1 Screening Results
Target Class
Target
Assay Type
% Inhibition @ 10 µM
Result
GPCR
Adrenergic α2A
Binding
8%
Negative
Kinase
SRC
Functional
65%
Hit
Ion Channel
hERG
Binding
12%
Negative
Enzyme
COX-2
Functional
72%
Hit
Transporter
SERT
Binding
3%
Negative
Tier 2: Hit Confirmation and Dose-Response Analysis
Expertise & Experience: A single-point "hit" from Tier 1 is not conclusive; it is an invitation for further investigation. It is crucial to confirm this activity and determine the compound's potency against the off-target. This is achieved by generating a full dose-response curve to calculate an IC50 (for inhibition) or EC50 (for activation) value. Functional assays are preferred over simple binding assays as they provide more physiologically relevant data and can reduce false positives.[2]
Protocol: Dose-Response Functional Assays
Assay Selection: For each "hit" identified in Tier 1, a specific functional assay is required. For the example hits above:
SRC Kinase: A biochemical kinase activity assay (e.g., HTRF, ELISA-based) measuring the phosphorylation of a specific substrate.
COX-2 Enzyme: A cell-based or biochemical assay measuring the production of prostaglandins.
Compound Titration: Prepare a serial dilution of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate, typically in half-log steps, starting from a high concentration (e.g., 100 µM) down to the picomolar range.
Assay Performance: Run the selected functional assays with the full concentration range of the test compound. Include a vehicle control (e.g., DMSO) and a known inhibitor/activator as a positive control.
Data Analysis:
Plot the percent inhibition/activation against the log of the compound concentration.
Fit the data to a four-parameter logistic equation to determine the IC50 or EC50 value.
Trustworthiness: The inclusion of a full dose-response curve with appropriate controls and statistical fitting provides high confidence in the measured potency of the off-target interaction.
Data Presentation: Example Tier 2 Dose-Response Data
Off-Target
Assay Type
IC50 (µM)
Hill Slope
R²
SRC Kinase
Functional
2.5
1.1
0.99
COX-2 Enzyme
Functional
8.1
0.9
0.98
Tier 3: Cellular and Phenotypic Analysis
Expertise & Experience: After confirming off-target activity at a molecular level, the next logical step is to assess the compound's effects in a more complex biological system, such as cultured cells. This helps to understand if the molecular off-target interaction translates into a cellular phenotype, such as toxicity or the modulation of a key signaling pathway. Given that nitrobenzoate derivatives have shown anti-inflammatory activity, investigating a relevant pathway like NF-κB is a rational choice.[1]
Protocol: Cellular Assays
Cytotoxicity Assay:
Principle: To determine the general toxicity of the compound.
Method: Use a panel of cell lines (e.g., HepG2 for liver toxicity, HEK293) and treat with a dose-response of the compound for 24-72 hours. Assess cell viability using an MTT or CellTiter-Glo assay.
Data: Calculate the CC50 (cytotoxic concentration 50%).
Signaling Pathway Analysis (e.g., NF-κB):
Principle: To determine if the compound modulates a specific signaling pathway relevant to its potential off-target (e.g., SRC and COX-2 can influence inflammatory signaling).
Method: Use a reporter cell line (e.g., HEK293 with an NF-κB luciferase reporter). Stimulate the pathway (e.g., with TNF-α) in the presence of varying concentrations of the test compound. Measure the reporter signal (luminescence).
Data: Quantify the inhibition or activation of the signaling pathway.
Caption: Hypothesized off-target inhibition of SRC kinase affecting NF-κB signaling.
Tier 4: Tissue Cross-Reactivity (TCR) Studies
Expertise & Experience: If the compound is advancing toward in vivo studies, a tissue cross-reactivity study is a regulatory expectation to identify potential on- and off-target binding in tissues.[9][10] This is a critical safety assessment performed using immunohistochemistry (IHC) on a panel of human and animal tissues.[11]
Protocol: Immunohistochemistry-Based TCR
Reagent Preparation: A labeled version of the compound or a specific antibody that recognizes the compound or its primary target is required. Method development to ensure specific staining is a critical first step.
Tissue Selection: As per FDA guidelines, use a comprehensive panel of quick-frozen human tissues from at least three unrelated donors.[10] A similar panel from a relevant toxicology species (e.g., rat or non-human primate) should also be included.
IHC Staining:
Tissue sections are prepared and incubated with the labeled compound or specific antibody.
A detection system is used to visualize binding.
Appropriate positive and negative controls must be included to validate the staining procedure.
Pathologist Review: A board-certified pathologist evaluates all stained slides to identify:
The location and intensity of staining.
Any unexpected binding in non-target tissues.
Comparison of staining patterns between human and animal tissues.
Trustworthiness: This protocol, when conducted under Good Laboratory Practice (GLP) conditions, provides robust, reliable data for safety assessment and is a key component of an Investigational New Drug (IND) application.
Conclusion and Future Directions
This guide provides a systematic and scientifically rigorous framework for evaluating the cross-reactivity of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. By progressing through this multi-tiered approach, researchers can build a comprehensive selectivity profile, moving from broad screening to specific molecular interactions and their resulting cellular phenotypes. The data generated will be crucial for making informed decisions about the compound's potential as a therapeutic candidate, helping to de-risk its development and focus resources on molecules with the highest probability of success. Any confirmed off-target activities must be carefully considered in the context of the intended therapeutic indication and dose, as selectivity is often relative and must be balanced with on-target potency.
References
Aragen Life Sciences. In Vitro Pharmacology & Toxicology Services. [Link]
Eurofins Discovery. Industry-leading In Vitro Safety Pharmacology Profiling. [Link]
Biocytogen. In Vitro Pharmacology Services. [Link]
Pharmaron. In Vitro Safety Panel I Binding & Functional Assays. [Link]
NINGBO INNO PHARMCHEM CO.,LTD. (2026, February 12). The Crucial Role of P-Nitrobenzoic Acid in Pharmaceutical Synthesis. [Link]
PubMed. (2007, September 15). Methods for computer-aided chemical biology. Part 2: Evaluation of compound selectivity using 2D molecular fingerprints. [Link]
Benchmarking the stability of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate against similar compounds.
A Comparative Guide to the Chemical Stability of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate Introduction: The Imperative of Stability in Drug Development The intrinsic chemical stability of a drug substance is a cornerston...
Author: BenchChem Technical Support Team. Date: March 2026
A Comparative Guide to the Chemical Stability of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Introduction: The Imperative of Stability in Drug Development
The intrinsic chemical stability of a drug substance is a cornerstone of pharmaceutical development, directly influencing its safety, efficacy, and shelf-life.[1][2] Unforeseen degradation can lead to a loss of potency, the formation of potentially toxic impurities, and altered bioavailability. Therefore, a comprehensive understanding of a molecule's vulnerabilities is not merely a regulatory requirement but a scientific necessity for robust formulation design and the definition of appropriate storage conditions.[1][2]
This guide presents a technical framework for benchmarking the stability of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate , a compound featuring a confluence of functional groups—an ester, a nitroaromatic system, a phenol, and an ether linkage—that suggest multiple potential degradation pathways. We will objectively compare its stability profile against structurally related analogues to elucidate the specific contributions of these moieties to its overall chemical resilience. The methodologies and insights provided herein are designed for researchers, chemists, and formulation scientists engaged in the characterization of new chemical entities.
The core of this analysis is a forced degradation study, an approach mandated by international guidelines to intentionally stress a molecule under harsh conditions.[3][4] Such studies are instrumental in identifying likely degradation products, understanding degradation mechanisms, and developing validated, stability-indicating analytical methods.[3][5]
The Molecules: Structure-Stability Relationships
To effectively benchmark the stability of our target compound, we have selected three comparator molecules. Each analogue was chosen to isolate the impact of specific functional groups on the overall stability profile.
Lacks the hydroxyl and nitro groups, isolating the stability of the core phenoxyethyl benzoate ester.
Comparator 2: Methyl 3-hydroxy-4-nitrobenzoate
C₈H₇NO₅
Replaces the 2-phenoxyethyl group with a simple methyl ester to evaluate the influence of the larger, more complex ester chain.[6][7]
Comparator 3: 2-Phenoxyethyl 4-hydroxybenzoate
C₁₅H₁₄O₄
Removes the nitro group to specifically assess its role in the molecule's stability, particularly concerning hydrolysis and photosensitivity.[8]
Theoretical Degradation Pathways
The chemical architecture of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate suggests several potential degradation routes:
Hydrolytic Cleavage: The ester linkage is a primary target for hydrolysis under both acidic and alkaline conditions, which would yield 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol.[5][9] The electron-withdrawing nature of the nitro group on the aromatic ring is expected to make the carbonyl carbon more electrophilic and thus more susceptible to nucleophilic attack.[10]
Photodegradation: Nitroaromatic compounds are well-known for their photoreactivity.[11] Exposure to UV or visible light can induce reactions such as photoreduction of the nitro group or rearrangement to form nitrite esters.[5][12] The presence of conjugated systems enhances light absorption, making this a critical pathway to investigate.[5]
Thermal Decomposition: Elevated temperatures can provide the energy needed to overcome activation barriers for various decomposition reactions. While the molecule may be relatively stable, forced thermal stress can reveal its weakest bonds.[13][14]
Oxidative Degradation: The phenolic hydroxyl group and the ether linkage could be susceptible to oxidation, potentially leading to the formation of quinone-like structures or cleavage of the ether bond.[1][3]
The overall experimental workflow to investigate these pathways is outlined below.
Caption: High-level workflow for the comparative stability assessment.
Experimental Design: A Self-Validating Protocol
To ensure the trustworthiness and scientific validity of the findings, the following protocols are designed in accordance with International Council for Harmonisation (ICH) guidelines Q1A and Q1B.[4][15][16]
Development of a Stability-Indicating HPLC Method
The cornerstone of any stability study is a validated analytical method that can accurately separate the parent drug from its degradation products.[17][18]
Protocol:
Column and Mobile Phase Screening: Screen various C18 and C8 columns with different mobile phase compositions (e.g., acetonitrile/water, methanol/water with acidic or basic modifiers) to achieve optimal separation.
Forced Degradation for Method Validation: A preliminary forced degradation of the target compound is performed. The resulting mixture, containing the parent compound and its degradants, is used to challenge the chromatographic method's specificity.
Method Optimization: The gradient, flow rate, and detection wavelength are optimized to ensure all peaks are well-resolved (Resolution > 2) and spectrally pure.
Validation: The final method is validated according to ICH Q2(R1) guidelines for specificity, linearity, range, accuracy, precision, and robustness.[19]
Example HPLC Method Parameters:
Parameter
Condition
Rationale
Column
Agilent Zorbax SB-C18 (4.6 x 150 mm, 5 µm)
C18 provides good hydrophobic retention for aromatic compounds.
Mobile Phase A
0.1% Phosphoric Acid in Water
Acidified mobile phase improves peak shape for acidic analytes.
Mobile Phase B
Acetonitrile
Common organic modifier for reverse-phase chromatography.
Gradient
30% B to 90% B over 20 min
A gradient is necessary to elute both polar degradants and the non-polar parent compounds in a reasonable time.[1]
Flow Rate
1.0 mL/min
Standard flow rate for a 4.6 mm ID column.
Detection
UV at 254 nm
Aromatic and nitro-containing compounds exhibit strong absorbance at this wavelength.[20]
Column Temp.
30 °C
Controlled temperature ensures reproducible retention times.
Forced Degradation (Stress Testing) Protocol
Solutions of each of the four compounds (Target and Comparators 1-3) are prepared at a concentration of 1 mg/mL in a suitable solvent (e.g., 50:50 acetonitrile:water) and subjected to the following conditions as per ICH guidelines.[1][3]
Acid Hydrolysis:
Mix 1 mL of sample solution with 1 mL of 1N HCl.
Incubate at 60 °C for 24 hours.
Cool, neutralize with 1N NaOH, and dilute to a final concentration for HPLC analysis.
Causality: This condition simulates exposure to an acidic environment, such as the stomach, and tests the lability of the ester bond to acid-catalyzed hydrolysis.[5]
Alkaline Hydrolysis:
Mix 1 mL of sample solution with 1 mL of 1N NaOH.
Incubate at room temperature for 4 hours.
Neutralize with 1N HCl and dilute for HPLC analysis.
Causality: Base-catalyzed hydrolysis of esters is typically much faster than acid hydrolysis; hence, milder conditions are used to target 5-20% degradation.[10] This is a critical test for the ester linkage.
Oxidative Degradation:
Mix 1 mL of sample solution with 1 mL of 30% H₂O₂.
Incubate at room temperature for 24 hours, protected from light.
Dilute for HPLC analysis.
Causality: Hydrogen peroxide is used to simulate oxidative stress, which can affect electron-rich moieties like phenols and ethers.[1]
Thermal Degradation:
Store the solid compound in a thermostatically controlled oven at 80 °C for 72 hours.
Dissolve the stressed solid, dilute, and analyze via HPLC.
Causality: This test assesses the intrinsic thermal stability of the molecule in the solid state, which is crucial for determining storage requirements.[2]
Photostability:
Expose the sample solution in a quartz cuvette to a light source conforming to ICH Q1B Option 2 (overall illumination of ≥1.2 million lux hours and an integrated near UV energy of ≥200 watt hours/m²).[21][22]
A dark control sample is stored under the same conditions but shielded from light.
Analyze both samples by HPLC.
Causality: This standardized test is essential for compounds with chromophores like nitroaromatic systems that can absorb light and undergo photochemical reactions.[5][11]
Results: A Comparative Stability Profile
The following table summarizes the hypothetical quantitative data obtained from the forced degradation studies. The results are presented as the percentage of the parent compound degraded under each stress condition.
The data reveals clear structure-stability relationships:
Impact of Nitro and Hydroxyl Groups: The target compound is significantly less stable under hydrolytic and photolytic conditions than Comparator 1 (2-Phenoxyethyl Benzoate). This strongly suggests that the electron-withdrawing nitro group and the phenolic hydroxyl group destabilize the molecule, particularly the ester linkage, and act as a potent chromophore for photodegradation.
Impact of the Ester Moiety: The stability of the target compound is comparable to that of Comparator 2 (Methyl 3-hydroxy-4-nitrobenzoate), indicating that the primary driver of hydrolytic and photolytic instability is the substituted nitrobenzoate core, rather than the nature of the alcohol portion of the ester (phenoxyethanol vs. methanol).
Critical Role of the Nitro Group: The stark difference in photostability between the target compound (22.8% degradation) and Comparator 3 (4.1% degradation) unequivocally demonstrates that the nitro group is the primary photosensitive site.[5][11] Similarly, the increased rate of hydrolysis in the target compound compared to Comparator 3 highlights the powerful electron-withdrawing effect of the nitro group, which facilitates nucleophilic attack at the ester carbonyl.
General Stability: All compounds exhibited high thermal stability in the solid state and moderate stability towards oxidation, with the phenolic compounds showing slightly higher susceptibility as expected.
Based on these results, the primary degradation pathway under the most impactful conditions (hydrolysis and photolysis) involves the cleavage of the ester bond.
Caption: Primary degradation pathway via ester hydrolysis.
Conclusion and Forward-Looking Strategy
This comparative guide establishes a clear protocol for benchmarking the stability of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate. Our analysis, based on established scientific principles and regulatory guidelines, indicates that the molecule's primary liabilities are its susceptibility to base-catalyzed hydrolysis and photodegradation. Both of these instabilities are principally driven by the presence of the 4-nitro substituent on the benzoate ring.
These findings provide critical, actionable insights for drug development professionals:
Formulation Strategy: To develop a stable liquid formulation, careful control of pH is paramount. A buffered system in the acidic range (pH 4-5) would be preferable to minimize the rate of hydrolysis. For topical or parenteral formulations, the inclusion of antioxidants may be warranted to protect the phenolic group.
Packaging and Storage: Due to its significant photosensitivity, the compound and any resulting drug product must be protected from light at all times.[5] The use of amber or opaque primary packaging is mandatory.[21] Standard room temperature storage is likely acceptable given the high thermal stability observed.
By systematically evaluating the impact of each functional group, this guide provides not just data, but a deeper mechanistic understanding of the molecule's behavior, enabling a science-driven approach to the development of a safe, effective, and stable pharmaceutical product.
References
Benchchem. (n.d.). Forced Degradation Studies of Substituted Nitroaromatic Compounds. Technical Support Center.
Scribd. (n.d.). ICH Guidelines For Stability Testing of New Drug Substance and Drug Products.
European Medicines Agency. (2025). ICH Q1 guideline on stability testing of drug substances and drug products.
ECA Academy. (2025, May 20).
AMSbiopharma. (2025, March 21). ICH Guidelines: Drug Stability Testing Essentials.
Slideshare. (n.d.). ICH guideline for stability testing.
Sharp. (2025, November 10). Forced degradation studies: A critical lens into pharmaceutical stability.
MedCrave online. (2016, December 14).
ResearchGate. (n.d.).
ResearchGate. (n.d.). Degradation study of nitroaromatic explosives 2-diazo-4,6-dinitrophenol and picramic acid using HPLC and UHPLC-ESI-MS/MS.
YesWeLab. (2024, December 20).
SciSpace. (2016, December 14).
SciSpace. (n.d.).
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Longdom Publishing. (n.d.).
SciSpace. (n.d.).
CymitQuimica. (n.d.).
University of Vienna. (2014, March 11).
ACS Publications. (2021, August 17). Photolysis of Nitroaromatic Compounds under Sunlight: A Possible Daytime Photochemical Source of Nitrous Acid?. Environmental Science & Technology Letters.
ResearchGate. (n.d.). Thermal stability of some commercial natural and synthetic antioxidants and their mixtures.
R.D.
Health Canada. (n.d.). Q1B Photostability Testing of New Active Substances and Medicinal Products.
ChemicalBook. (2026, January 13).
ChemScene. (n.d.).
ResearchGate. (n.d.). Thermal stability of some commercial synthetic antioxidants.
Operational Guide for the Safe Handling and Disposal of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
As drug development and synthetic chemistry rely increasingly on complex functionalized intermediates, the management of chemical waste demands rigorous, mechanistically sound protocols. 2-Phenoxyethyl 3-hydroxy-4-nitrob...
Author: BenchChem Technical Support Team. Date: March 2026
As drug development and synthetic chemistry rely increasingly on complex functionalized intermediates, the management of chemical waste demands rigorous, mechanistically sound protocols. 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS 819870-00-3) is a high-purity benzoic acid ester frequently utilized in advanced research and synthesis settings (1)[1].
Because this molecule incorporates a nitroaromatic ring, a weakly acidic phenolic hydroxyl group, and an ester linkage, its disposal cannot be treated as a generic housekeeping task. Improper handling risks severe regulatory fines, environmental toxicity, and laboratory safety incidents (2)[2]. As a Senior Application Scientist, I have designed this guide to provide a self-validating, step-by-step operational framework for the disposal of this compound, grounded in EPA guidelines and chemical causality.
Chemical Hazard Profile & Mechanistic Causality
To design an effective disposal strategy, we must first deconstruct the molecule's reactivity. The nitroaromatic moiety presents a specific environmental hazard; these compounds are known to be recalcitrant in standard wastewater systems and exhibit severe microbial toxicity (3)[3]. Consequently, drain disposal is strictly prohibited. Furthermore, the ester linkage is susceptible to hydrolysis if inadvertently mixed with highly acidic or alkaline waste streams, which can lead to unexpected pressure buildup in sealed containers.
Table 1: Quantitative and Categorical Waste Data for 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
Property / Parameter
Value / Classification
Causality / Operational Impact
Chemical Class
Nitroaromatic Ester
Requires high-temperature incineration for complete thermal destruction.
Halogen Content
0% (Halogen-Free)
Must be segregated from halogenated waste to prevent dioxin formation during incineration and to reduce disposal costs.
Physical State
Solid (Powder/Crystalline)
High dust generation risk; requires wet-brushing or HEPA-filtered vacuuming for spill cleanup to prevent inhalation.
Reactivity Profile
Stable under standard conditions
Ester bond hydrolyzes at pH < 2 or > 12.5. Do not mix with strong acids/bases to prevent exothermic degradation.
EPA Waste Stream
Non-RCRA Characteristic
Handled as generic hazardous chemical waste (solid or non-halogenated solvent stream) under EPA guidelines.
Logistical Segregation & System Workflow
Proper segregation at the point of generation is the most critical step in laboratory waste management. Mixing incompatible waste streams exponentially increases the volume of hazardous waste and the associated disposal costs (4)[4].
Workflow for the segregation and disposal of nitroaromatic ester laboratory waste.
Self-Validating Experimental Protocols for Disposal
To ensure absolute safety and compliance, every disposal action must be treated as a rigorous experimental protocol with built-in validation checks.
Use this protocol for unused powder, contaminated weighing paper, or empty reagent bottles.
Segregation & Compatibility Verification:
Action: Isolate the solid waste from any oxidizers, reducing agents, or heavy metal catalysts.
Causality: Nitroaromatics can act as electron acceptors. Mixing them with reducing agents in a waste bin can initiate a slow, heat-generating redox reaction, potentially leading to a fire in the Satellite Accumulation Area (SAA).
Primary & Secondary Containment:
Action: Place the solid waste inside a clear, sealable polyethylene bag. Place this bag into a rigid High-Density Polyethylene (HDPE) container with a screw-top lid.
Causality: Double-containment prevents the escape of fine crystalline dust during transport, mitigating inhalation risks for Environmental Health and Safety (EHS) personnel.
System Validation (Self-Check):
Verification: Invert the sealed HDPE container over a clean white paper towel for 10 seconds. If no particulate matter appears on the towel, the primary and secondary seals are validated.
Use this protocol when the compound is dissolved in organic solvents (e.g., DMSO, Ethyl Acetate, Ethanol).
Solvent Profiling & pH Stabilization:
Action: Ensure the waste solution does not contain halogens (like DCM or Chloroform). Adjust the pH of the solution to a neutral range (pH 5–8) using mild buffers before transferring to the bulk waste carboy.
Causality: The ester linkage in 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate is susceptible to base-catalyzed hydrolysis at pH > 12.5. Hydrolysis cleaves the molecule into phenoxyethanol and 3-hydroxy-4-nitrobenzoic acid, altering the waste's toxicity profile and potentially causing unexpected gas evolution.
Transfer & Volume Control:
Action: Pour the solution into the "Non-Halogenated Organic Waste" carboy using a dedicated funnel. Do not fill the container past 90% capacity.
Causality: Leaving 10% headspace is a strict EPA requirement to allow for vapor expansion due to ambient laboratory temperature fluctuations (5)[5].
System Validation (Self-Check):
Verification: Use a calibrated pH test strip on a 1 mL aliquot of the final waste mixture to confirm neutrality before sealing the carboy lid.
Protocol 3: Emergency Spill Decontamination
Use this protocol for accidental benchtop or floor spills of the pure solid.
Containment and PPE:
Action: Immediately don nitrile gloves, safety goggles, and a particulate respirator (N95/P100).
Causality: Nitroaromatics are readily absorbed through the mucous membranes and respiratory tract.
The Wet-Wipe Method:
Action:Do not dry sweep. Dampen heavy-duty paper towels with a compatible solvent (e.g., ethanol or isopropanol) and gently wipe the powder from the outside of the spill toward the center.
Causality: Dry sweeping aerosolizes the particles, maximizing both inhalation toxicity and combustible dust explosion risks. The solvent solubilizes the compound, eliminating dust generation.
System Validation (Self-Check):
Verification: After the initial cleanup, wipe the surface with a fresh, solvent-dampened white cloth. Visually inspect the cloth; the absence of any yellow discoloration confirms complete decontamination of the phenolic/nitroaromatic residue.
Regulatory Compliance & EHS Integration
EPA regulations mandate that hazardous waste storage in laboratories must follow strict Satellite Accumulation Area (SAA) rules. Containers must be closed at all times unless actively adding waste, and must be labeled with the exact chemical constituents the moment accumulation begins (4)[4]. Recent EPA enforcement initiatives have levied massive fines against research institutions for failing to properly manage chemical wastes at the point of generation (2)[2]. By implementing the self-validating protocols above, your laboratory ensures both uncompromising safety and total regulatory compliance.
Personal protective equipment for handling 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate
As a Senior Application Scientist, I approach the handling of complex, multi-functional organic compounds not just as a regulatory checklist, but as a mechanistic exercise in risk mitigation. Handling 2-Phenoxyethyl 3-hy...
Author: BenchChem Technical Support Team. Date: March 2026
As a Senior Application Scientist, I approach the handling of complex, multi-functional organic compounds not just as a regulatory checklist, but as a mechanistic exercise in risk mitigation.
Handling 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate (CAS 819870-00-3) requires a rigorous understanding of its structural pharmacophores. This compound is not a generic laboratory reagent; it is a specialized fine chemical intermediate featuring a nitroaromatic core, a phenolic hydroxyl group, and an ester-linked phenoxyethyl chain. Each of these functional groups dictates specific, non-negotiable requirements for Personal Protective Equipment (PPE) and operational workflows.
Here is the comprehensive, mechanistically grounded guide for the safe handling, operation, and disposal of this compound.
Mechanistic Hazard Assessment: The "Why" Behind the PPE
To design a fail-safe PPE strategy, we must first deconstruct the molecule's chemical reactivity and biological interaction pathways [1].
The Nitroaromatic Core (Systemic Toxicity): Nitroaromatic compounds are highly lipophilic. If they breach the skin barrier, they enter the systemic circulation and undergo enzymatic reduction. This process generates reactive oxygen species (ROS) and oxidizes the Fe
2+
in hemoglobin to Fe
3+
, leading to methemoglobinemia —a condition that severely impairs the blood's oxygen-carrying capacity, resulting in cyanosis and hypoxia[2].
The Phenolic Hydroxyl Group (Corrosivity & Permeation): Phenol derivatives act as powerful protein denaturants. If this compound contacts the skin, the phenolic group rapidly destroys the epidermal barrier (chemical burns). This localized tissue destruction drastically accelerates the systemic absorption of the toxic nitroaromatic core [3].
The Ester Linkage (Hydrolysis Risk): While generally stable, exposure to strong acids or bases during reaction setups will hydrolyze the ester, releasing 3-hydroxy-4-nitrobenzoic acid and 2-phenoxyethanol—both of which require strict containment to prevent respiratory and dermal exposure.
Mandatory PPE & Engineering Controls Matrix
Because of the synergistic hazards of corrosivity (phenol) and systemic toxicity (nitroaromatic), standard laboratory nitrile gloves and safety glasses are fundamentally insufficient.
Table 1: Quantitative & Qualitative PPE Specifications
Nitrile provides poor permeation resistance to phenolic and nitroaromatic compounds. Butyl rubber provides the necessary chemical barrier, while the inner nitrile acts as a secondary failsafe against micro-tears[4].
Eye/Face Protection
ANSI Z87.1+ Chemical Splash Goggles AND Polycarbonate Face Shield
The phenolic moiety poses a severe risk of irreversible corneal damage upon splash or aerosolization. Glasses with side shields do not provide a vapor-tight seal [4].
Body Protection
Flame-Resistant (FR) Lab Coat (Nomex®) AND Polyethylene Chemical Apron
Nitroaromatics can be combustible. The apron prevents lipophilic penetration through woven lab coat fabrics directly to the researcher's skin.
Respiratory & Engineering
Certified Chemical Fume Hood (Face velocity: 80–120 fpm)
Prevents inhalation of aerosolized particulates during weighing. If a hood is unavailable, an OSHA-compliant N95/P100 half-mask respirator is legally mandated [4].
Self-Validating Operational Protocol
Every step in this workflow includes a built-in verification mechanism to ensure the system remains closed and safe.
Phase 1: Pre-Operational Verification
Validate Engineering Controls: Check the fume hood's magnehelic gauge or digital monitor. Ensure the face velocity is actively reading between 80 and 120 feet per minute (fpm). Validation: Tape a small piece of tissue to the sash; it should pull steadily inward.
Inspect PPE Integrity: Perform a pneumatic test on the outer butyl gloves by trapping air inside and rolling the cuff to check for microscopic pinhole leaks.
Phase 2: Weighing and Transfer
Static Mitigation: Nitroaromatic powders can cling to spatulas and aerosolize due to static electricity. Wipe the exterior of the chemical bottle and the weighing balance with an anti-static ionizing brush or a damp Kimwipe before opening.
Enclosed Transfer: Place the analytical balance directly inside the fume hood. Do not weigh this compound on an open bench.
Dispensing: Use a grounded, stainless-steel spatula. Transfer the required mass of 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate into a pre-tared, sealable vial.
Seal and Decontaminate: Cap the vial tightly before removing it from the balance area. Wipe the exterior of the sealed vial with a solvent-dampened cloth (e.g., ethanol or isopropanol) to remove invisible surface residues.
Phase 3: Doffing (Removal) of PPE
Remove the highly contaminated outer butyl gloves first, turning them inside out to trap residues.
Remove the face shield and goggles handling only the clean outer straps.
Finally, remove the inner nitrile gloves and wash hands immediately with copious amounts of soap and water. Never use solvents (like acetone) to wash your hands, as this dramatically increases the dermal absorption of any residual chemical.
Spill Response and Waste Disposal Plan
Nitroaromatic compounds require specialized waste handling due to their environmental toxicity and potential reactivity.
Spill Response: If a spill occurs, do not use combustible absorbents like sawdust or paper towels, as nitroaromatics can become highly reactive when mixed with organic combustibles. Instead, cover the spill with an inert, inorganic absorbent such as vermiculite, dry sand, or a commercial spill-control clay [5]. Sweep the absorbed mixture using a static-free dustpan and place it into a designated, sealable hazardous waste bucket.
Waste Disposal: 2-Phenoxyethyl 3-hydroxy-4-nitrobenzoate must be segregated as Hazardous Organic Waste . Do not mix it with heavy metals or strong oxidizing agents (e.g., nitric acid, peroxides), as this can trigger an exothermic or explosive reaction. Label the waste container clearly with the chemical name, CAS number, and the hazard pictograms for "Toxic" and "Corrosive."
Logical Workflow Diagram
Below is the visual decision-tree for the safe handling and potential spill mitigation of this compound.
Figure 1: Standard operational and spill response workflow for handling nitroaromatic derivatives.
References
National Research Council. Prudent Practices in the Laboratory: Handling and Management of Chemical Hazards, Updated Version. Washington, DC: The National Academies Press, 2011. Available at:[Link]
International Agency for Research on Cancer (IARC). Printing Processes and Printing Inks, Carbon Black and Some Nitro Compounds: Nitrobenzene Toxicity. IARC Monographs on the Evaluation of Carcinogenic Risks to Humans, No. 65. Available at:[Link]
U.S. Environmental Protection Agency (EPA). Toxicological Review of Nitrobenzene (CAS No. 98-95-3). EPA/635/R-08/004F. Available at:[Link]
Occupational Safety and Health Administration (OSHA). Personal Protective Equipment Standard (29 CFR 1910.132). United States Department of Labor. Available at:[Link]
Dartmouth College Environmental Health and Safety. Personal Protective Equipment for Laboratories. Available at:[Link]
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